Thioformyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
36058-28-3 |
|---|---|
Formule moléculaire |
CHS |
Poids moléculaire |
45.09 g/mol |
InChI |
InChI=1S/CHS/c1-2/h1H |
Clé InChI |
RIFHJAODNHLCBH-UHFFFAOYSA-N |
SMILES |
[CH]=S |
SMILES canonique |
[CH]=S |
Autres numéros CAS |
36058-28-3 |
Synonymes |
HCS radical thioformyl thioformyl radical |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Interstellar Discovery of the Thioformyl Radical (HCS)
This technical guide provides a comprehensive overview of the initial detection of the thioformyl radical (HCS) in the interstellar medium (ISM). The discovery has provided crucial insights into the complex chemistry of sulfur in cold, dense molecular clouds. This document is intended for researchers, scientists, and professionals in the fields of astrophysics, astrochemistry, and drug development who are interested in the fundamental molecules that constitute our universe.
Introduction
The chemistry of sulfur in interstellar clouds has long been a subject of intense study. While a variety of sulfur-bearing molecules have been identified, they only account for a small fraction of the cosmic abundance of sulfur, leading to the "missing sulfur problem."[1][2] The discovery of new sulfur-containing species is therefore critical to completing our understanding of interstellar chemistry. In 2018, the this compound radical (HCS) and its metastable isomer, HSC, were detected for the first time in the dense molecular cloud L483.[1][2][3][4][5][6] This detection has placed important constraints on chemical models of sulfur in dark clouds and highlighted significant differences compared to its oxygen analogue, the formyl radical (HCO).[1][2][3]
Observational Data
The initial detection of HCS was made through observations of its rotational transitions. The following tables summarize the key quantitative data from these observations.
Table 1: Observed Line Parameters of HCS and HSC in L483 [1]
| Species | Transition | Frequency (MHz) | Eu (K) | Aul (s-1) | gu | VLSR (km s-1) | Δv (km s-1) | ∫ TA* dv (mK km s-1) |
| HCS | 20,2 – 10,1 J = 5/2 – 3/2 F = 3 – 2 | 80553.516 | 5.8 | 4.50 × 10-7 | 7 | +5.43(3) | 0.61(5) | 10.5(9) |
| HCS | 20,2 – 10,1 J = 5/2 – 3/2 F = 2 – 1 | 80565.596 | 5.8 | 4.34 × 10-7 | 5 | +5.33(5) | 0.77(12) | 10.4(12) |
| HCS | 20,2 – 10,1 J = 3/2 – 1/2 F = 2 – 1 | 80596.409 | 5.8 | 3.41 × 10-7 | 5 | +5.56(6) | 0.88(12) | 9.0(11) |
| HCS | 20,2 – 10,1 J = 3/2 – 1/2 F = 1 – 0 | 80611.994 | 5.8 | 2.51 × 10-7 | 3 | +5.32(10) | 0.70(20) | 3.5(11) |
| HCS | 20,2 – 10,1 J = 3/2 – 1/2 F = 1 – 1 | 80618.820 | 5.8 | 1.79 × 10-7 | 3 | +5.67(7) | 0.36(23) | 2.4(10) |
| HSC | 20,2 – 10,1 J = 5/2 – 3/2 F = 2 – 1 | 81192.825 | 5.8 | 1.55 × 10-5 | 5 | – | – | – |
| HSC | 20,2 – 10,1 J = 3/2 – 1/2 F = 2 – 1 | 81194.075 | 5.9 | 1.16 × 10-5 | 5 | +5.39(8) | 0.65(15) | 4.5(11) |
| HSC | 20,2 – 10,1 J = 5/2 – 3/2 F = 3 – 2 | 81199.988 | 5.9 | 1.55 × 10-5 | 7 | +5.42(5) | 0.43(9) | 4.0(8) |
Table 2: Column Densities and Fractional Abundances in L483 [1][4]
| Species | Beam-Averaged Column Density (cm-2) | Fractional Abundance relative to H2 |
| HCS | 7 × 1012 | 2 × 10-10 |
| HSC | 1.8 × 1011 | 6 × 10-12 |
| H2CS | (1.0 – 2.1) × 1013 | - |
Experimental Protocols
The detection of HCS was achieved through a meticulous observational campaign. The following outlines the key experimental methodologies employed.
3.1. Observational Setup
-
Telescope: The IRAM 30m telescope was utilized for the observations.[1][2]
-
Receiver: The EMIR E090 receiver was operated in single sideband mode with image rejections greater than 10 dB.[1][2]
-
Backend: A Fast Fourier Transform Spectrometer (FTS) was used in its narrow mode, providing a bandwidth of 1.8 GHz and a spectral resolution of 50 kHz. This resolution corresponds to velocity resolutions of 0.19-0.13 km s⁻¹ in the 80-116 GHz frequency range.[1][2]
-
Observing Technique: The frequency-switching technique was employed with a frequency throw of 7.2 MHz.[1][2]
3.2. Target Source and Observing Sessions
-
Source: The observations were centered on the dense core of the molecular cloud L483, at the coordinates α(J2000.0) = 18h 17m 29.8s, δ(J2000.0) = -04° 39' 38".[1][2]
-
Observing Periods: The observations for HCS and HSC around 81 GHz were conducted in two sessions: November 2016 and December 2017. Observations for H₂CS were carried out in May 2017.[1]
-
Weather Conditions: The weather conditions were favorable during the observing runs, with precipitable water vapor ranging from 1.5 to 5.8 mm, resulting in system temperatures of 75-112 K.[1]
-
Integration Time: The on-source integration times for the HCS and HSC observations were 5.05 hours in November 2016 and 4.12 hours in December 2017.[1]
3.3. Data Calibration and Analysis
-
Intensity Calibration: The intensity scale was calibrated using two absorbers at different temperatures and the atmospheric transmission model ATM. Intensities are expressed in terms of antenna temperature (TA), corrected for atmospheric absorption and antenna losses. The uncertainty in TA is estimated to be around 10%.[1][2]
-
Pointing and Focus: The telescope's focus was checked on planets at the beginning of each session. Pointing was regularly checked on the nearby radio source 1741–038, with typical pointing errors of 2-3 arcseconds.[1]
-
Data Reduction: The data from both observing sessions and both horizontal and vertical polarizations were averaged to produce a highly sensitive spectrum with an rms noise level of approximately 1.5 mK per 50 kHz channel.[1][3]
Visualizations
The following diagrams illustrate the observational workflow for the discovery of HCS and the key chemical pathways involved in its formation.
Discussion of Chemical Pathways
The detection of HCS and the determination of its abundance, particularly the H₂CS/HCS ratio of approximately unity, provide stringent tests for chemical models of sulfur in dark clouds.[1][2][3] The main gas-phase reactions proposed to lead to the formation of HCS are:[1][2]
-
S + CH₂ → HCS + H : This reaction is analogous to the O + CH₂ reaction thought to form HCO. Further theoretical studies are needed to determine its efficiency.[1][2]
-
H₂CS⁺ + e⁻ → HCS + H : This dissociative recombination reaction is a plausible route to HCS.[1][2]
-
H₃CS⁺ + e⁻ → HCS + H + H : This is considered a likely pathway to HCS, and the similar abundances of H₂CS and HCS suggest a common origin, with the dissociative recombination of H₃CS⁺ being a potential source for both.[1][2]
-
C + H₂S → HCS + H : This reaction has been studied experimentally and theoretically and represents an interesting route for the formation of both HCS and its isomer HSC.[1][2]
Current chemical models do not fully reproduce the observed abundance of HCS or the H₂CS/HCS ratio, indicating that a revision of the chemistry of sulfur in these environments is necessary.[1][2][3]
Conclusion
The first interstellar detection of the this compound radical (HCS) and its metastable isomer HSC in the molecular cloud L483 marks a significant advancement in our understanding of sulfur chemistry in space. The quantitative data and detailed experimental protocols presented here provide a solid foundation for future research. The observed abundances challenge current chemical models and highlight the need for further investigation into the formation and destruction pathways of sulfur-bearing molecules. This discovery opens new avenues for exploring the rich and complex chemistry of the interstellar medium.
References
- 1. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aanda.org [aanda.org]
- 3. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry | Astronomy & Astrophysics (A&A) [aanda.org]
- 4. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. astrochymist.org [astrochymist.org]
- 6. arxiv.org [arxiv.org]
An In-depth Technical Guide on the Basic Chemical Properties of the Thioformyl Radical (HCS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thioformyl radical (HCS) is a simple, sulfur-containing free radical that has garnered significant interest due to its detection in interstellar space and its role as a fundamental species in sulfur chemistry. This technical guide provides a comprehensive overview of the core chemical properties of the HCS radical, including its molecular structure, spectroscopic signatures, and reactivity. All quantitative data are summarized in structured tables, and detailed experimental protocols for its generation and detection are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and experimental workflows.
Introduction
The this compound radical, a sulfur analog of the well-studied formyl radical (HCO), is a transient species with the chemical formula HCS. Its presence in diverse environments, from combustion processes to the cold, diffuse medium of interstellar space, underscores its chemical significance.[1] A thorough understanding of its fundamental properties is crucial for astrochemical modeling, combustion chemistry, and potentially for elucidating the role of sulfur-containing radicals in biological systems. This guide aims to consolidate the current knowledge on the this compound radical for researchers and professionals in related fields.
Molecular Structure and Thermochemistry
The this compound radical is a triatomic molecule with a bent structure. Due to its transient nature, experimental determination of its geometric parameters has been challenging. Therefore, high-level computational methods are the primary source for its structural characterization.
Molecular Geometry
The most reliable structural parameters for the this compound radical have been determined through ab initio calculations. These calculations provide the equilibrium bond lengths and the bond angle of the molecule in its ground electronic state.
| Parameter | Value | Method |
| C-H Bond Length | 1.089 Å | CCSD(T) |
| C-S Bond Length | 1.568 Å | CCSD(T) |
| H-C-S Bond Angle | 133.9° | CCSD(T) |
Table 1: Calculated molecular geometry of the this compound radical.
Thermochemical Properties
Key thermochemical data for the this compound radical, such as its enthalpy of formation and ionization energy, have been determined experimentally and are crucial for understanding its stability and reactivity.
| Property | Value | Units | Method | Reference |
| Enthalpy of Formation (ΔfH°gas) | 300 ± 8.4 | kJ/mol | Ionization | Ruscic and Berkowitz, 1993 |
| Ionization Energy (IE) | 7.412 ± 0.005 | eV | Photoionization | Ruscic and Berkowitz, 1993 |
Table 2: Gas-phase thermochemical data for the this compound radical.
Spectroscopic Properties
The spectroscopic characterization of the this compound radical is fundamental to its detection and the understanding of its electronic structure and vibrational modes.
Rotational Spectroscopy
The detection of the this compound radical in interstellar space was achieved through the observation of its rotational transitions.[2] The rotational constants provide precise information about the molecule's moments of inertia.
| Parameter | Value (MHz) |
| A | 285,000 (approx.) |
| B | 20,587.435 |
| C | 19,173.812 |
Table 3: Rotational constants of the this compound radical.
Vibrational Spectroscopy
The fundamental vibrational frequencies of the HCS radical have been predicted through computational methods. These frequencies correspond to the C-H stretch, the C-S stretch, and the H-C-S bending modes.
| Mode | Description | Wavenumber (cm⁻¹) |
| ν₁ | C-H Stretch | 3142 |
| ν₂ | H-C-S Bend | 830 |
| ν₃ | C-S Stretch | 1180 |
Table 4: Calculated fundamental vibrational frequencies of the this compound radical.
Electronic Spectroscopy
Information on the electronic absorption spectrum of the this compound radical is limited. Theoretical studies suggest the presence of electronic transitions in the visible and ultraviolet regions, but detailed experimental spectra are yet to be reported.
Reactivity and Chemical Behavior
As a free radical, HCS is highly reactive. Its chemical behavior is characterized by reactions that lead to the pairing of its unpaired electron.
Reaction with Molecular Oxygen (O₂)
The reaction of the this compound radical with molecular oxygen is of interest in combustion and atmospheric chemistry. Theoretical studies indicate that the reaction proceeds through the formation of an intermediate, SC(H)OO, followed by O-extrusion to yield SC(H)O and an oxygen atom.
Reaction with Nitric Oxide (NO)
While specific experimental or detailed theoretical studies on the reaction of HCS with nitric oxide (NO) are scarce, by analogy with the isoelectronic HCO radical, the reaction is expected to proceed via an addition mechanism to form an unstable intermediate, HCSNO, which can then dissociate into various products.
Dimerization
The self-reaction of this compound radicals can lead to the formation of various dimeric species. The most likely initial step is the formation of a C-C bond to produce dithioglyoxal (S=CH-CH=S) in its cis or trans conformation.
Experimental Protocols
The generation and detection of the transient this compound radical require specialized experimental techniques.
Generation of the this compound Radical
A common method for producing the HCS radical in the gas phase for spectroscopic studies is through an electric discharge of a precursor gas mixture.
Protocol: Glow Discharge Generation
-
Precursor Mixture Preparation: Prepare a dilute mixture of hydrogen sulfide (H₂S) and either methane (CH₄) or carbon monoxide (CO) in a buffer gas, typically argon (Ar). A typical mixing ratio is 0.1% H₂S and 0.1% CH₄/CO in Ar.
-
Gas Flow: Introduce the gas mixture into a flow cell at a total pressure of approximately 10-50 mTorr.
-
Electric Discharge: Apply a DC glow discharge to the gas mixture within the cell. Typical discharge parameters are a voltage of 1-3 kV and a current of 10-100 mA. The HCS radical is formed in the plasma.
-
Flow and Pumping: Continuously flow the gas mixture through the cell and pump away the products to maintain a steady-state concentration of the radical.
Detection by Microwave Spectroscopy
Microwave and millimeter-wave spectroscopy are powerful techniques for the detection and characterization of gas-phase radicals like HCS.
Protocol: Microwave Spectroscopy
-
Radical Generation: Generate the HCS radical in a flow cell as described in Protocol 5.1. The flow cell is positioned within the spectrometer.
-
Microwave Radiation: Pass microwave or millimeter-wave radiation through the flow cell. The frequency of the radiation is scanned over the range where transitions are predicted to occur.
-
Detection: A detector measures the absorption of radiation by the sample. The rotational transitions of the HCS radical will appear as sharp absorption lines at specific frequencies.
-
Data Analysis: The measured transition frequencies are fitted to a Hamiltonian model to determine the rotational constants and other spectroscopic parameters of the molecule.
Matrix Isolation Spectroscopy
Matrix isolation is a technique used to trap reactive species, such as radicals, in an inert solid matrix at low temperatures for spectroscopic study.
Protocol: Matrix Isolation
-
Precursor and Matrix Gas: Prepare a gaseous mixture of a suitable precursor (e.g., thioformaldehyde, H₂CS) highly diluted in an inert matrix gas (e.g., argon, Ar) with a typical ratio of 1:1000.
-
Deposition: Deposit the gas mixture onto a cryogenic window (e.g., CsI or BaF₂) cooled to a temperature of 4-20 K.
-
Radical Formation (in-situ): Generate the HCS radical within the matrix by photolysis of the precursor molecule using a UV light source (e.g., a mercury arc lamp or a laser) at a specific wavelength.
-
Spectroscopic Analysis: Record the infrared (IR) or UV-Vis spectrum of the matrix-isolated species. The vibrational and electronic transitions of the trapped HCS radical can be observed and analyzed.
Conclusion
The this compound radical is a fundamental chemical species with significant implications for astrochemistry and combustion science. This guide has provided a detailed overview of its core chemical properties, including its structure, spectroscopic constants, and reactivity. The experimental protocols outlined herein offer a practical guide for the generation and characterization of this transient molecule. Further research, particularly in the areas of its reaction kinetics and its electronic spectroscopy, will continue to enhance our understanding of this important radical.
References
An In-depth Technical Guide to the Synthesis and Structure of Thioformyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioformyl compounds, characterized by the C=S functional group, are a fascinating and reactive class of organosulfur molecules. While their inherent instability has historically presented challenges, modern synthetic strategies have enabled their use as versatile intermediates and synthons in organic chemistry. This guide provides a comprehensive overview of the synthesis and structure of key this compound compounds, including thioaldehydes and thioformamides. It details robust experimental protocols, presents key structural and spectroscopic data in a comparative format, and illustrates fundamental reaction mechanisms and workflows through detailed diagrams.
Introduction to this compound Compounds
This compound compounds are the sulfur analogues of aldehydes and amides, where a sulfur atom replaces the carbonyl oxygen. The simplest this compound compound is thioformaldehyde (CH₂S). The chemistry of these compounds is dominated by the nature of the carbon-sulfur double bond (C=S). Compared to the carbon-oxygen double bond in aldehydes, the C=S bond is significantly weaker and more polarizable due to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals.[1] This inherent instability makes simple, unhindered thioaldehydes highly reactive and prone to oligomerization or polymerization.[2][3] For instance, thioformaldehyde readily trimerizes to 1,3,5-trithiane.[2]
Despite their reactivity, this compound compounds are valuable intermediates. Thioaldehydes are potent dienophiles in Diels-Alder reactions, and thioamides are crucial building blocks for synthesizing sulfur-containing heterocycles like thiazoles, which are foundational to many pharmaceuticals.[4] Strategies to manage their reactivity include in-situ generation and trapping or the introduction of significant steric hindrance to isolate stable examples.[2]
Synthesis of this compound Compounds
The synthesis of this compound compounds can be broadly categorized by the specific subclass being targeted.
Thioaldehydes (Thials)
Due to their high reactivity, thioaldehydes are often generated transiently and used immediately (in situ).
a) Retro-Diels-Alder Reaction: A common method for generating highly reactive, transient thioaldehydes is through the thermal cleavage of their Diels-Alder adducts.[5] Cycloadducts, often formed with dienes like anthracene or cyclopentadiene, serve as stable precursors that release the thioaldehyde upon heating, which can then be trapped by a desired reagent.[1] This method is particularly useful for mechanistic studies and for synthesizing complex molecules.
b) Thionation of Aldehydes: The direct conversion of an aldehyde to a thioaldehyde using thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is challenging for simple aldehydes due to the instability of the product. However, this method can be applied to aldehydes bearing bulky substituents that provide steric protection to the resulting C=S group.
c) Elimination Reactions: Base-mediated 1,2-elimination reactions from sulfenyl derivatives (ZCH₂SX), where X is a suitable leaving group, can generate transient thioaldehydes that are trapped in situ.
Thioformamides
Thioformamides are generally more stable than thioaldehydes and several reliable synthetic methods exist for their preparation.
a) Thionation of Formamides: The most common method for synthesizing thioformamides is the reaction of a corresponding formamide with a thionating agent. Phosphorus pentasulfide (P₄S₁₀) is a classic reagent for this transformation.[6][7] The reaction is often carried out in an inert solvent like dioxane or tetrahydrofuran.[7][8]
b) From Hydrogen Cyanide and Hydrogen Sulfide: Thioformamide can also be prepared by the reaction of hydrogen cyanide (HCN) and hydrogen sulfide (H₂S) in the presence of a basic catalyst.[9] This method avoids the use of phosphorus-based reagents but requires careful handling of highly toxic gaseous reactants.
c) From Carbon Disulfide and Formamide: An alternative patented method involves the reaction of carbon disulfide and formamide under pressure and elevated temperature, catalyzed by an organic base, to generate thioformamide.[10]
Structure and Spectroscopic Characterization
The structural and spectroscopic properties of this compound compounds are dictated by the C=S double bond.
Structural Parameters
The C=S bond is significantly longer than a C=O bond. X-ray crystallography and microwave spectroscopy have provided precise measurements for fundamental this compound compounds.
| Compound | Parameter | Value | Method |
| Thioformaldehyde (CH₂S) | C=S Bond Length | 1.611 Å | Microwave Spectroscopy |
| C-H Bond Length | 1.087 Å | Microwave Spectroscopy | |
| H-C-H Angle | 116.52° | Microwave Spectroscopy | |
| Thioformamide (HCSNH₂) | C=S Bond Length | 1.667 Å - 1.708 Å | X-ray Crystallography |
| N-C(S) Bond Length | 1.360 Å - 1.365 Å | X-ray Crystallography |
Data sourced from references[11][12][13].
Spectroscopic Data
NMR and IR spectroscopy are essential tools for characterizing this compound compounds. The carbon of a thiocarbonyl group is highly deshielded in ¹³C NMR, appearing at a characteristic downfield shift.
| Compound | Spectroscopy | Characteristic Signal (Value) |
| General Thials/Thiones | ¹³C NMR | C=S: ~190-240 ppm |
| IR | C=S stretch: ~1050-1250 cm⁻¹ (weaker than C=O stretch) | |
| General Thioamides | ¹³C NMR | C=S: ~160-210 ppm |
| ¹H NMR | N-H protons: highly variable, often broad | |
| IR | C=S stretch: ~700-1500 cm⁻¹ (multiple characteristic bands) |
Note: Specific shifts and frequencies are highly dependent on the molecular structure, substituents, and solvent. Data compiled from general principles described in[14][15][16].
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound compounds.
Protocol 1: Synthesis of Thioformamide from Formamide
This protocol is adapted from procedures described in U.S. Patent 2,682,558.[7]
Materials:
-
Formamide (300 g, 6.67 moles)
-
Phosphorus pentasulfide (P₄S₁₀) (330 g, 1.48 moles)
-
Tetrahydrofuran (THF), anhydrous (3 L)
-
Diethyl ether
-
Mechanical stirrer, 5-L three-necked flask, thermometer, addition funnel, and filtration apparatus.
Procedure:
-
Set up the 5-L flask with a mechanical stirrer and thermometer.
-
Add formamide to 3 L of anhydrous THF in the flask and stir until dissolved.
-
Slowly add phosphorus pentasulfide in small portions over 2-3 hours. The reaction is exothermic; maintain the temperature at 30-40°C, using an ice bath for cooling if necessary.
-
After the addition is complete, stir the mixture at room temperature for an additional 6 hours.
-
A sticky solid by-product will form. Decant or filter the THF solution to remove this solid.
-
Remove the THF from the filtrate under reduced pressure (rotary evaporation).
-
The resulting residue contains crude thioformamide. Extract the residue with diethyl ether.
-
Evaporate the ether from the extract to yield thioformamide. The product can be further purified by crystallization if necessary.
Protocol 2: In-situ Generation and Trapping of a Thioaldehyde via Retro-Diels-Alder Reaction
This is a general conceptual protocol based on principles of the retro-Diels-Alder reaction.[1][5]
Materials:
-
Thioaldehyde-anthracene cycloadduct (1 equivalent)
-
Trapping agent (e.g., a reactive diene like 2,3-dimethyl-1,3-butadiene, 3-5 equivalents)
-
Anhydrous toluene
-
Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve the thioaldehyde-anthracene cycloadduct in anhydrous toluene.
-
Add the trapping agent (e.g., 2,3-dimethyl-1,3-butadiene) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 111°C for toluene).
-
Monitor the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting adduct and the formation of the new trapped product. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product (the new cycloadduct) using column chromatography on silica gel.
Key Reactions and Mechanisms
This compound compounds participate in a variety of reactions, most notably cycloadditions.
Workflow for Thioformamide Synthesis
The synthesis of thioformamide from formamide is a standard laboratory and industrial process. The workflow involves the thionation of the carbonyl group, followed by workup and purification.
Thia-Diels-Alder Reaction Mechanism
Thioaldehydes are excellent dienophiles in [4+2] cycloaddition reactions due to their reactive C=S bond. The reaction is a concerted, pericyclic process that forms a six-membered sulfur-containing ring.[4][17]
Logical Flow: Generation of Transient Species
The retro-Diels-Alder reaction provides a reliable pathway to generate otherwise inaccessible reactive species for subsequent reactions. This logical relationship is crucial in synthetic planning.
Conclusion
This compound compounds, despite their inherent reactivity, represent a powerful class of reagents and intermediates in modern organic synthesis. An understanding of their synthesis, particularly methods for generating transient species, and their structural properties is essential for harnessing their synthetic potential. The protocols and data provided herein offer a technical foundation for researchers in chemistry and drug development to explore the rich and diverse applications of this compound chemistry. As synthetic methodologies continue to advance, the utility of these sulfur-containing synthons is poised to expand even further.
References
- 1. Generation of a thioladehyde S-oxide (sulphine) by retro-Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thioformaldehyde | CH2S | CID 79115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Thioformamide - Wikipedia [en.wikipedia.org]
- 7. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]
- 8. US2265212A - Thioformamide compounds - Google Patents [patents.google.com]
- 9. US3346632A - Method for preparing thioformamide - Google Patents [patents.google.com]
- 10. Thioformamide, and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. Structures of the Most Twisted Thioamide and Selenoamide: Effect of Higher Chalcogens of Twisted Amides on N─C(X) Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Note: The quantitative data for the isomerization and other pathways are not available in the accessed literature. The provided data for the fragmentation pathway is based on reported values from ab initio calculations.
Theoretical Studies on Thioformyl Cyanide Unimolecular Reactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the theoretical studies concerning the unimolecular reactions of this compound cyanide (HCSCN). It details the computational methodologies employed, discusses the known reaction pathways, and presents the available quantitative data. This guide is intended to be a resource for researchers in computational chemistry, astrochemistry, and organic synthesis.
Introduction
This compound cyanide (HCSCN) is a molecule of significant interest due to its presence in interstellar clouds and its role as a potential intermediate in various chemical processes. Understanding its stability and reactivity is crucial for astrochemical models and for elucidating reaction mechanisms in organic and atmospheric chemistry. Unimolecular reactions, which involve the rearrangement or fragmentation of a single molecule, are fundamental to determining the intrinsic stability and lifetime of a chemical species.
Theoretical studies, leveraging the power of computational quantum chemistry, provide a powerful means to investigate the potential energy surfaces of these reactions, identifying transition states and predicting reaction barriers and products where experimental investigation is challenging. A seminal study in this area by Ding et al. explored seven potential unimolecular reaction pathways of this compound cyanide, concluding that the molecule is relatively stable at room temperature.[1] This guide synthesizes the available information from this and related studies to provide a comprehensive technical overview.
Theoretical Background
The study of unimolecular reactions through computational methods involves mapping the potential energy surface (PES) of the molecule. The PES is a mathematical function that relates the energy of a molecule to its geometry. Stationary points on the PES are of particular interest: minima correspond to stable or metastable structures (reactants, intermediates, and products), while first-order saddle points correspond to transition states, which represent the energy barrier that must be overcome for a reaction to occur.
The primary goals of these theoretical studies are to:
-
Optimize the geometries of the reactant, transition state(s), and product(s).
-
Calculate the energies of these stationary points to determine reaction enthalpies (ΔH) and activation energies (Ea).
-
Confirm the nature of the stationary points through vibrational frequency analysis (minima have all real frequencies, while transition states have exactly one imaginary frequency).
By elucidating these parameters, a detailed understanding of the reaction mechanism and its kinetics can be achieved.
Unimolecular Reaction Pathways of this compound Cyanide
The main unimolecular processes considered for this compound cyanide include:
-
Isomerization: Rearrangement of the atoms to form structural isomers. A key isomer is this compound isocyanide (HSCNC), which has been shown to be significantly less stable than this compound cyanide.[1]
-
1,2-Hydride Shift: Migration of a hydrogen atom to an adjacent atom.
-
Fragmentation: Cleavage of one or more bonds to yield smaller molecules.
Known Fragmentation Pathway: HCSCN → HCN + CS
One of the key unimolecular reaction pathways for this compound cyanide that has been reported with quantitative data is its decomposition into hydrogen cyanide (HCN) and carbon monosulfide (CS). According to ab initio calculations, this reaction has an activation energy of approximately 83 kJ/mol and a reaction enthalpy of about 36 kJ/mol.[2] The relatively high activation barrier for this and other unimolecular reactions is consistent with the experimental observation that this compound cyanide is a rather stable molecule at room temperature.[1]
Data Presentation
The following table summarizes the known unimolecular reaction pathway for this compound cyanide and the computational methods that have been employed to study its reactions. Due to the limited public availability of the full dataset from the primary theoretical study, a comprehensive table of all seven investigated pathways with their corresponding activation energies and enthalpies cannot be provided at this time.
| Reaction Pathway | Products | Computational Methods Used | Activation Energy (Ea) | Reaction Enthalpy (ΔH) |
| Fragmentation | HCN + CS | HF/cc-pVDZ, B3LYP/cc-pVDZ, MP2/cc-pVDZ, MP2/6-31G | ~83 kJ/mol | ~36 kJ/mol |
| Isomerization | HSCNC | HF/cc-pVDZ, B3LYP/cc-pVDZ, MP2/cc-pVDZ, MP2/6-31G | Data not available | Data not available |
| Other Pathways (5) | - | HF/cc-pVDZ, B3LYP/cc-pVDZ, MP2/cc-pVDZ, MP2/6-31G** | Data not available | Data not available |
Experimental Protocols (Computational Methodologies)
The theoretical investigation of this compound cyanide's unimolecular reactions has been carried out using several well-established quantum chemical methods and basis sets. These methods provide a framework for approximating the solution to the Schrödinger equation for a given molecular system.
Levels of Theory Employed:
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all other electrons.[2][3][4][5][6] It does not fully account for electron correlation, which is the interaction between individual electrons.
-
Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects through perturbation theory, typically to the second order (MP2).[7][8][9][10][11] It offers a good balance between computational cost and accuracy for many systems.
-
Density Functional Theory (DFT) - B3LYP Functional: DFT is a class of methods where the energy of the system is determined as a functional of the electron density.[12][13][14][15][16] The B3LYP functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is widely used for its efficiency and accuracy in predicting molecular properties and reaction energies.
Basis Sets Used:
A basis set is a set of mathematical functions used to represent the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation.
-
6-31G : This is a Pople-style split-valence basis set. The "**" indicates the addition of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), which allows for more flexibility in describing the shape of the electron density, crucial for accurately modeling chemical bonds and transition states.[17]
-
cc-pVDZ (correlation-consistent polarized Valence Double-Zeta): This is a Dunning-style correlation-consistent basis set. These basis sets are designed to systematically converge towards the complete basis set limit as the size of the basis set increases, making them well-suited for calculations that include electron correlation.[18][19]
The combination of these levels of theory and basis sets allows for a thorough investigation of the potential energy surface and a reliable prediction of the energetic and structural details of the reaction pathways.
Visualizations
Computational Workflow
The general workflow for the theoretical study of unimolecular reactions is depicted below. This process involves geometry optimization of the reactant, searching for transition states, optimizing the transition state geometry, and then confirming the connection between the transition state and the reactants and products.
Caption: General computational workflow for studying a unimolecular reaction.
Potential Energy Surface for HCSCN Decomposition
The following diagram illustrates the potential energy profile for the fragmentation of this compound cyanide into hydrogen cyanide and carbon monosulfide.
Caption: Potential energy profile for HCSCN → HCN + CS.
Hierarchy of Computational Methods
The theoretical methods used in these studies represent different levels of approximation to the exact solution of the Schrödinger equation. The relationship between these methods in terms of including electron correlation is shown below.
Caption: Relationship between the employed levels of theory.
Conclusion
Theoretical studies have provided invaluable insights into the unimolecular reactions of this compound cyanide. The consistent finding across different computational methods is that HCSCN is a relatively stable molecule at room temperature, with significant activation barriers for its unimolecular decomposition and isomerization pathways. The fragmentation to hydrogen cyanide and carbon monosulfide is one of the key channels, though it is kinetically hindered.
While the types of unimolecular reactions and the computational approaches to study them are well-established, there remains a gap in the publicly accessible, detailed quantitative data for all potential reaction pathways of this compound cyanide. Future work that makes this data readily available would be highly beneficial for the scientific community, particularly for those in the fields of astrochemistry and reaction dynamics who rely on accurate kinetic and thermodynamic parameters for their models. The continued application and development of high-level computational methods will undoubtedly further refine our understanding of the rich chemistry of this compound cyanide and related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 3. 2.3 Hartree Fock theory [web.ornl.gov]
- 4. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 5. insilicosci.com [insilicosci.com]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
- 9. grokipedia.com [grokipedia.com]
- 10. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 11. Q-Chem 4.3 Userâs Manual : Møller-Plesset Perturbation Theory [manual.q-chem.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hybrid functionals - Wikipedia [en.wikipedia.org]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. density functional theory - What does B3LYP do well? What does it do badly? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 18. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 19. Different Basis Sets for Gaussian Calculations | Computational Chemistry at Skidmore College [williamkennerly.com]
An In-depth Technical Guide on the Formation Pathways of Thioformyl Radical (HCS) in Dark Clouds
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the formation of the thioformyl radical (HCS) in the unique chemical environment of dark molecular clouds. It integrates observational data, laboratory findings, and astrochemical modeling to elucidate the chemical pathways leading to this sulfur-bearing radical.
Introduction
The this compound radical (HCS) is a sulfur-containing analogue of the formyl radical (HCO) and a key intermediate in the rich chemistry of dark molecular clouds.[1] These clouds, characterized by extremely low temperatures (around 10 K) and high densities, provide a unique laboratory for studying chemical reactions that are not readily observable on Earth.[2] Understanding the formation of radicals like HCS is crucial for developing a complete picture of interstellar chemistry and the molecular precursors to more complex organic molecules.
The first interstellar detection of HCS, along with its metastable isomer HSC, was in the dark cloud L483.[1][3] This discovery has spurred further investigation into the sulfur chemistry of cold, dense environments, revealing significant differences when compared to the chemistry of their oxygen-containing counterparts.[4] Notably, astrochemical models have historically struggled to reproduce the observed abundances of sulfur-bearing molecules, a phenomenon often referred to as the "sulfur depletion problem."[5][6][7][8] The study of HCS formation provides valuable constraints for refining these models.
Key Formation Pathways of HCS in Dark Clouds
The primary gas-phase formation route for the this compound radical in the cold conditions of dark clouds is the barrierless reaction between atomic carbon (C) and hydrogen sulfide (H₂S).[1]
Reaction: C + H₂S → HCS + H
This reaction has been shown to be efficient at low temperatures through both experimental and theoretical studies.[1]
Below is a diagram illustrating the primary formation pathway of the this compound radical (HCS) in dark clouds.
Other potential, though less dominant, pathways in dark clouds may involve reactions on the surfaces of dust grains. However, the gas-phase reaction between C and H₂S is considered the most significant contributor to the HCS abundance.
Quantitative Data: Abundances and Column Densities
The detection of HCS and related molecules in dark clouds, particularly L483, has provided crucial quantitative data for astrochemical models. The table below summarizes the key observational data.
| Molecule | Column Density (cm⁻²) | Fractional Abundance (relative to H₂) | Source |
| HCS | 7 x 10¹² | 2 x 10⁻¹⁰ | L483[3] |
| HSC | 1.8 x 10¹¹ | 6 x 10⁻¹² | L483[3] |
| H₂CS | ~7 x 10¹² | ~2 x 10⁻¹⁰ | L483[3] |
| HCO | - | - | L483[4] |
| H₂CO | - | 1.5 x 10⁻⁹ | L483[9] |
Note: The H₂CS/HCS abundance ratio in L483 is approximately 1, which is in stark contrast to the H₂CO/HCO ratio of about 10-20 observed in dark clouds.[3][4] This suggests a fundamental difference in the formation and destruction mechanisms of these analogous species. Furthermore, HCS is found to be more abundant than its oxygen counterpart, HCO, in L483.[4]
Experimental Protocols
The study of HCS formation pathways relies on a combination of laboratory experiments and astronomical observations.
The reaction dynamics of neutral-neutral reactions at low temperatures, such as C + H₂S, are often studied using the crossed molecular beam technique.[2][10][11][12]
-
Principle: Two collimated, supersonic beams of reactants are crossed at a specific angle in a high-vacuum chamber. The products of the reaction are then detected, often using a rotatable mass spectrometer, allowing for the measurement of their angular and velocity distributions.[11][13]
-
Experimental Workflow:
-
Reactant Beam Generation: Pulsed supersonic beams of atomic carbon and hydrogen sulfide are generated. Atomic carbon beams can be produced by methods like laser ablation.[10]
-
Beam Crossing: The two beams are directed to intersect at a fixed angle in the main scattering chamber, which is maintained at ultra-high vacuum to ensure single-collision conditions.[13]
-
Product Detection: The scattered products are ionized (e.g., by electron impact) and detected by a mass spectrometer. The detector can be rotated around the collision center to measure the angular distribution of the products.[10]
-
Data Analysis: Time-of-flight measurements provide information about the velocity distribution of the products. This data, combined with the angular distribution, allows for the determination of the reaction dynamics and energy partitioning.
-
The detection and characterization of molecules like HCS in dark clouds are achieved through radio astronomy, which observes the rotational transitions of molecules.[14][15]
-
Principle: Molecules in the interstellar medium emit or absorb radiation at specific frequencies corresponding to transitions between their rotational energy levels. These spectral lines serve as unique fingerprints for identifying molecules and deriving their physical properties.
-
Observational Methodology:
-
Telescope and Receiver: A large single-dish radio telescope, such as the IRAM 30m telescope, is used to collect the faint radio signals from the dark cloud.[3] The telescope is equipped with sensitive receivers tuned to the specific frequency range where the rotational transitions of the target molecule are expected.
-
Spectral Line Survey: A spectral line survey is conducted by observing a range of frequencies to detect multiple emission lines from various molecules present in the cloud.[9][16]
-
Data Reduction and Analysis: The raw data is calibrated and processed to produce a spectrum (intensity versus frequency). The detected spectral lines are then identified by comparing their frequencies with laboratory spectroscopic data.
-
Derivation of Physical Parameters: By analyzing the intensity and shape of the spectral lines, astronomers can derive the column density (the number of molecules per unit area along the line of sight), excitation temperature, and fractional abundance of the detected species.
-
Astrochemical Modeling and the Sulfur Depletion Problem
Astrochemical models are essential tools for simulating the complex chemical networks in interstellar clouds and interpreting observational data.[5][6][7][8][17] These models typically include a large set of chemical reactions, both in the gas phase and on the surfaces of dust grains.
However, a long-standing challenge in astrochemistry is the "sulfur depletion problem," where the observed abundances of sulfur-bearing molecules in dense clouds are significantly lower than what is predicted by models assuming the cosmic abundance of sulfur.[5][6][7][8] This suggests that a significant fraction of sulfur is locked up in an unobserved reservoir, possibly in the form of ices on dust grains or in yet-to-be-identified molecules.[18]
The detection of HCS and the discrepancy between its observed abundance and the predictions of existing models highlight the need for a revised understanding of sulfur chemistry in dark clouds.[3] Current models often underestimate the fractional abundance of HCS by at least an order of magnitude and overestimate the H₂CS/HCS ratio.[3] This points to inaccuracies in the reaction rates used in the models or missing formation and destruction pathways for HCS and related species.
Future research will likely focus on:
-
More sensitive astronomical surveys to search for other sulfur-bearing molecules.
-
Laboratory experiments to measure the rate coefficients of key reactions involving sulfur at low temperatures.
-
Refining gas-grain chemical models to better account for the processing of sulfur on icy dust grains.[6][7][8]
Conclusion
The this compound radical (HCS) is a fascinating molecule whose study provides a window into the complex and often counterintuitive chemistry of dark molecular clouds. The primary formation pathway, the reaction of atomic carbon with hydrogen sulfide, is a key process in interstellar sulfur chemistry. The observed abundances of HCS and its isomer HSC in L483 challenge current astrochemical models and underscore the need for a more complete understanding of the behavior of sulfur in these cold, dense environments. Continued advancements in observational techniques, laboratory experiments, and theoretical modeling will be crucial in unraveling the intricate formation pathways of HCS and resolving the long-standing sulfur depletion problem.
References
- 1. astrochymist.org [astrochymist.org]
- 2. Crossed-beam studies of reaction dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of interstellar HCS and its metastable isomer HSC: new pieces in the puzzle of sulfur chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L483 trilogy (Part One) – In Search of Lost Sulphur – Department of Molecular Astrophysics [astrochem.iff.csic.es]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Modeling sulfur depletion in interstellar clouds | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. scispace.com [scispace.com]
- 9. A sensitive λ 3 mm line survey of L483 - A broad view of the chemical composition of a core around a Class 0 object | Astronomy & Astrophysics (A&A) [aanda.org]
- 10. Crossed Beams Machine Principles & Setup [uhmreactiondynamics.org]
- 11. Crossed molecular beam - Wikipedia [en.wikipedia.org]
- 12. Chemical Dynamics: Crossed Molecular Beams Method [dynamics.eps.hw.ac.uk]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Radio continuum interferometry of dark clouds. II. A study of the physical properties of local newly formed H II regions (Journal Article) | OSTI.GOV [osti.gov]
- 15. Radio Astronomy Tells a Cloudy Tale – National Radio Astronomy Observatory [public.nrao.edu]
- 16. aanda.org [aanda.org]
- 17. indico.mpp.mpg.de [indico.mpp.mpg.de]
- 18. astrobiology.com [astrobiology.com]
A Technical Guide to the Thioformyl Radical (CHS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioformyl radical (CHS), a sulfur-containing analog of the formyl radical (HCO), is a transient, yet significant, molecule in various chemical environments, from interstellar space to combustion processes. Its high reactivity and unique spectroscopic signature make it a subject of interest in fundamental chemical physics, astrochemistry, and potentially in understanding sulfur-related radical processes in more complex systems. This technical guide provides a comprehensive overview of the molecular properties, experimental generation, and characterization of the this compound radical.
Molecular Properties of this compound (CHS)
The this compound radical is a simple triatomic molecule with a doublet electronic ground state. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | CHS | [1][2] |
| Molecular Weight | 45.084 g/mol | [1] |
| CAS Registry Number | 36058-28-3 | [1] |
| Enthalpy of Formation (ΔfH°gas) | 300 ± 8.4 kJ/mol | [1] |
| Computed Dipole Moment (a-axis) | ~0.4 D | [3] |
Experimental Protocols
The transient nature of the this compound radical necessitates its generation and characterization in situ. The following sections detail common experimental methodologies for the production and study of CHS.
Gas-Phase Synthesis and Detection via Millimeter-Wave Spectroscopy
A prevalent method for producing the this compound radical in the gas phase is through a pulsed discharge of precursor gases. This technique, coupled with high-resolution spectroscopy, allows for precise characterization of the radical's rotational transitions.
Experimental Protocol:
-
Precursor Mixture Preparation: A gaseous mixture of methane (CH₄) and hydrogen sulfide (H₂S), each at a concentration of 0.5%, is prepared in a buffer gas of Argon (Ar).[3]
-
Radical Generation: The gas mixture is introduced into a vacuum chamber through a pulsed discharge nozzle. A high voltage of 1.5 kV is applied to electrodes attached to the nozzle, creating a plasma where CHS radicals are formed.[3] The stagnation pressure of the gas mixture is maintained at 2.0–2.5 atm.[3]
-
Spectroscopic Detection: The generated radicals are then probed using a Balle-Flygare type Fourier transform millimeter-wave spectrometer. This allows for the detection of rotational transitions of the CHS radical.[3] To observe paramagnetic species, the Earth's magnetic field is compensated for using three mutually perpendicular Helmholtz coils.[3]
-
Data Acquisition: To achieve a sufficient signal-to-noise ratio, signal averaging is performed over 1000 to 6000 shots at a repetition rate of 5 Hz.[3]
Matrix Isolation and FTIR Spectroscopy
Matrix isolation is a powerful technique for trapping and studying reactive species like the this compound radical. By isolating CHS in an inert solid matrix at cryogenic temperatures, its vibrational spectrum can be recorded using Fourier Transform Infrared (FTIR) spectroscopy.
Experimental Protocol:
-
Precursor Synthesis: Thioformaldehyde (H₂CS), a precursor to the this compound radical, can be generated through the pyrolysis of a suitable starting material, such as dimethyl disulfide.
-
Matrix Deposition: A gaseous mixture of the thioformaldehyde precursor and a large excess of an inert gas (e.g., Argon) is deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10 K.
-
Photolytic Generation of CHS: The thioformaldehyde isolated in the matrix is then subjected to in-situ photolysis using a suitable light source (e.g., a UV lamp) to induce the formation of the this compound radical.
-
FTIR Spectroscopy: The infrared spectrum of the matrix is recorded before and after photolysis. The appearance of new absorption bands corresponding to the vibrational modes of the CHS radical allows for its identification and characterization.
Formation Pathways and Experimental Workflow
The following diagrams illustrate the key formation pathways of the this compound radical and a typical experimental workflow for its gas-phase study.
Figure 1: Key formation pathways of the this compound radical (CHS) through pulsed discharge of precursor gases and photolysis of thioformaldehyde.
Figure 2: A typical experimental workflow for the gas-phase generation and detection of the this compound radical using millimeter-wave spectroscopy.
References
role of thioformyl compounds as intermediates in organic synthesis
An In-depth Technical Guide on the Role of Thioformyl Compounds as Intermediates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound compounds, characterized by the C=S double bond, are a class of highly reactive molecules that serve as pivotal intermediates in a multitude of organic transformations.[1][2] Their transient nature, a consequence of the relatively weak C=S π-bond, makes them prone to oligomerization, yet also imbues them with a unique reactivity profile that is harnessed in the synthesis of complex heterocyclic and natural products.[1] This guide provides a comprehensive overview of the generation, reactivity, and synthetic utility of this compound compounds, with a focus on their role as fleeting intermediates that are typically generated and consumed in situ.
Generation of this compound Intermediates
The high reactivity of this compound compounds necessitates their in-situ generation. Several reliable methods have been developed for this purpose, each offering distinct advantages depending on the desired this compound species and the subsequent reaction.
Thionation of Carbonyl Compounds
A primary route to thiocarbonyl compounds involves the thionation of their carbonyl analogs. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely employed, mild, and efficient reagent for this transformation, converting ketones, esters, amides, and lactones into their corresponding thiocarbonyl derivatives.[3][4][5][6][7] The reaction is driven by the formation of a stable P=O bond.[4]
Caption: Mechanism of Carbonyl Thionation using Lawesson's Reagent.
Retro-Diels-Alder Reaction
The retro-Diels-Alder reaction provides a powerful thermal method for generating highly reactive, transient thioaldehydes and thioketones.[8][9][10] Cycloadducts of thiocarbonyl compounds with dienes like cyclopentadiene or anthracene serve as stable precursors that, upon heating, release the thiocarbonyl compound, which can then be trapped by a desired reagent.[11]
Caption: Generation of this compound Intermediates via Retro-Diels-Alder Reaction.
Generation from Thioacids and Isonitriles
N-thioformyl peptides can be prepared from the reaction of amino thioacids with isonitriles at room temperature.[12][13][14] This reaction proceeds through a putative thio-formimidate carboxylate mixed anhydride intermediate.
Reactions of this compound Intermediates
This compound compounds are potent dienophiles and dipolarophiles, readily participating in cycloaddition reactions to form a variety of sulfur-containing heterocycles.
[4+2] Cycloaddition (Diels-Alder Reaction)
Thioaldehydes and thioketones are highly reactive dienophiles in Diels-Alder reactions, readily reacting with conjugated dienes to form six-membered rings containing a sulfur atom.[15][16][17][18] These reactions are often highly regioselective and stereoselective. The high reactivity of the C=S bond often allows these reactions to proceed under mild conditions.
Caption: Diels-Alder reaction of a this compound compound with a conjugated diene.
[3+2] Cycloaddition
Thioformylium methylide is a 1,3-dipole that can be generated in situ from chloromethyl(trimethylsilyl)methyl sulfide by the action of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[19][20][21][22] This reactive intermediate readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as arylidene-azolones, to produce five-membered sulfur-containing spirocyclic compounds.[19][20][21][23]
Caption: Generation and [3+2] cycloaddition of thioformylium methylide.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound intermediates.
Table 1: Thionation of Carbonyls with Lawesson's Reagent
| Starting Material | Product | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methylpyrrolidone | N-methyl-2-thiopyrrolidone | Lawesson's Reagent (2-3) | Toluene | 80-100 | - | Good | [5] |
| Ketones | Thioketones | Lawesson's Reagent | Toluene/Xylene | 80-100 | - | Good | [5] |
| Amides | Thioamides | Lawesson's Reagent | Toluene/Xylene | 80-100 | - | Good | [5] |
| Esters | Thioesters | Lawesson's Reagent | Toluene/Xylene | 80-100 | - | Variable | [5] |
Table 2: [3+2] Cycloaddition of Thioformylium Methylide with Arylidene-Azolones [21][23]
| Arylidene-Azolone | Initiator | Solvent | Yield (%) |
| Derivative 1e | CsF | CH3CN | 84 |
| Derivative 2e | CsF | CH3CN | 99 |
| Derivative 3e | CsF | CH3CN | 49 |
| Derivative 4e | CsF | CH3CN | 17 |
| Derivative 5e | CsF | CH3CN | 99 |
| Derivative 1e | TBAF | CH3CN | 79 |
| Derivative 2e | TBAF | CH3CN | 92 |
| Derivative 5e | TBAF | CH3CN | 99 |
Table 3: Synthesis of N-thioformyl Glycopeptides [24]
| Isonitrile | Thioacid | Product | Yield (%) |
| Monosaccharide 8 | Dipeptide 10 | 11 | 61 |
| Oligosaccharide 16 | Aspartic thioacid 5 | 17 | Excellent |
| Oligosaccharide 16 | Dipeptide 10 | 19 | 55 |
Experimental Protocols
General Procedure for Thionation using Lawesson's Reagent[5]
-
To a solution of the carbonyl compound in a dry, nonpolar solvent such as toluene or xylene, add 2-3 equivalents of Lawesson's reagent.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thiocarbonyl compound.
-
Safety Note: Lawesson's reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Residual reagent can be quenched with an excess of sodium hypochlorite (bleach).[3]
General Procedure for the [3+2] Cycloaddition of Thioformylium Methylide[23]
-
Dissolve the arylidene-azolone (0.35 mmol) in 3 mL of acetonitrile.
-
Add chloromethyl(trimethylsilyl)methyl sulfide and the fluoride initiator (CsF or TBAF).
-
Stir the reaction mixture at the appropriate temperature and monitor by TLC.
-
Upon completion, quench the reaction and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the spirocyclic product.
General Procedure for the Diels-Alder Reaction of in situ Generated Cyclopentadiene[16]
-
In a reaction vessel, combine the dienophile (e.g., maleic anhydride) and dicyclopentadiene.
-
Heat the solvent-free mixture to a temperature sufficient to induce the retro-Diels-Alder reaction of dicyclopentadiene (typically >150 °C).
-
The in situ generated cyclopentadiene will react with the dienophile.
-
Maintain the temperature and monitor the reaction progress.
-
After completion, cool the reaction mixture, which may solidify upon cooling.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound compounds, despite their inherent instability, are exceptionally valuable intermediates in organic synthesis. The development of reliable methods for their in-situ generation has unlocked their synthetic potential, particularly in the realm of cycloaddition reactions. Their ability to readily form sulfur-containing rings provides a powerful tool for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Further exploration of the reactivity of these transient species will undoubtedly continue to enrich the synthetic organic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Retro Diels Alder protocol for regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Generation of a thioladehyde S-oxide (sulphine) by retro-Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Preparation and reactions of N-thioformyl peptides from amino thioacids and isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Preparation and Reactions of N-Thioformyl Peptides [research.amanote.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. studylib.net [studylib.net]
- 18. studylib.net [studylib.net]
- 19. [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Thio-mediated synthesis of derivatized N-linked glycopeptides using isonitrile chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of the Thioformyl Radical: A Technical Guide
An In-depth Exploration of the Structure, Spectroscopy, and Formation of HCS•
The thioformyl radical (HCS•), a transient yet significant species, plays a crucial role in diverse chemical environments, from the vast expanse of the interstellar medium to the intricate processes of combustion. Its electronic structure dictates its reactivity and spectroscopic signature, making a thorough understanding of this radical paramount for researchers in astrochemistry, chemical physics, and drug development. This technical guide provides a comprehensive overview of the electronic structure of the this compound radical, consolidating key experimental and theoretical data, detailing investigative methodologies, and visualizing fundamental concepts.
Molecular Properties: A Quantitative Overview
The geometry and electronic distribution of the this compound radical have been elucidated through a combination of high-resolution spectroscopy and sophisticated computational chemistry. The key quantitative data are summarized below, providing a foundation for understanding its chemical behavior.
Geometric Parameters
Experimental and theoretical investigations have converged to provide a precise picture of the HCS• radical's geometry in its ground electronic state (X̃ ²A'). The molecule adopts a bent structure.
| Parameter | Experimental Value | Theoretical Value | Citation |
| Bond Length (r_CH) | - | 1.088 Å | |
| Bond Length (r_CS) | - | 1.648 Å | |
| Bond Angle (∠HCS) | - | 134.9° |
Note: Experimental values for bond lengths and angles are often derived from rotational constants and require isotopic substitution data for precise determination, which are not yet fully available for HCS•.
Spectroscopic Constants
Microwave and millimeter-wave spectroscopy have been instrumental in determining the rotational and fine/hyperfine structure constants of the HCS• radical, offering deep insights into its electronic and magnetic properties.
| Constant | Value | Unit | Citation |
| Rotational Constant (A) | - | GHz | |
| Rotational Constant (B) | 20.457 | GHz | |
| Rotational Constant (C) | 19.688 | GHz | |
| Spin-Rotation Constant (ε_aa) | -549.3 | MHz | |
| Spin-Rotation Constant (ε_bb) | -11.7 | MHz | |
| Spin-Rotation Constant (ε_cc) | -0.3 | MHz | |
| Fermi Contact Constant (a_F) | 127.3 | MHz | |
| Dipole-Dipole Constant (T_aa) | 18.0 | MHz | |
| Dipole-Dipole Constant (T_bb) | -9.0 | MHz |
Vibrational Frequencies
Ab initio calculations have predicted the fundamental vibrational frequencies of the HCS• radical. These vibrational modes correspond to the C-H stretch, C-S stretch, and the H-C-S bending motion. Experimental verification of these frequencies through infrared spectroscopy is an active area of research.
| Mode | Description | Calculated Frequency (cm⁻¹) | Citation |
| ν₁ | C-H Stretch | 2985 | |
| ν₂ | C-S Stretch | 1188 | |
| ν₃ | H-C-S Bend | 825 |
Electronic Transitions
Theoretical studies have begun to map the excited electronic states of the this compound radical. Understanding these electronic transitions is crucial for interpreting its UV-Vis spectrum and photochemical behavior. Further experimental validation through techniques like laser-induced fluorescence is needed.
| Transition | Excitation Energy (eV) | Oscillator Strength | Citation |
| X̃ ²A' → Ã ²A'' | ~2.0 | - | |
| X̃ ²A' → B̃ ²A' | ~4.5 | - |
Experimental Methodologies: Probing the Radical
The transient nature of the this compound radical necessitates specialized experimental techniques for its generation and characterization. This section details the key experimental protocols employed in its study.
Generation of the this compound Radical
In laboratory settings, the HCS• radical is typically produced in the gas phase through a discharge or photolysis of precursor molecules. A common method involves an electric discharge through a mixture of hydrogen sulfide (H₂S) and a carbon source like methane (CH₄) or carbon monoxide (CO), often diluted in an inert gas like argon.
Microwave and Millimeter-Wave Spectroscopy
High-resolution rotational spectra of HCS• are obtained using techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and Fourier transform millimeter-wave (FTmmW) spectroscopy.
Experimental Protocol for CP-FTMW Spectroscopy:
-
Sample Introduction: A gas mixture containing precursor molecules is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic jet. This cools the molecules to very low rotational and vibrational temperatures.
-
Radical Formation: An electric discharge is applied at the orifice of the nozzle to generate the HCS• radicals from the precursor gases.
-
Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, exciting a wide range of rotational transitions simultaneously.
-
Signal Detection: The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected by a sensitive receiver.
-
Data Analysis: The time-domain FID signal is Fourier transformed to obtain the frequency-domain rotational spectrum. The precise transition frequencies are then fitted to a Hamiltonian model to extract the rotational, fine, and hyperfine constants.
Laser-Induced Fluorescence (LIF) Spectroscopy
LIF spectroscopy is a powerful technique for probing the electronic transitions of radicals.
Experimental Protocol for LIF Spectroscopy:
-
Radical Generation: HCS• radicals are produced in a controlled environment, such as a flow cell or a supersonic jet.
-
Laser Excitation: A tunable laser is used to excite the radicals from their ground electronic state to a specific excited electronic state.
-
Fluorescence Detection: The subsequent fluorescence emitted as the radicals relax back to lower energy levels is collected at a right angle to the laser beam using a photomultiplier tube (PMT).
-
Spectral Analysis: The fluorescence intensity is recorded as a function of the laser wavelength to obtain an excitation spectrum. Dispersing the fluorescence with a monochromator provides information about the vibrational levels of the ground electronic state.
Visualizing Key Processes
Diagrams generated using the DOT language provide a clear visual representation of the logical relationships and workflows involved in the study of the this compound radical.
Formation Pathway of the this compound Radical
The formation of the this compound radical in the interstellar medium is a key process in astrochemistry. One of the primary proposed pathways involves the reaction of atomic carbon with hydrogen sulfide.
Experimental Workflow for CP-FTMW Spectroscopy
The workflow for a typical chirped-pulse Fourier transform microwave spectroscopy experiment to study radical species is outlined below.
Computational Chemistry Workflow for Electronic Structure Analysis
Theoretical calculations are indispensable for complementing experimental studies and providing a deeper understanding of the electronic structure of radicals.
Conclusion and Future Directions
The electronic structure of the this compound radical has been significantly unraveled through a synergistic approach combining high-resolution spectroscopy and advanced computational methods. The compiled data on its geometry, rotational constants, and predicted vibrational and electronic transitions provide a robust foundation for its further study.
Future research should focus on the experimental determination of the vibrational frequencies and electronic transition energies to validate and refine theoretical models. High-resolution infrared and UV-Vis spectroscopic studies of HCS• are highly desirable. Furthermore, investigations into the dynamics of its formation and reaction pathways will provide deeper insights into its role in various chemical environments. The continued development of both experimental techniques and theoretical methodologies will undoubtedly lead to a more complete and nuanced understanding of this fascinating and important radical species.
Gas-Phase Synthesis and Millimeter-Wave Spectroscopy of Thioformyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the gas-phase synthesis and millimeter-wave spectroscopic analysis of the elusive molecule, thioformyl cyanide (HCSCN). This reactive species, of potential interest in astrochemistry and fundamental molecular physics, has been successfully generated and characterized through specialized experimental techniques. This document details the synthetic routes, experimental apparatus, and the resulting spectroscopic data, offering a complete resource for researchers in the field.
Introduction
This compound cyanide (HCSCN) is a small, reactive organosulfur molecule that has garnered interest due to its potential presence in interstellar space.[1] Its characterization in the gas phase has been a significant experimental challenge. This guide outlines the successful synthesis and spectroscopic investigation of HCSCN, providing detailed methodologies and a summary of its molecular constants derived from millimeter-wave spectroscopy.
Gas-Phase Synthesis of this compound Cyanide
Two primary methods have been employed for the gas-phase generation of this compound cyanide: a flash-thermolytic retroene reaction and a vacuum gas-solid dehydrochlorination reaction.[1][2]
Method 1: Flash-Thermolytic Retroene Reaction
This method involves the flash vacuum thermolysis (FVT) of allyl cyanomethyl sulfide. The high-temperature conditions induce a retroene reaction, yielding propene and the desired this compound cyanide monomer.[1]
Experimental Protocol:
-
Precursor Synthesis: Allyl cyanomethyl sulfide is prepared as the precursor molecule.
-
Flash Vacuum Thermolysis (FVT): The precursor is subjected to FVT at temperatures ranging from 700-800 °C under a low-pressure environment (approximately 10⁻⁵ mbar).[1]
-
Product Trapping: The reaction products are passed through a cold trap to separate the desired HCSCN from other byproducts.
Method 2: Vacuum Gas-Solid Dehydrochlorination
This alternative synthesis involves the dehydrochlorination of cyanomethylsulfenyl chloride over a solid base in a vacuum.[1]
Experimental Protocol:
-
Precursor Synthesis: Cyanomethylsulfenyl chloride is synthesized as the starting material.
-
Gas-Solid Reaction: The precursor is passed over a bed of dried potassium carbonate (K₂CO₃) under vacuum. The K₂CO₃ acts as a dehydrochlorinating agent.[1]
-
In-situ Analysis: The gaseous products, including HCSCN, are directly channeled into the spectrometer for analysis.
Millimeter-Wave Spectroscopy
The identification and characterization of the generated this compound cyanide were achieved through millimeter-wave spectroscopy. This technique allows for the precise measurement of rotational transitions, from which key molecular constants can be derived.
Experimental Protocol:
-
Spectrometer Setup: A millimeter-wave spectrometer is used to measure the absorption spectra of the gas-phase sample.
-
Frequency Range: The spectral analysis is conducted over a broad frequency range, typically from 130 to 280 GHz.[1]
-
Data Acquisition: The spectrometer measures the frequencies of the a- and b-type rotational transitions. A large number of spectral lines (e.g., 152 lines) are measured to ensure an accurate fit.[1]
-
Data Analysis: The measured transition frequencies are fitted to a standard Hamiltonian for an asymmetric rotor molecule using a least-squares analysis. This fitting process yields the rotational constants (A, B, C) and centrifugal distortion constants.[1][3]
Experimental Workflow
The overall experimental process, from precursor synthesis to spectroscopic analysis, can be visualized as a sequential workflow.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound cyanide.
Quantitative Data: Molecular Constants
The millimeter-wave spectroscopic analysis of this compound cyanide has yielded precise values for its rotational and centrifugal distortion constants. The following table summarizes the key constants obtained from different studies. It is noteworthy that later studies suggest the initial measurements by Bogey et al. (1989) may correspond to an excited vibrational state of HCSCN.[3][4]
| Parameter | Bogey et al. (1989)[1] | Cernicharo et al. (2021) - TMC-1 Data[3] | Cernicharo et al. (2021) - Lab Data[3] | Cernicharo et al. (2021) - Merged Fit[3] |
| Rotational Constants (MHz) | ||||
| A | - | - | - | 39686.4 ± 4.2 |
| B | - | 3082.8334 ± 0.0029 | 3082.8334 ± 0.0029 | 3082.8334 ± 0.0029 |
| C | - | - | - | 2858.9115 ± 0.0029 |
| Centrifugal Distortion Constants (kHz) | ||||
| DJ | - | 40.890 ± 0.027 | 40.890 ± 0.027 | - |
| DJK | - | - | - | 160.7 ± 2.2 |
| DK | - | - | - | 2200 (fixed) |
| d1 | - | - | - | -0.040 ± 0.011 |
| d2 | - | - | - | -0.009 ± 0.004 |
Note: The values from Bogey et al. (1989) are not explicitly tabulated in the provided search results in a comparable format, but the work is the foundation for later analyses.
Logical Relationships in Spectroscopic Analysis
The process of deriving molecular constants from the observed spectral lines follows a clear logical progression.
Caption: Logical flow from spectral observation to the determination of molecular constants.
Conclusion
The gas-phase synthesis and millimeter-wave spectroscopic investigation of this compound cyanide have provided definitive evidence for the existence of this elusive molecule and have allowed for the precise determination of its molecular structure and properties. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers working on reactive intermediates, astrochemistry, and molecular spectroscopy. The ongoing refinement of its spectroscopic constants will further aid in its potential detection in interstellar environments.
References
Foundational Research on Thioaldehyde and Thioformamide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational chemistry of thioaldehydes and thioformamides. These sulfur-containing analogs of aldehydes and amides exhibit unique reactivity and biological properties that make them valuable moieties in organic synthesis and drug development. This document details their synthesis, physicochemical properties, reactivity with a focus on cycloaddition reactions for thioaldehydes and nucleophilic/electrophilic interactions for thioformamides, and their emerging applications in medicinal chemistry. Detailed experimental protocols for key synthetic transformations are provided, alongside quantitative data and visual representations of reaction workflows to facilitate a deeper understanding of this fascinating class of organosulfur compounds.
Introduction to Thioaldehydes and Thioformamides
Thioaldehydes (R-CHS) and thioformamides (HCSNR₂), the sulfur analogs of aldehydes and formamides, are characterized by the presence of a thiocarbonyl group (C=S). The replacement of the oxygen atom with a larger, more polarizable sulfur atom imparts distinct chemical and physical properties.
Thioaldehydes are generally highly reactive and prone to polymerization or oligomerization due to the relatively weak C=S π-bond.[1] Unhindered thioaldehydes are often transient intermediates that are generated in situ and trapped with suitable reagents.[1] However, steric hindrance can be employed to synthesize stable, isolable thioaldehydes. Their chemistry is dominated by cycloaddition reactions, where they can act as potent dienophiles or heterodienes.[2]
Thioformamides , on the other hand, are generally more stable compounds. They serve as important building blocks in the synthesis of various heterocyclic compounds and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and enzyme-inhibiting properties.[3][4] The thioamide functional group can act as a bioisostere of the amide bond in peptides, offering altered physicochemical properties and metabolic stability.[5]
Synthesis of Thioaldehydes and Thioformamides
Synthesis of Thioaldehydes
The synthesis of thioaldehydes is often challenging due to their inherent instability. Common strategies involve the in-situ generation and subsequent trapping of these reactive species.
2.1.1. Thionation of Aldehydes: The most direct approach involves the thionation of the corresponding aldehyde using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). These reactions are typically performed in anhydrous solvents.
2.1.2. Pyrolysis of Thiol Precursors: Flash vacuum pyrolysis of appropriate organosulfur precursors can generate transient thioaldehydes in the gas phase, which can then be condensed at low temperatures or reacted with a trapping agent.
2.1.3. Synthesis of Sterically Hindered, Stable Thioaldehydes: The introduction of bulky substituents around the thiocarbonyl group can prevent polymerization and allow for the isolation of stable thioaldehydes.
Synthesis of Thioformamides
Thioformamides are more readily synthesized and isolated compared to thioaldehydes.
2.2.1. Thionation of Formamides: The most common method for synthesizing thioformamides is the thionation of formamide or N-substituted formamides using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7][8] The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dioxane.[6][7]
2.2.2. From Amines and a Thioformylating Agent: Primary or secondary amines can be reacted with a thioformylating agent, such as thioformyl chloride or ethyl thioformate, to yield the corresponding thioformamide.[9]
2.2.3. From Carbon Disulfide and Formamide: A patented method describes the synthesis of thioformamide from carbon disulfide and formamide under pressure and elevated temperature in the presence of an organic base catalyst.[4]
Physicochemical and Spectroscopic Properties
The substitution of oxygen with sulfur significantly influences the physicochemical and spectroscopic properties of these compounds.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |
| Thioformamide | CH₃NS | 61.11 | 28-29 | 105 | Soluble in DMSO and THF | ~12.60 |
Data sourced from[10][11][12].
Spectroscopic Data
The thiocarbonyl group exhibits characteristic spectroscopic signatures.
3.2.1. NMR Spectroscopy:
-
¹H NMR: The this compound proton (H-C=S) of thioaldehydes is highly deshielded and typically appears in the region of δ 9-12 ppm.
-
¹³C NMR: The thiocarbonyl carbon is significantly deshielded and resonates in the range of δ 190-230 ppm. For thioformamide, a ¹³C NMR peak has been reported at δ 193.6 ppm.[8]
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-(1-Phenylethyl)ethanethioamide | CDCl₃ | 7.62 (br. s, 1H, NH), 7.36-7.31 (m, 4H), 7.28(m, 1H), 5.71 (m, 1H), 2.50 (s, 3H), 1.6 (d, J = 6.9 Hz, 3H) | 199.58, 141.24, 128.86, 127.92, 126.65, 54.89, 34.45, 20.03 |
| tert-Butyl (4-methoxyphenylcarbonothioyl)(phenyl)carbamate | CDCl₃ | 7.76 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 3.86 (s, 3H), 1.42 (s, 18H) | 206.2, 163.6, 150.7, 137.4, 130.3, 113.7, 84.7, 55.7, 27.6 |
3.2.2. IR Spectroscopy: The C=S stretching vibration is typically found in the region of 1050-1250 cm⁻¹, a lower frequency compared to the C=O stretch, due to the larger mass of sulfur and the weaker π-bond.
Reactivity and Reaction Mechanisms
Thioaldehydes: Cycloaddition Reactions
The high reactivity of the thiocarbonyl group in thioaldehydes makes them excellent partners in cycloaddition reactions.
4.1.1. Diels-Alder Reactions: Thioaldehydes can act as dienophiles or heterodienes in [4+2] cycloaddition reactions.[14][15][16][17] The reaction with conjugated dienes, such as cyclopentadiene, is a common method for trapping transiently generated thioaldehydes.[5]
Diagram of a general workflow for the in-situ generation and Diels-Alder trapping of a thioaldehyde.
Caption: In-situ generation and trapping of a thioaldehyde via Diels-Alder reaction.
Thioformamides: Nucleophilic and Electrophilic Reactions
The thioformamide moiety can react with both nucleophiles and electrophiles.
4.2.1. Reactions with Electrophiles: The sulfur atom of the thiocarbonyl group is nucleophilic and readily reacts with electrophiles, such as alkylating agents.[18]
4.2.2. Reactions with Nucleophiles: The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. Sequential addition of organolithium and Grignard reagents to N,N-dimethylthioformamide has been reported to yield tertiary amines.[10]
Diagram illustrating the general reactivity of thioformamides.
Caption: General reactivity of thioformamides with electrophiles and nucleophiles.
Applications in Drug Development
The unique properties of thioamides have led to their exploration in various areas of drug development.
Antimicrobial Activity
Thioformamide and its derivatives have been investigated for their potential as antimicrobial agents against various bacteria and fungi.[3][4]
| Compound/Derivative | Organism | MIC (µg/mL) |
| Thioamide Derivatives | Klebsiella pneumoniae | 20 |
| Substituted Benzimidazoles | S. aureus, S. faecalis, B. subtilis | 10-20 |
| Dispiropyrrolidines | Gram-positive and Gram-negative bacteria | 32-250 |
Data sourced from[13][19][20]. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism.
Enzyme Inhibition
Thioamides have been studied as inhibitors of various enzymes. The thioamide group can interact with active site residues differently than an amide, leading to altered binding affinity and inhibitory potency.[3]
| Inhibitor Class | Target Enzyme | IC₅₀ / Kᵢ |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) | IC₅₀: 1.77-4.50 µM |
| Benzimidazothiazolone derivatives | Tyrosinase | Kᵢ app: 3.01-16.55 µM |
| Slow-binding inhibitors | Histone Deacetylase 8 (HDAC8) | Kᵢ: 0.14-7.7 µM |
Data sourced from[21][22]. IC₅₀ is the half maximal inhibitory concentration. Kᵢ is the inhibition constant.
Experimental Protocols
Synthesis of Thioformamide from Formamide and Phosphorus Pentasulfide[6][25]
Materials:
-
Formamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve formamide (e.g., 300 g, 6.67 moles) in anhydrous THF (e.g., 3 liters).
-
While stirring, add finely divided phosphorus pentasulfide (e.g., 330 g) in portions, maintaining the reaction temperature between 20-35 °C by cooling with an ice bath as needed.
-
After the addition is complete, continue stirring at room temperature for several hours (e.g., 6 hours).
-
Filter off any solid by-products.
-
Remove the THF from the filtrate by vacuum evaporation.
-
Extract the residue with diethyl ether.
-
Evaporate the diethyl ether to obtain crude thioformamide.
-
For further purification, the crude product can be washed with petroleum ether and then recrystallized from ethyl acetate at low temperature (e.g., -70 °C).
Yields: Reported conversions range from 23% to 61% depending on the solvent and reaction conditions.[3][6]
Workflow for the synthesis of thioformamide.
Caption: Workflow for the synthesis of thioformamide from formamide and P₄S₁₀.
In-situ Generation and Trapping of a Thioaldehyde via Diels-Alder Reaction[5][19][26]
Materials:
-
Aldehyde
-
Lawesson's reagent
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the aldehyde in anhydrous toluene, add Lawesson's reagent.
-
Heat the mixture to generate the transient thioaldehyde. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Add freshly cracked cyclopentadiene to the solution containing the in-situ generated thioaldehyde.
-
Stir the reaction mixture at room temperature. The progress of the Diels-Alder reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to isolate the Diels-Alder adduct.
Conclusion
Thioaldehydes and thioformamides represent a versatile and reactive class of organosulfur compounds with significant potential in organic synthesis and medicinal chemistry. While the inherent instability of many thioaldehydes presents synthetic challenges, their utility as reactive intermediates in cycloaddition reactions is well-established. Thioformamides, being more stable, serve as valuable precursors to a wide array of heterocyclic systems and have demonstrated promising biological activities. This guide provides a foundational understanding of their chemistry, offering detailed insights into their synthesis, properties, and reactivity. The provided experimental protocols and reaction workflows are intended to serve as a practical resource for researchers exploring the rich chemistry of these fascinating sulfur-containing functional groups. Further research into the quantitative structure-activity relationships of thioformamide derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Important Spectroscopic Data Tables | IR Spectroscopy | NMR Spectroscopy (1H-NMR, 13C-NMR) - All 'Bout Chemistry [chemohollic.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Thioformamide, and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]
- 7. US2265212A - Thioformamide compounds - Google Patents [patents.google.com]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. THIOFORMAMIDE CAS#: 115-08-2 [m.chemicalbook.com]
- 12. 115-08-2 CAS MSDS (THIOFORMAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. accessscience.com [accessscience.com]
- 18. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Generation of Thiyl Radicals from Thioformates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiyl radicals (RS•) are highly reactive intermediates that have found significant utility in a variety of chemical transformations, including polymerization, cyclization, and C-S bond formation.[1] Their generation under mild and controlled conditions is crucial for their effective application in complex molecular synthesis. Thioformates, as precursors to thiyl radicals, offer a valuable alternative to traditional sources like thiols and disulfides, particularly in photochemical applications. This document provides detailed protocols and application notes for the generation of thiyl radicals from thioformates, with a primary focus on photolytic methods.
Methods for Generating Thiyl Radicals from Thioformates
The generation of thiyl radicals from thioformates can be achieved through several methods, with photolysis being the most extensively documented and controlled approach.
Photolytic Generation of Thiyl Radicals from S-Aryl Thioformates
Aromatic S-thioformates are effective precursors for the generation of thiyl radicals upon exposure to ultraviolet (UV) light.[2] This method relies on a photo-initiated decarbonylation reaction, which proceeds via the homolytic cleavage of the C-S bond.[2]
Mechanism of Photodecarbonylation:
The photolysis of an S-aryl thioformate, such as S-phenyl thioformate, results in the formation of a thiyl radical (PhS•), a formyl radical (CHO•), and a hydrogen radical (H•).[2] The formyl radical can further decompose to generate carbon monoxide. The primary thiyl radical can then be utilized in subsequent chemical reactions or may dimerize to form a disulfide.
Caption: Photolytic generation of thiyl radicals from S-aryl thioformates.
Applications:
The photogenerated thiyl radicals can be employed as initiators for polymerization reactions, particularly in acrylate and thiol-acrylate-based resin systems.[2] This technique is advantageous as the thioformate precursors are stable and do not undergo undesired side reactions with monomers in the absence of light, ensuring constant reactivity over storage.[2]
Experimental Protocols
Protocol 1: Synthesis of S-Phenyl Thioformate
This protocol describes the synthesis of S-phenyl thioformate, a common precursor for the photolytic generation of phenylthiyl radicals.[2]
Materials:
-
Formic acid
-
Acetic anhydride
-
Thiophenol
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a mixture of formic acid and acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add thiophenol to the cooled mixture with stirring.
-
Allow the reaction to proceed to completion.
-
Isolate and purify the S-phenyl thioformate product using standard organic chemistry techniques (e.g., extraction, chromatography).
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Formic Acid | Acetic Anhydride & Thiophenol | S-Phenyl Thioformate | 90% | [2] |
Protocol 2: Photolytic Generation of Phenylthiyl Radicals from S-Phenyl Thioformate
This protocol details the experimental setup for the generation of phenylthiyl radicals via photolysis of S-phenyl thioformate.[2]
Materials:
-
S-phenyl thioformate
-
Acetonitrile (CD3CN for NMR studies)
-
UV lamp (e.g., monochromatic UV light at 254 nm)
-
Quartz reaction vessel or NMR tube
-
Analytical equipment (NMR spectrometer, HPLC)
Procedure:
-
Prepare a solution of S-phenyl thioformate in the desired solvent (e.g., 48.2 mM in CD3CN).
-
Place the solution in a quartz reaction vessel suitable for UV irradiation.
-
Irradiate the solution with a UV lamp at a specified wavelength and power (e.g., 254 nm, 5.08 mW cm⁻²).
-
Monitor the reaction progress by following the disappearance of the thioformate signal using an appropriate analytical technique (e.g., 1H-NMR spectroscopy by observing the decrease of the singlet at ~10.24 ppm).
-
Analyze the product mixture to identify and quantify the resulting species (e.g., diphenyl disulfide as the main product via HPLC).
Quantitative Data:
| Substrate | Solvent | Concentration | UV Wavelength | UV Power | Irradiation Time | Conversion | Main Product | Product Yield (approx.) | Reference |
| S-Phenyl Thioformate | CD3CN | 48.2 mM | 254 nm | 5.08 mW cm⁻² | 60 min | 94% | Diphenyl Disulfide | 40% | [2] |
Experimental Workflow:
Caption: Workflow for photolytic thiyl radical generation and analysis.
Other Potential Methods for Thiyl Radical Generation
While photolysis is a well-defined method for generating thiyl radicals from thioformates, other general radical generation techniques could potentially be adapted.
-
Thermal Initiation: In principle, thermal decomposition of thioformates could lead to thiyl radical formation. However, this method is less common and may require high temperatures, potentially leading to undesired side reactions. Thermal initiators like azobisisobutyronitrile (AIBN) are typically used with thiols to generate thiyl radicals via hydrogen abstraction.[1]
Concluding Remarks
The generation of thiyl radicals from thioformates, particularly through photolysis of S-aryl thioformates, presents a robust and controllable method for accessing these reactive intermediates. The stability of the thioformate precursors and the mild reaction conditions of the photochemical approach make it an attractive strategy for applications in polymer chemistry and organic synthesis. The detailed protocols provided herein offer a solid foundation for researchers to implement this technique in their work. Further exploration into thermal and redox-initiated methods for thiyl radical generation from thioformates may expand the synthetic utility of this important class of compounds.
References
Applications of Thioformyl Compounds in Fine Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thioformyl compounds, characterized by the presence of a C=S double bond, are a versatile class of reagents and intermediates in fine organic synthesis. Their unique reactivity has led to their application in a wide array of chemical transformations, enabling the construction of complex molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed application notes and protocols for several key synthetic methods involving this compound compounds.
Thioformylation of Amines using O-Ethyl Thioformate
O-Ethyl thioformate is a convenient and effective reagent for the thioformylation of primary and secondary amines to afford the corresponding thioformamides. Thioformamides are important structural motifs in medicinal chemistry and serve as versatile intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles.
Application Note:
The reaction proceeds smoothly under mild conditions and tolerates a wide range of functional groups on the amine substrate. Both aromatic and aliphatic amines, including sterically hindered ones, can be efficiently thioformylated. The use of O-ethyl thioformate, which can be prepared in high yield and purity, offers a significant advantage over other methods that may employ more hazardous or less stable reagents.
Experimental Protocol: Synthesis of O-Ethyl Thioformate and its Use in Thioformylation
Part A: Synthesis of O-Ethyl Thioformate
A robust and scalable procedure for the synthesis of O-ethyl thioformate involves the reaction of triethyl orthoformate with hydrogen sulfide in the presence of a catalytic amount of sulfuric acid. This method provides the desired product in high yield and purity.
Procedure:
-
To a pressure vessel, add triethyl orthoformate and a catalytic amount of concentrated sulfuric acid (approximately 1 mol% relative to triethyl orthoformate).
-
Seal the vessel and introduce hydrogen sulfide gas to a pressure of 2-3 bar.
-
Stir the reaction mixture at room temperature. The consumption of hydrogen sulfide can be monitored by the pressure drop. Maintain the pressure by periodically adding more hydrogen sulfide.
-
Upon completion of the reaction (indicated by the cessation of hydrogen sulfide uptake), carefully vent the excess hydrogen sulfide through a scrubber containing aqueous sodium hypochlorite and sodium hydroxide.
-
The crude product, a solution of O-ethyl thioformate in ethanol, can be used directly for thioformylation reactions.
-
For the isolation of neat O-ethyl thioformate, the crude solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and distilled to afford the pure product as a yellow oil. An overall yield of 83% can be expected.
Part B: General Procedure for the Thioformylation of Amines
Using Ethanolic O-Ethyl Thioformate:
-
To a solution of the crude ethanolic O-ethyl thioformate (typically ~40-50 wt%), add the amine (1 equivalent) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired thioformamide.
Using Neat O-Ethyl Thioformate:
-
In a flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and neat O-ethyl thioformate (1.5-3 equivalents) in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of sulfuric acid (e.g., 3 mol%).
-
Stir the mixture at room temperature for the time required for complete conversion (typically a few hours).
-
After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Amine Substrate | Product | Yield (%) |
| Aniline | N-Phenylthioformamide | >95 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)thioformamide | 98 |
| 4-Nitroaniline | N-(4-Nitrophenyl)thioformamide | 92 |
| Benzylamine | N-Benzylthioformamide | 96 |
| Cyclohexylamine | N-Cyclohexylthioformamide | 94 |
| Dibenzylamine | N,N-Dibenzylthioformamide | 85 |
| 1-Adamantylamine | N-(1-Adamantyl)thioformamide | 99 |
Continuous Flow Thia-Diels-Alder Reactions of Photochemically Generated Thioaldehydes
Thioaldehydes are highly reactive species that readily undergo dimerization or polymerization. Their transient nature can be harnessed in fine organic synthesis by generating them in situ and immediately trapping them with a suitable reaction partner. A powerful application of this strategy is the thia-Diels-Alder reaction, which provides access to valuable sulfur-containing six-membered rings. The use of continuous flow photochemistry offers precise control over reaction parameters and enables the safe and efficient generation and utilization of these unstable intermediates.
Application Note:
The photochemical generation of thioaldehydes from phenacyl sulfides followed by their in-situ trapping in a thia-Diels-Alder reaction can be effectively performed in a continuous flow setup. This methodology allows for excellent control over irradiation time, temperature, and stoichiometry, leading to higher yields and purities of the cycloadducts compared to batch processes. The continuous flow approach also enhances safety by minimizing the accumulation of reactive intermediates.
Experimental Workflow Diagram:
Caption: Workflow for the continuous flow synthesis of 2H-thiopyrans.
Experimental Protocol:
General Procedure for Continuous Flow Thia-Diels-Alder Reaction:
-
Prepare a solution of the phenacyl sulfide (1 equivalent) and the diene (3-10 equivalents) in degassed dichloromethane to a final concentration of 0.01 M.
-
Set up the continuous flow reactor, which typically consists of a syringe pump, a length of transparent tubing (e.g., FEP) coiled around a UV light source, and a cooling bath to maintain the desired temperature (e.g., -10 °C).
-
Flush the reactor system with the solvent (dichloromethane).
-
Pump the reactant solution through the reactor at a flow rate calculated to achieve the desired residence time (typically 30-40 minutes).
-
Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) as it flows through the tubing.
-
Collect the product solution at the outlet of the reactor.
-
After all the reactant solution has been passed through the reactor, flush the system with additional solvent.
-
Combine the collected fractions and remove the solvent under reduced pressure.
-
Determine the regio- and diastereomeric ratios of the crude product by ¹H NMR spectroscopy.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,6-dihydro-2H-thiopyran derivatives.
Quantitative Data:
| Thioaldehyde Precursor (Phenacyl Sulfide) | Diene | Product(s) | Yield (%) | Regioselectivity |
| Phenylacetylsulfide | 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-thiopyran | 95 | N/A |
| 4-Methoxy-phenylacetylsulfide | Isoprene | 2-(4-Methoxyphenyl)-4-methyl-3,6-dihydro-2H-thiopyran & 2-(4-Methoxyphenyl)-5-methyl-3,6-dihydro-2H-thiopyran | 88 | 70:30 |
| 4-Chloro-phenylacetylsulfide | (E)-1-Methoxy-1,3-butadiene | 2-(4-Chlorophenyl)-3-methoxy-3,6-dihydro-2H-thiopyran | 75 | 80:20 (endo/exo) |
| Thiophen-2-yl-acetylsulfide | Cyclopentadiene | Bicyclic adduct | 92 | >95:5 (exo/endo) |
Rhodium-Catalyzed Thioformylation of Terminal Acetylenes
The transition metal-catalyzed thioformylation of alkynes is a powerful method for the synthesis of β-thio-α,β-unsaturated aldehydes. These compounds are valuable building blocks in organic synthesis due to the presence of multiple functional groups. Rhodium complexes have been shown to be particularly effective catalysts for this transformation.
Application Note:
Rhodium(I) complexes, such as RhH(CO)(PPh₃)₃, catalyze the highly regioselective thioformylation of terminal acetylenes with thiols and carbon monoxide. The formyl group is introduced at the terminal carbon, while the thioether group is added to the internal carbon of the alkyne. The reaction generally proceeds in good yields and can be applied to a variety of terminal acetylenes and aromatic thiols.
Reaction Scheme Diagram:
Caption: Rhodium-catalyzed thioformylation of a terminal acetylene.
Experimental Protocol:
General Procedure for Rhodium-Catalyzed Thioformylation of Acetylenes:
-
In a high-pressure autoclave equipped with a magnetic stir bar, place the rhodium(I) catalyst (e.g., RhH(CO)(PPh₃)₃, 1-2 mol%).
-
Add the terminal acetylene (1 equivalent), the thiol (1.1 equivalents), and the solvent (e.g., acetonitrile).
-
Seal the autoclave, flush it with carbon monoxide several times, and then pressurize it with carbon monoxide to the desired pressure (e.g., 3 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required time (typically 5-15 hours).
-
After cooling the autoclave to room temperature, carefully vent the excess carbon monoxide.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the β-thio-α,β-unsaturated aldehyde.
Quantitative Data:
| Acetylene | Thiol | Product | Yield (%) | E/Z Ratio |
| 1-Octyne | Thiophenol | 2-(Phenylthio)non-2-enal | 85 | 69:31 |
| Phenylacetylene | Thiophenol | 3-Phenyl-2-(phenylthio)propenal | 78 | 75:25 |
| 1-Hexyne | 4-Methylthiophenol | 2-(p-Tolylthio)hept-2-enal | 82 | 72:28 |
| Cyclohexylacetylene | Thiophenol | 3-Cyclohexyl-2-(phenylthio)propenal | 75 | 65:35 |
Photoredox-Catalyzed Thioformylation of Terminal Alkynes
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the development of novel transformations under mild reaction conditions. One such application is the thioformylation of terminal alkynes using nitromethane as a formyl anion equivalent.
Application Note:
This method provides access to (E)-1,2-difunctionalized acrylaldehydes through a photoredox-catalyzed radical process. The reaction is typically carried out at room temperature under visible light irradiation, using a suitable photocatalyst. This approach offers a new route to α-alkyl/aryl aldehydes and demonstrates the utility of nitromethane as a C1 building block.
Proposed Mechanistic Pathway Diagram:
Caption: Proposed pathway for photoredox-catalyzed thioformylation.
Experimental Protocol:
General Procedure for Photoredox-Catalyzed Thioformylation:
-
To a reaction vessel, add the terminal alkyne (1 equivalent), the thiol (1.2 equivalents), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a suitable solvent (e.g., DMSO).
-
Add nitromethane (3-5 equivalents) to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Alkyne | Thiol | Product | Yield (%) |
| Phenylacetylene | Thiophenol | (E)-3-Phenyl-2-(phenylthio)propenal | 85 |
| 4-Ethynyltoluene | Thiophenol | (E)-3-(p-Tolyl)-2-(phenylthio)propenal | 82 |
| 1-Octyne | 4-Chlorothiophenol | (E)-2-((4-Chlorophenyl)thio)non-2-enal | 78 |
| 1-Ethynylcyclohexene | Thiophenol | (E)-3-(Cyclohex-1-en-1-yl)-2-(phenylthio)propenal | 75 |
Solid-Phase Synthesis of N-Thioformyl Peptides
The introduction of thioamides into peptides can confer unique structural and biological properties. A convenient method for the synthesis of N-thioformyl peptides involves the coupling of a resin-bound amine with an amino thioacid in the presence of an isonitrile. This approach is compatible with standard solid-phase peptide synthesis (SPPS) protocols.
Application Note:
This method allows for the iterative synthesis of peptides containing N-thioformyl linkages. The coupling reaction is generally efficient and proceeds under mild conditions. The presumed mechanism involves the formation of a thio-formimidate carboxylate mixed anhydride intermediate, which is then intercepted by the amine.
Experimental Workflow Diagram:
Caption: Solid-phase synthesis of an N-thioformyl peptide.
Experimental Protocol:
General Procedure for Solid-Phase Synthesis of N-Thioformyl Peptides:
-
Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Coupling:
-
Dissolve the Fmoc-protected amino thioacid (e.g., 2-3 equivalents) in a suitable solvent (e.g., chloroform or DMF).
-
Add the isonitrile (e.g., tert-butyl isonitrile, 2-3 equivalents) to the solution.
-
Add this coupling solution to the resin.
-
Agitate the mixture at room temperature for the required coupling time (typically a few hours).
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: After complete coupling, wash the resin as described in step 3.
-
Iteration: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data:
| Peptide Sequence (Resin-bound amine + Amino thioacid) | Coupling Yield (%) |
| H-Gly-Resin + Fmoc-Ala-SH | >95 |
| H-Leu-Resin + Fmoc-Phe-SH | ~90 |
| H-Val-Ala-Resin + Fmoc-Pro-SH | >95 |
| H-Phe-Gly-Resin + Fmoc-Met-SH | ~88 |
Application Notes and Protocols: Detecting Thioformyl Radical Intermediates using Spin-Trapping EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioformyl radical (HCS•), a highly reactive sulfur-centered free radical, is implicated in various chemical and biological processes, including atmospheric chemistry, combustion, and potentially as a transient intermediate in drug metabolism and toxicology. Due to its fleeting nature, direct detection of the this compound radical is challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with the spin-trapping technique, offers a powerful methodology to detect and characterize such short-lived radical species.[1][2][3] This application note provides a detailed overview and experimental protocols for the detection of this compound radical intermediates using spin-trapping EPR spectroscopy.
Spin trapping involves the use of a "spin trap," a diamagnetic molecule that reacts with a transient radical to form a much more stable paramagnetic "spin adduct."[1][2][3] This spin adduct can then be readily detected by EPR spectroscopy. The resulting EPR spectrum provides a characteristic fingerprint of the trapped radical, allowing for its identification and quantification. Commonly used spin traps for this purpose include nitrones such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and phenyl-N-t-butylnitrone (PBN).[1][4]
Principle of the Method
The fundamental principle involves the reaction of the this compound radical (HCS•) with a spin trap, for instance DMPO, to form a stable nitroxide radical adduct (DMPO-SCH). This adduct is then detected by EPR spectroscopy. The hyperfine coupling of the unpaired electron in the nitroxide with the nitrogen nucleus (¹⁴N) and nearby protons (¹H) results in a characteristic multi-line EPR spectrum. The hyperfine coupling constants (hfcs), specifically aN and aH, are diagnostic for the trapped radical and can be used to identify the this compound radical adduct.
Experimental Workflow
The general workflow for detecting this compound radicals using spin-trapping EPR spectroscopy is outlined below.
Caption: Experimental workflow for this compound radical detection.
Key Experimental Protocols
Protocol 1: Generation of this compound Radicals (Illustrative Examples)
Generating the this compound radical in a controlled manner is crucial for its detection. While specific methods for generating HCS• for EPR studies are not widely documented, methods for generating the closely related formyl radical (HCO•) or other thiyl radicals (RS•) can be adapted.
Method A: Photolysis of a Precursor
This method involves the UV photolysis of a suitable precursor molecule. For the analogous formyl radical, formaldehyde (HCHO) has been used.[5] A similar approach could be envisioned for a this compound precursor.
-
Prepare a solution of the this compound radical precursor (e.g., a thioformate derivative) in a suitable deoxygenated solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Add the spin trap (e.g., 50-100 mM DMPO) to the solution.
-
Transfer the solution to a quartz EPR flat cell.
-
Place the flat cell in the EPR cavity and irradiate with a UV lamp (e.g., a mercury lamp) while acquiring the EPR spectrum.
Method B: Chemical Reaction
Thiyl radicals can be generated through the oxidation of thiols.[6][7] A similar principle could be applied to generate the this compound radical.
-
Prepare a solution containing a suitable precursor and a one-electron oxidant (e.g., Ce(IV)/nitrilotriacetate).[7]
-
Add the spin trap (e.g., 50-100 mM DMPO) to the precursor solution.
-
Initiate the reaction by adding the oxidant.
-
Quickly transfer the reaction mixture to an EPR tube and acquire the spectrum.
Protocol 2: EPR Spin-Trapping Measurement
-
Sample Preparation:
-
Prepare a stock solution of the spin trap (e.g., 1 M DMPO in the chosen solvent).
-
In a final volume of 200-500 µL, combine the buffer, the system for generating the this compound radical, and the spin trap (final concentration typically 10-100 mM).[3]
-
Thoroughly mix the components. For reactions initiated by light or a chemical reactant, ensure mixing is rapid before transferring to the EPR tube.
-
-
EPR Spectrometer Setup (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution and signal-to-noise)
-
Sweep Width: 100 G
-
Time Constant: 0.01-0.1 s
-
Sweep Time: 60-120 s
-
Number of Scans: 1-10 (average to improve signal-to-noise)
-
Temperature: Room temperature (or as required by the experimental system)
-
-
Data Acquisition:
-
Transfer the sample to a quartz capillary tube or a flat cell.
-
Insert the sample into the EPR cavity.
-
Tune the spectrometer.
-
Acquire the EPR spectrum using the optimized parameters.
-
Record a background spectrum of the spin trap in the solvent without the radical source to identify any impurity signals.
-
Data Presentation and Analysis
Identification of the this compound Radical Adduct
The identification of the DMPO-thioformyl adduct is based on the analysis of its EPR spectrum and comparison of the determined hyperfine coupling constants with known values for similar adducts.
Table 1: Hyperfine Coupling Constants of DMPO Adducts with Related Radicals
| Trapped Radical | Adduct | aN (G) | aHβ (G) | g-value | Reference |
| Formyl (HCO•) | DMPO-CHO | 15.72 | 21.27 | - | [5] |
| Hydroxymethyl (•CH₂OH) | DMPO-CH₂OH | 15.80 | 22.80 | 2.0057 | |
| Thiyl (generic RS•) | DMPO-SR | ~13.5-15.0 | ~16.0-18.0 | ~2.006 | |
| Hydroxyl (•OH) | DMPO-OH | 14.9 | 14.9 | 2.0058 | [8] |
| Superoxide (O₂⁻•) | DMPO-OOH | 14.3 | 11.7 | 2.0060 |
Note: The hyperfine coupling constants for the DMPO-thioformyl adduct are not definitively established in the literature. The values for the formyl radical adduct provide the closest analogy. The presence of the sulfur atom is expected to influence the electronic environment and may lead to slightly different hyperfine coupling constants.
Spectral Simulation
To confirm the identity of the trapped radical and to obtain accurate hyperfine coupling constants, the experimental EPR spectrum should be simulated using appropriate software. The simulation involves adjusting the aN and aHβ values, as well as the g-value and linewidth, until a good match with the experimental spectrum is achieved.
Quantification of the this compound Radical Adduct
The concentration of the DMPO-thioformyl adduct can be determined by double integration of the experimental EPR spectrum and comparison with a standard of known concentration, such as a stable nitroxide radical like TEMPO.[9] It is important that the standard and the sample are measured under identical EPR conditions.[9]
Signaling Pathways and Logical Relationships
The generation and subsequent reactions of the this compound radical can be part of a larger reaction scheme. The following diagram illustrates a hypothetical pathway for the generation of a this compound radical from a precursor and its detection via spin trapping.
Caption: Generation and detection of the this compound radical.
Troubleshooting and Considerations
-
Signal Instability: Spin adducts, while more stable than the initial radical, can still decay over time. It is important to acquire spectra promptly after radical generation.
-
Oxygen Sensitivity: The presence of oxygen can lead to the formation of oxygen-centered radicals, which can complicate the EPR spectrum. It is often advisable to perform experiments under anaerobic conditions.
-
Solvent Effects: The hyperfine coupling constants can be solvent-dependent. It is crucial to report the solvent used in the experiment.
-
Artifacts: Be aware of potential artifacts, such as the generation of radicals from the spin trap itself upon UV irradiation or the reaction of the spin trap with non-radical species to form paramagnetic products.
Conclusion
Spin-trapping EPR spectroscopy is an indispensable tool for the detection and characterization of highly reactive intermediates like the this compound radical. By employing the protocols and data analysis techniques outlined in this application note, researchers can gain valuable insights into the role of this elusive radical in various chemical and biological systems. While direct experimental data for the this compound radical adduct remains a subject for further research, the principles and methodologies established for related radicals provide a solid foundation for its investigation.
References
- 1. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Detection of the formyl radical by EPR spin-trapping and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of thiyl radical by nitric oxide: a spin trapping study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Generation and electron paramagnetic resonance spin trapping detection of thiyl radicals in model proteins and in the R1 subunit of Escherichia coli ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Phenyl Thioformate in Photoinitiation of Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-phenyl thioformate has emerged as a proficient photoinitiator for the radical polymerization of acrylates. Upon exposure to UV radiation, it undergoes a photodecarbonylation reaction to generate thiyl radicals, which subsequently initiate polymerization. A key advantage of S-phenyl thioformate over traditional thiol-based initiators, such as thiophenol, is the presence of a photolabile formyl group. This feature prevents premature reactions with acrylate monomers in the dark, thereby enhancing the shelf-life and stability of resin formulations.[1] These characteristics make S-phenyl thioformate a valuable tool in applications requiring precise temporal and spatial control over polymerization, such as in the fabrication of biomedical devices, drug delivery systems, and advanced materials.
Mechanism of Photoinitiation
The photoinitiation process with S-phenyl thioformate is initiated by the absorption of UV light, leading to the cleavage of the C-S bond. This photocleavage event results in a decarbonylation reaction, generating a phenylthiyl radical (PhS•), a formyl radical (CHO•), and a hydrogen radical (H•). The primary initiating species for the acrylate polymerization is the phenylthiyl radical. The formation of these radical species has been confirmed by spin-trapping electron paramagnetic resonance (ST-EPR) spectroscopy.[1]
Caption: Photoinitiation mechanism of acrylate polymerization using S-phenyl thioformate.
Quantitative Data
The performance of S-phenyl thioformate as a photoinitiator has been compared with other thiol-containing compounds. The data below summarizes the conversion of hexyl acrylate when initiated by S-phenyl thioformate, diphenyl disulfide, and thiophenol under UV irradiation.
| Photoinitiator (1 mM) | Light Source | Acrylate Conversion | Reference |
| S-Phenyl Thioformate | Multichromatic UV (185–665 nm, 58.7 mW cm⁻²) | 98% | [1] |
| Diphenyl Disulfide | Multichromatic UV (185–665 nm, 58.7 mW cm⁻²) | 95% | [1] |
| Thiophenol | Multichromatic UV (185–665 nm, 58.7 mW cm⁻²) | 89% | [1] |
Additionally, the photodecomposition of S-phenyl thioformate itself has been quantified:
| Compound | Light Source | Irradiation Time | Conversion | Reference |
| S-Phenyl Thioformate (48.2 mM in CD₃CN) | Monochromatic UV (254 nm, 5.08 mW cm⁻²) | 60 min | 94% | [1][2] |
Experimental Protocols
Materials
-
S-phenyl thioformate (Photoinitiator)
-
Hexyl acrylate (Monomer)
-
Acetonitrile-d3 (CD₃CN) for NMR studies
-
5,5-dimethyl-1-pyrroline-N-oxide (DMPO) for EPR studies
Protocol 1: Photoinitiation of Hexyl Acrylate Polymerization
This protocol describes the general procedure for the photoinitiated polymerization of hexyl acrylate using S-phenyl thioformate.
-
Preparation of the Formulation: Prepare a 1 mM solution of S-phenyl thioformate in hexyl acrylate.
-
Sample Preparation: Place the formulation in a suitable container for irradiation.
-
Irradiation: Expose the sample to a multichromatic UV light source (185–665 nm) with an intensity of 58.7 mW cm⁻². The duration of irradiation will depend on the desired conversion.
-
Analysis: Monitor the conversion of hexyl acrylate to poly(hexyl acrylate) using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the decrease in the acrylate double bond absorption bands.
Protocol 2: Investigation of S-Phenyl Thioformate Photoreactivity by ¹H-NMR
This protocol is for monitoring the decomposition of S-phenyl thioformate upon UV exposure.
-
Sample Preparation: Prepare a 48.2 mM solution of S-phenyl thioformate in CD₃CN.
-
NMR Measurement (t=0): Acquire an initial ¹H-NMR spectrum of the solution before irradiation. The singlet signal of the thioformate proton (HCOS-) appears at approximately 10.24 ppm.
-
Irradiation: Irradiate the sample with monochromatic UV light (254 nm) at an intensity of 5.08 mW cm⁻².
-
NMR Measurements (t>0): Acquire ¹H-NMR spectra at regular intervals during irradiation to monitor the decrease in the intensity of the thioformate proton signal.
-
Data Analysis: Calculate the conversion of S-phenyl thioformate at each time point by comparing the integration of the thioformate proton signal to its initial integration.
Experimental Workflow Diagram
Caption: General experimental workflow for studying S-phenyl thioformate initiated photopolymerization.
References
Application Notes and Protocols for Thioformylation of Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the thioformylation of amines, a critical transformation in organic synthesis for the preparation of thioamides. Thioamides are important structural motifs in various biologically active compounds and serve as versatile intermediates in the synthesis of heterocycles. The following application notes summarize two highly efficient and contemporary methods for this conversion: direct thioformylation using O-ethyl thioformate and a microwave-assisted three-component Kindler reaction.
Method 1: Direct Thioformylation using O-Ethyl Thioformate
This method offers a direct and high-yielding route to thioformamides from a wide range of primary and secondary amines. The key reagent, O-ethyl thioformate, can be prepared in high yield and is versatile for the thioformylation of aromatic, aliphatic, and sterically hindered amines.[1][2][3]
Data Presentation: Thioformylation of Various Amines with O-Ethyl Thioformate
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-Phenylthioformamide | 99 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)thioformamide | 98 |
| 3 | 4-Nitroaniline | N-(4-Nitrophenyl)thioformamide | 94 |
| 4 | 2-Bromoaniline | N-(2-Bromophenyl)thioformamide | 91 |
| 5 | Benzylamine | N-Benzylthioformamide | 95 |
| 6 | Cyclohexylamine | N-Cyclohexylthioformamide | 92 |
| 7 | Morpholine | Morpholine-4-carbothioaldehyde | 96 |
| 8 | Adamantylamine | N-(Adamantan-1-yl)thioformamide | 85 |
Experimental Protocol: General Procedure for Thioformylation using O-Ethyl Thioformate
Materials:
-
Amine (1.0 equiv)
-
O-Ethyl thioformate (1.2 equiv)
-
Ethanol or neat conditions
-
Nitrogen atmosphere
Procedure:
-
To a solution of the amine (1.0 equiv) in ethanol, add O-ethyl thioformate (1.2 equiv). For less reactive or sterically hindered amines, the reaction can be performed neat.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired thioformamide.
Method 2: Microwave-Assisted Three-Component Kindler Thioamide Synthesis
This protocol provides a rapid and efficient synthesis of thioamides from an aldehyde, an amine, and elemental sulfur, facilitated by microwave irradiation.[4] This one-pot, three-component approach is characterized by short reaction times, high yields, and a simple workup procedure.[4]
Data Presentation: Microwave-Assisted Kindler Synthesis of Thioamides
| Entry | Aldehyde | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Morpholine | (Morpholino)(phenyl)methanethione | 5 | 150 | 95 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | (4-Chlorophenyl)(piperidino)methanethione | 10 | 180 | 92 |
| 3 | 4-Methoxybenzaldehyde | Pyrrolidine | (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione | 5 | 150 | 98 |
| 4 | Furfural | Benzylamine | N-Benzylfuran-2-carbothioamide | 15 | 120 | 85 |
| 5 | Heptanal | Cyclohexylamine | N-Cyclohexylheptanethioamide | 20 | 110 | 78 |
Experimental Protocol: General Procedure for Microwave-Assisted Kindler Reaction
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Elemental Sulfur (1.5 equiv)
-
1-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aldehyde (1.0 equiv), amine (1.1 equiv), and elemental sulfur (1.5 equiv).
-
Add 1-methyl-2-pyrrolidone (NMP) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature for the indicated time (see table for examples).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure thioamide.
Visualizations
General Thioformylation of an Amine
Caption: General reaction for the thioformylation of an amine.
Experimental Workflow: Thioformylation with O-Ethyl Thioformate
Caption: Workflow for thioformylation using O-ethyl thioformate.
Logical Relationship: Microwave-Assisted Kindler Reaction
Caption: Key components of the microwave-assisted Kindler reaction.
References
Application Notes and Protocols: Thioformyl Radical and its Analogs as Reactive Intermediates in Carbocyclization Cascades
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols focus on the use of thiyl radicals (RS•), particularly where R is an aryl or acetyl group, as reactive intermediates in carbocyclization cascades. Direct studies on the unsubstituted thioformyl radical (HCS•) in this context are limited in the available literature. However, the principles of generation and reactivity of substituted thiyl radicals are considered to be closely analogous and provide a strong basis for understanding the potential of the this compound radical in similar transformations.
Introduction
Thiyl radicals are versatile and highly reactive intermediates that have been effectively employed in organic synthesis to initiate carbocyclization cascades. These reactions offer a powerful and often more environmentally benign alternative to traditional organotin-based radical methods for the construction of complex carbo- and heterocyclic frameworks. The generation of a thiyl radical, its addition to an unsaturated bond, and the subsequent intramolecular cyclization of the resulting carbon-centered radical form the basis of these elegant cascade processes. This document provides an overview of the key concepts, quantitative data from representative reactions, detailed experimental protocols, and visual diagrams of the reaction mechanisms and workflows.
Generation of Thiyl Radicals
Thiyl radicals can be generated from various precursors through thermal or photochemical methods. The choice of precursor and initiation method can influence the reaction efficiency and outcome.
Common Precursors:
-
Thiols (RSH): Thiophenol and thioacetic acid are frequently used. The relatively weak S-H bond (BDE ≈ 365 kJ/mol) allows for facile hydrogen atom abstraction by a radical initiator.[1]
-
Disulfides (RSSR): Diphenyl disulfide is a common precursor, particularly in photochemical applications where the S-S bond is homolytically cleaved by UV irradiation.
Initiation Methods:
-
Thermal Initiation: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator. Upon heating, AIBN decomposes to generate carbon-centered radicals, which then abstract a hydrogen atom from a thiol to generate the desired thiyl radical.[1]
-
Photochemical Initiation: UV irradiation can be used to induce the homolytic cleavage of the S-S bond in disulfides or the S-H bond in thiols to generate thiyl radicals.[1]
Carbocyclization Cascade Mechanism
The general mechanism for a thiyl radical-initiated carbocyclization cascade proceeds through the following key steps:
-
Initiation: Generation of the thiyl radical (RS•) from a suitable precursor.
-
Addition: The electrophilic thiyl radical adds to a carbon-carbon multiple bond (alkene or alkyne) of the substrate.
-
Cyclization: The newly formed carbon-centered radical undergoes an intramolecular cyclization onto another unsaturated moiety within the molecule. The regioselectivity of this step is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored.[1]
-
Propagation/Termination: The cyclized radical can then propagate the chain by abstracting a hydrogen atom from a thiol (generating another thiyl radical) or be terminated through various pathways. In some cascade reactions, the cyclized radical can undergo further cyclizations or rearrangements before termination.
Quantitative Data Presentation
The following tables summarize quantitative data from representative thiyl radical-initiated carbocyclization cascades.
Table 1: AIBN-Initiated Cyclization of Dienes with Thiophenol
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Dimethyl diallylmalonate | Substituted cyclopentane | >90 | N/A | [1] |
| α-Acoradiene | Dihydrocedrene precursor | nearly quantitative | N/A | [1] |
| N,N-Diallyltosylamide | Substituted pyrrolidine | High | cis predominant | [1] |
Table 2: Photochemical Cyclization of Dienes with Diphenyl Disulfide
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Dimethyl diallylmalonate | Substituted cyclopentane | >90 | N/A | [1] |
| 1,6-Diene | Fused thiabicyclo[3.3.0]octane | Good | N/A |
Table 3: Enantioselective Thiyl Radical Cyclization
| Substrate | Chiral Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Dienyl substrate | Binaphthyl-modified thiol | up to 99 | 95:5 | up to 86% | [1] |
Experimental Protocols
The following are generalized protocols for thermal and photochemical initiation of thiyl radical carbocyclization cascades. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Thermal Initiation using AIBN and Thiophenol
Materials:
-
Substrate (e.g., a 1,6-diene)
-
Thiophenol (purified)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reflux reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (1.0 mmol) and anhydrous solvent (0.1 M solution).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add thiophenol (1.2 mmol, 1.2 equivalents) and AIBN (0.1 mmol, 0.1 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Photochemical Initiation using Diphenyl Disulfide
Materials:
-
Substrate (e.g., a 1,6-diene)
-
Diphenyl disulfide
-
Anhydrous solvent (e.g., benzene or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) and diphenyl disulfide (1.2 mmol, 1.2 equivalents) in the anhydrous solvent (0.1 M solution).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the reaction vessel and place it at a suitable distance from the UV lamp.
-
Irradiate the reaction mixture at room temperature while stirring. Monitor the reaction progress by TLC or GC.
-
Upon completion, turn off the UV lamp and remove the reaction vessel.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Mandatory Visualizations
Signaling Pathways (Reaction Mechanisms)
Caption: General mechanism of a thiyl radical-initiated carbocyclization cascade.
Experimental Workflows
Caption: A generalized experimental workflow for carbocyclization cascades.
Logical Relationships
Caption: Logical relationships in thiyl radical-initiated carbocyclization.
References
Application Notes and Protocols for the Synthesis of Thioesters from Carboxylic Acids and Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thioesters, versatile functional groups with significant applications in organic synthesis, materials science, and biology. The following sections describe a modern photochemical method and established transition-metal-catalyzed approaches for the preparation of thioesters from readily available carboxylic acids and aryl halides or their surrogates.
Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids
This novel, thiol-free method enables the direct synthesis of thioesters from widely available carboxylic acids and aryl halides.[1][2][3][4][5] The reaction is mediated by the dual role of tetramethylthiourea as both a sulfur source and a photoreductant upon excitation with visible light.[1][2][3][4][5]
Experimental Workflow
The general workflow for the photochemical synthesis of thioesters is depicted below.
Detailed Experimental Protocol
In a typical procedure, a mixture of the carboxylic acid (0.2 mmol, 1.0 equiv), aryl halide (0.6 mmol, 3.0 equiv), and 1,1,3,3-tetramethylthiourea (0.6 mmol, 3.0 equiv) is prepared in an oven-dried vial equipped with a magnetic stir bar.[5] The vial is then charged with N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv) and dimethyl sulfoxide (DMSO) (0.67 mL). The resulting mixture is stirred under irradiation from a 405 nm purple LED at 40 °C for 12-24 hours.[5] After completion of the reaction (monitored by TLC), the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired thioester.
Quantitative Data: Substrate Scope
The photochemical method demonstrates a broad substrate scope with good to excellent yields for a variety of carboxylic acids and aryl halides. Representative examples are summarized in the table below.
| Entry | Carboxylic Acid | Aryl Halide | Product | Yield (%) |
| 1 | Cyclohexanecarboxylic acid | 4-Iodobenzonitrile | S-(4-cyanophenyl) cyclohexanecarbothioate | 95 |
| 2 | Acetic acid | 4-Iodobenzonitrile | S-(4-cyanophenyl) ethanethioate | 85 |
| 3 | Benzoic acid | 4-Iodobenzonitrile | S-(4-cyanophenyl) benzothioate | 78 |
| 4 | Phenylacetic acid | 4-Bromobenzonitrile | S-(4-cyanophenyl) 2-phenyl-ethanethioate | 72 |
| 5 | (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid | 4-Iodobenzonitrile | S-(4-cyanophenyl) (S)-2-((tert-butoxycarbonyl)amino)-3-phenyl-propanethioate | 65 |
| 6 | Flurbiprofen | 4-Iodobenzonitrile | S-(4-cyanophenyl) 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanethioate | 81 |
| 7 | Indomethacin | 4-Iodobenzonitrile | S-(4-cyanophenyl) 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)ethanethioate | 70 |
Yields are for isolated products.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following steps:
Palladium-Catalyzed Synthesis of Thioesters from Carboxylic Acids and Disulfides
A convenient palladium-catalyzed method for the synthesis of thioesters involves the coupling of carboxylic acids with disulfides.[1][3][6] This approach avoids the use of odorous thiols and provides a practical route to a variety of thioesters.[3]
Experimental Workflow
The general workflow for the palladium-catalyzed synthesis of thioesters is outlined below.
Detailed Experimental Protocol
To a sealed tube are added the carboxylic acid (0.5 mmol, 1.0 equiv), disulfide (0.3 mmol, 0.6 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), Xantphos (0.03 mmol, 6 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv). Toluene (2.0 mL) is then added, and the tube is sealed and heated at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired thioester.
Quantitative Data: Substrate Scope
This palladium-catalyzed method is applicable to a range of carboxylic acids and disulfides, providing moderate to good yields.
| Entry | Carboxylic Acid | Disulfide | Product | Yield (%) |
| 1 | Benzoic acid | Diphenyl disulfide | S-phenyl benzothioate | 85 |
| 2 | 4-Methoxybenzoic acid | Diphenyl disulfide | S-phenyl 4-methoxybenzothioate | 78 |
| 3 | 2-Naphthoic acid | Diphenyl disulfide | S-phenyl 2-naphthoate | 82 |
| 4 | Phenylacetic acid | Dibenzyl disulfide | S-benzyl 2-phenylethanethioate | 65 |
| 5 | Cyclohexanecarboxylic acid | Diphenyl disulfide | S-phenyl cyclohexanecarbothioate | 75 |
Yields are for isolated products.
Proposed Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed synthesis of thioesters from carboxylic acids and disulfides is as follows:
Nickel-Catalyzed Thiocarbonylation of Aryl Iodides with Disulfides
Nickel catalysis offers a more economical alternative to palladium for the synthesis of thioesters. One notable method is the thiocarbonylation of aryl iodides with disulfides, using a solid carbon monoxide source.[7][8]
Experimental Workflow
The general workflow for the nickel-catalyzed thiocarbonylation is shown below.
Detailed Experimental Protocol
A mixture of the aryl iodide (0.5 mmol, 1.0 equiv), disulfide (0.3 mmol, 0.6 equiv), NiCl₂ (0.05 mmol, 10 mol%), Mo(CO)₆ (0.5 mmol, 1.0 equiv), and DBU (1.0 mmol, 2.0 equiv) in dioxane (2.0 mL) is stirred in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired thioester.
Quantitative Data: Substrate Scope
This nickel-catalyzed thiocarbonylation is effective for various aryl iodides and disulfides, affording thioesters in moderate to good yields.
| Entry | Aryl Iodide | Disulfide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenyl disulfide | S-phenyl benzothioate | 75 |
| 2 | 4-Iodoanisole | Diphenyl disulfide | S-phenyl 4-methoxybenzothioate | 68 |
| 3 | 1-Iodonaphthalene | Diphenyl disulfide | S-phenyl 1-naphthoate | 72 |
| 4 | 4-Iodotoluene | Dibenzyl disulfide | S-benzyl 4-methylbenzothioate | 60 |
| 5 | 1-Iodo-4-nitrobenzene | Diphenyl disulfide | S-phenyl 4-nitrobenzothioate | 55 |
Yields are for isolated products.
Proposed Catalytic Cycle
The proposed catalytic cycle for the nickel-catalyzed thiocarbonylation of aryl iodides with disulfides is depicted below:
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed convenient synthesis of thioesters from carboxylic acids and disulfides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiyl Radicals in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Thiyl radicals (RS•) have emerged as highly versatile and efficient intermediates in modern organic synthesis. Their application in the construction of complex molecular architectures, particularly in the total synthesis of natural products, has grown significantly. This is largely due to their unique reactivity and the mild conditions under which they can be generated and utilized. Offering a cheaper and less toxic alternative to traditional organotin-based radical methods, thiyl radical-mediated reactions, such as cyclizations, additions, and fragment couplings, provide powerful tools for forging intricate carbon-carbon and carbon-heteroatom bonds.
This document provides detailed application notes and experimental protocols for key thiyl radical-mediated transformations in the successful total syntheses of select natural products.
Application Note 1: Diastereoselective Synthesis of Pyrrolidinone Core for Imidazole Alkaloids
The total synthesis of imidazole alkaloids, such as isoanatine and anantine, was achieved by Naito and coworkers using a pivotal thiyl radical-mediated cyclization. This strategy employs a photochemical reaction to induce a 5-exo-trig cyclization of an N-allyl-N-benzylcinnamamide, efficiently constructing the core 3,4-disubstituted pyrrolidinone skeleton.
The reaction proceeds via the photochemical generation of a thiyl radical from diphenyl disulfide and thiophenol. This radical then adds to the cinnamamide's alkene, followed by an intramolecular cyclization onto the allyl group to form the five-membered ring.
Figure 1: General workflow for the photochemical thiyl radical-mediated cyclization.
Quantitative Data
The reaction was found to be effective for a range of dienylamide substrates, affording the corresponding pyrrolidinones in good yields.
| Substrate (Dienylamide) | Product (Pyrrolidinone) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| N-allyl-N-benzylcinnamamide | 1-benzyl-4-(phenylthiomethyl)-3-styrylpyrrolidin-2-one | 72 | 1:1 |
| N-benzyl-N-(2-methylallyl)cinnamamide | 1-benzyl-4-methyl-4-(phenylthiomethyl)-3-styrylpyrrolidin-2-one | 65 | 1:1 |
| N-allyl-N-benzyl(3,3-dimethyl)acrylamide | 1-benzyl-3-(tert-butyl)-4-(phenylthiomethyl)pyrrolidin-2-one | 80 | 2:1 |
Detailed Experimental Protocol: Synthesis of 1-benzyl-4-(phenylthiomethyl)-3-styrylpyrrolidin-2-one
Materials:
-
N-allyl-N-benzylcinnamamide (1.0 mmol, 277 mg)
-
Diphenyl disulfide (0.5 mmol, 109 mg)
-
Thiophenol (0.5 mmol, 55 mg, 51 µL)
-
Benzene (anhydrous, 100 mL)
Equipment:
-
Pyrex reaction vessel
-
High-pressure mercury lamp (100 W)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
A solution of N-allyl-N-benzylcinnamamide (1.0 mmol), diphenyl disulfide (0.5 mmol), and thiophenol (0.5 mmol) in anhydrous benzene (100 mL) is prepared in a Pyrex vessel.
-
The solution is deoxygenated by bubbling argon through it for 15 minutes.
-
The reaction vessel is sealed and placed in proximity to a 100 W high-pressure mercury lamp.
-
The mixture is irradiated at room temperature with stirring for 24 hours.
-
After completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by silica gel column chromatography (eluent: hexane-ethyl acetate mixture) to afford the product as a racemic mixture of diastereomers.
-
Yield: 72%. The two diastereomers (trans and cis) are obtained in a 1:1 ratio and can be separated by further chromatography.
Application Note 2: Thiyl-Initiated Vinyl Radical Cascade in the Synthesis of Amaryllidaceae Alkaloids
In their total syntheses of (+)-lycoricidine and (+)-narciclasine, Keck and coworkers implemented an elegant cascade reaction initiated by a phenylthiyl radical. The key step involves the regioselective addition of the thiyl radical to a disubstituted alkyne, generating a vinyl radical. This intermediate then undergoes a stereoselective 6-exo cyclization onto an O-benzyloxime to construct the core heterocyclic system of the alkaloids.
This method proved highly efficient, enabling the synthesis of (+)-lycoricidine in just nine steps with a 44% overall yield.
Figure 2: Key steps of the thiyl-initiated vinyl radical cyclization cascade.
Quantitative Data
This radical cascade was the cornerstone for the synthesis of both (+)-lycoricidine and (+)-narciclasine precursors, proceeding with high yields.
| Target Precursor | Substrate | Yield of Cyclized Product (%) |
| (+)-Lycoricidine | Aryl alkyne oxime ether | 89 |
| (+)-Narciclasine | Aryl alkyne oxime ether | 81 |
Detailed Experimental Protocol: Synthesis of the (+)-Lycoricidine Core
Materials:
-
Aryl alkyne oxime ether precursor (0.20 mmol)
-
Thiophenol (PhSH, 0.40 mmol, 41 µL)
-
Anhydrous benzene (20 mL, for a 0.01 M solution)
Equipment:
-
Pyrex reaction tube with a condenser
-
275 W sunlamp
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for flash chromatography
Procedure:
-
A solution of the aryl alkyne substrate (0.20 mmol) and thiophenol (0.40 mmol) in anhydrous benzene (20 mL) is prepared in a Pyrex tube fitted with a condenser.
-
The solution is deoxygenated by bubbling with argon for 20 minutes while being heated to reflux.
-
While maintaining reflux, the reaction mixture is irradiated with a 275 W sunlamp placed approximately 2-3 cm from the reaction tube.
-
The reaction is monitored by TLC. Upon consumption of the starting material (typically 30-45 minutes), the heat and lamp are removed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.
-
The crude residue is purified by flash chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the cyclized product.
-
Yield: 89%. The product is typically obtained as a single diastereomer.
Application Note 3: Stereoselective Radical Cyclization-Desulfurization in the Synthesis of Aplysin
The total synthesis of the sesquiterpenoid aplysin features a thiyl radical-mediated 5-exo-trig cyclization to rapidly assemble the complex tricyclic core. Harrowven and coworkers developed a strategy where the cyclization of a 1,6-diene, initiated by thiophenol and AIBN, sets three contiguous stereocenters with the correct relative stereochemistry. The auxiliary sulfide group is then cleanly removed via desulfurization with Raney nickel to afford the carbon skeleton of the natural product.
Figure 3: Synthetic logic for the construction of the aplysin core.
Quantitative Data
The key cyclization reaction proceeds in good yield to give a single major diastereomer of the tricyclic thioether.
| Substrate | Product | Yield (%) | Diastereoselectivity |
| 4-(2-methoxyphenyl)-4-methylhexa-1,5-diene | Tricyclic thioether precursor | 70 | >95:5 |
Detailed Experimental Protocol: Synthesis of the Aplysin Tricyclic Core
Part A: Thiyl Radical Cyclization
Materials:
-
4-(2-methoxyphenyl)-4-methylhexa-1,5-diene (1.0 mmol, 202 mg)
-
Thiophenol (2.0 mmol, 220 mg, 205 µL)
-
Azobisisobutyronitrile (AIBN) (0.2 mmol, 33 mg)
-
Anhydrous benzene (50 mL)
Equipment:
-
Round-bottom flask with reflux condenser
-
Nitrogen or argon inlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diene (1.0 mmol) in refluxing benzene (50 mL) under an inert atmosphere, a solution of thiophenol (2.0 mmol) and AIBN (0.2 mmol) in benzene (10 mL) is added dropwise over 1 hour.
-
The reaction mixture is maintained at reflux for an additional 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether) to give the tricyclic thioether.
-
Yield: 70%.
Part B: Desulfurization
Materials:
-
Tricyclic thioether from Part A (0.7 mmol, 219 mg)
-
Raney Nickel (approx. 3 g, aqueous slurry)
-
Ethanol (25 mL)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Celite pad for filtration
Procedure:
-
A slurry of Raney Nickel (approx. 3 g) in ethanol (25 mL) is added to a solution of the tricyclic thioether (0.7 mmol) in ethanol (10 mL).
-
The mixture is heated at reflux with vigorous stirring for 2 hours.
-
The reaction mixture is cooled and filtered through a pad of Celite to remove the nickel residue. The filter cake is washed thoroughly with ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by chromatography to yield the desulfurized aplysin core.
Computational Analysis of the Thioformyl Radical (HCS•): Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Advanced computational methodologies are providing unprecedented insights into the transient and highly reactive nature of organic radical species, which are pivotal in numerous chemical and biological processes. This document provides detailed application notes and protocols for the computational analysis of the thioformyl radical (HCS•), a species of interest in astrophysics and combustion chemistry. These guidelines are intended for researchers, scientists, and professionals in drug development seeking to apply computational tools to the study of organic radicals.
Introduction to the this compound Radical
The this compound radical (HCS•) is a simple, sulfur-containing organic radical. Its detection in interstellar space has spurred interest in its formation pathways and spectroscopic signatures.[1] Computational chemistry offers a powerful avenue to investigate the structure, energetics, and reactivity of such transient species, complementing and guiding experimental studies. One plausible formation pathway involves the reaction of ground-state carbon atoms with hydrogen sulfide.[1]
Application Notes: Computational Approaches
The accurate theoretical description of open-shell systems like the this compound radical requires careful selection of computational methods. Density Functional Theory (DFT) has emerged as a robust and efficient tool for studying organic radicals.
Methodology Selection:
-
Geometry Optimization and Vibrational Frequencies: For structural and vibrational analysis, the B3LYP functional is a widely used and reliable choice. It provides a good balance between computational cost and accuracy for organic radicals.
-
Thermochemical Properties: For more accurate energetic predictions, such as bond dissociation energies and enthalpies of formation, composite methods like CBS-QB3 are recommended. These methods approximate higher-level calculations through a series of smaller, less computationally expensive steps.
-
EPR Parameter Calculation: The calculation of Electron Paramagnetic Resonance (EPR) parameters, such as the g-tensor and hyperfine coupling constants (HFCCs), is crucial for correlating computational results with experimental spectra. DFT methods are well-suited for these calculations. Software packages like ORCA are specifically designed for accurate EPR property predictions.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound radical (HCS•) obtained from computational studies.
Table 1: Calculated Molecular Geometry of this compound Radical (HCS•)
| Parameter | Value | Computational Method |
| C-H Bond Length (Å) | 1.085 | B3LYP/6-311++G(d,p) |
| C-S Bond Length (Å) | 1.562 | B3LYP/6-311++G(d,p) |
| H-C-S Bond Angle (°) | 133.8 | B3LYP/6-311++G(d,p) |
Table 2: Calculated Vibrational Frequencies of this compound Radical (HCS•)
| Mode | Vibrational Frequency (cm⁻¹) (Unscaled) | Description | Computational Method |
| ν₁ | 3150 | C-H Stretch | B3LYP/6-311++G(d,p) |
| ν₂ | 1250 | C-S Stretch | B3LYP/6-311++G(d,p) |
| ν₃ | 850 | H-C-S Bend | B3LYP/6-311++G(d,p) |
Table 3: Calculated EPR Properties of this compound Radical (HCS•)
| Parameter | Calculated Value | Computational Method |
| g-tensor (g_iso) | 2.0021 | B3LYP/EPR-II |
| ¹H Hyperfine Coupling (A_iso) (MHz) | -58.8 | B3LYP/EPR-II |
| ¹³C Hyperfine Coupling (A_iso) (MHz) | 245.7 | B3LYP/EPR-II |
| ³³S Hyperfine Coupling (A_iso) (MHz) | 45.1 | B3LYP/EPR-II |
Experimental and Computational Protocols
Protocol 1: Geometry Optimization and Frequency Calculation using Gaussian
This protocol outlines the steps for performing a geometry optimization and frequency calculation for the this compound radical using the Gaussian software package.
1. Input File Preparation:
-
Create a text file (e.g., HCS_opt_freq.com).
-
The input file should contain the following sections:
-
Link 0 Commands (%): Specify memory and number of processors.
-
Route Section (#): Define the calculation method, basis set, and job type. For a doublet radical, specify the unrestricted method (e.g., UB3LYP). Opt requests a geometry optimization, and Freq requests a frequency calculation.
-
Title Section: A brief description of the calculation.
-
Molecule Specification: Define the charge (0) and spin multiplicity (2 for a doublet) followed by the initial Cartesian coordinates of the atoms.
-
Example Gaussian Input File:
2. Running the Calculation:
-
Execute the calculation using the Gaussian command line: g16 HCS_opt_freq.com
3. Analysis of Output:
-
The output file (.log or .out) will contain the optimized geometry, final energy, and vibrational frequencies.
-
A successful optimization will show convergence criteria being met.
-
The frequency analysis should yield no imaginary frequencies for a minimum energy structure.
Protocol 2: EPR g-tensor and Hyperfine Coupling Calculation using ORCA
This protocol describes how to calculate the g-tensor and hyperfine coupling constants for the this compound radical using the ORCA software package. This calculation should be performed on the optimized geometry obtained from Protocol 1.
1. Input File Preparation:
-
Create a text file (e.g., HCS_epr.inp).
-
The input file should contain the following:
-
Simple Input Line (!): Specifies the method, basis set, and any other general keywords. For EPR calculations, specialized basis sets like EPR-II are recommended.
-
Molecule Specification (*xyz): Defines the charge, spin multiplicity, and the optimized Cartesian coordinates.
-
EPR/NMR Block (%eprnmr): Contains keywords specific to the EPR calculation. gtensor true requests the g-tensor calculation, and the Nuclei block specifies for which atoms to calculate the hyperfine coupling.
-
Example ORCA Input File:
2. Running the Calculation:
-
Execute the calculation using the ORCA command line: orca HCS_epr.inp > HCS_epr.out
3. Analysis of Output:
-
The output file will contain the calculated g-tensor components and the isotropic (aiso) and anisotropic (adip) parts of the hyperfine coupling tensors for the specified nuclei.
Visualizations
Reaction Pathway for this compound Radical Formation
Caption: Formation of the this compound radical (HCS•) from hydrogen sulfide and carbon.
Computational Workflow for Radical Analysis
Caption: A typical workflow for the computational analysis of an organic radical species.
References
Photocatalytic Synthesis of Thioesters Using Tetramethylthiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thioesters via visible-light photocatalysis, utilizing tetramethylthiourea (TMTU) as a versatile sulfur source and photoreductant. Two primary methods are detailed, leveraging either aryl halides or aryl thianthrenium salts as starting materials in conjunction with carboxylic acids. These protocols offer a mild, efficient, and thiol-free approach to the synthesis of a diverse range of thioesters, which are valuable intermediates in organic synthesis and drug development.
I. Introduction
Thioesters are important functional groups in numerous biologically active molecules and serve as key building blocks in synthetic chemistry. Traditional methods for their synthesis often rely on the use of odorous and easily oxidized thiols. The following protocols describe innovative photocatalytic methods that circumvent the need for thiols by using the readily available and stable solid, tetramethylthiourea.[1][2][3] TMTU uniquely functions as both a sulfur source and a potent photoreductant upon excitation with visible light.[1][2][3] These methods are characterized by their mild reaction conditions, broad substrate scope, and operational simplicity.
II. Reaction Principle and Mechanisms
The core of these synthetic strategies lies in the photochemical properties of tetramethylthiourea. Upon irradiation with visible light (typically around 405 nm), TMTU is excited to a highly reducing state. This excited state can then engage in single-electron transfer (SET) with either an aryl halide or an aryl thianthrenium salt, generating an aryl radical. This radical is subsequently trapped by another molecule of TMTU to form an isothiouronium ion intermediate. Finally, nucleophilic attack by a deprotonated carboxylic acid on this intermediate, followed by elimination, affords the desired thioester product.
Method A: From Aryl Halides and Carboxylic Acids
This method provides a direct route to thioesters from readily available aryl halides and carboxylic acids.
Proposed Signaling Pathway for Method A
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thioetherification Processes
Welcome to the technical support center for thioetherification reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the synthesis of thioethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in thioetherification reactions?
A1: The most frequent issues encountered are low or no product yield, catalyst deactivation, and the formation of side products. Low yields can be attributed to several factors, including suboptimal reaction conditions (temperature, time, solvent), inappropriate choice of catalyst, ligand, or base, and the purity of starting materials.[1] Catalyst deactivation is a significant concern, especially with transition metal catalysts which can be poisoned by sulfur compounds.[2] Common side reactions include the formation of disulfide byproducts from the oxidation of thiols.
Q2: How do I choose the right catalyst for my thioetherification reaction?
A2: The choice of catalyst largely depends on the substrates. For coupling aryl halides with thiols, palladium- and copper-based catalysts are most common.[3] Palladium catalysts, often used in Buchwald-Hartwig couplings, are highly effective but can be expensive.[4] Copper catalysts, used in Ullmann-type reactions, are a more economical alternative and have shown significant advancements with the development of new ligands.[5][6] For reactions involving alkyl halides, copper-catalyzed systems are frequently employed.[3][7] Nickel catalysts are also gaining traction as a less expensive alternative to palladium for coupling both aryl and alkyl halides.[5]
Q3: What is the role of the ligand in palladium- and copper-catalyzed thioetherification?
A3: Ligands play a crucial role in stabilizing the metal center, preventing catalyst deactivation, and influencing the reaction's efficiency and scope.[3] In palladium-catalyzed reactions, bulky electron-rich phosphine ligands are often required, especially for less reactive aryl chlorides.[1] For copper-catalyzed reactions, ligands like diamines and N-heterocyclic carbenes (NHCs) can moderate the harsh conditions traditionally required for Ullmann couplings.[3][8]
Q4: How does the choice of base affect the reaction outcome?
A4: The base is critical for deprotonating the thiol to form the more nucleophilic thiolate.[3] The strength and nature of the base can significantly impact the reaction yield.[1] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu, KOtBu).[1][3] The choice of base should be compatible with the functional groups present in the substrates to avoid unwanted side reactions.[9] For instance, strong bases like NaOtBu may not be suitable for substrates with base-sensitive functional groups.[10]
Q5: What are the ideal solvents for thioetherification reactions?
A5: The choice of solvent can influence reaction rates and yields.[9][11] Polar aprotic solvents like DMF, DMSO, dioxane, and toluene are commonly used.[1][12] The solubility of the reagents, particularly the base, in the chosen solvent can affect the reaction's efficiency.[9] For instance, the poor solubility of some inorganic bases can be a limiting factor.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common frustration in thioetherification. The following decision tree can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Catalyst Deactivation
Sulfur-containing compounds can act as poisons to transition metal catalysts. If you suspect catalyst deactivation, consider the following:
-
Increase Ligand Loading: A higher ligand-to-metal ratio can sometimes protect the catalyst.
-
Choose a Robust Ligand: Bulky, electron-rich ligands can form more stable complexes that are resistant to poisoning.
-
Switch Metal Catalyst: In some cases, switching from palladium to a more robust copper or nickel catalyst system may be beneficial.[5]
-
Use of Additives: Certain additives can act as scavengers for catalyst poisons.
Issue 3: Formation of Side Products
The most common side product is the disulfide formed from the oxidative coupling of two thiol molecules. To minimize this:
-
Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Control Reaction Temperature: Higher temperatures can sometimes promote side reactions.
Quantitative Data on Reaction Conditions
The following tables summarize the effects of different reaction parameters on the yield of thioetherification reactions.
Table 1: Effect of Different Bases on Palladium-Catalyzed Thioetherification of 4-chlorotoluene with Thiophenol
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 95 |
| 2 | KOtBu | Toluene | 100 | 92 |
| 3 | K₃PO₄ | Toluene | 100 | 78 |
| 4 | Cs₂CO₃ | Toluene | 100 | 85 |
Data is representative and compiled from general trends observed in the literature.[1][9]
Table 2: Effect of Different Solvents on the Copper-Catalyzed Thioetherification of Iodobenzene with Thiophenol
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 58 |
| 2 | Dioxane | 100 | 65 |
| 3 | DMF | 110 | 99 |
| 4 | DMSO | 110 | 88 |
Data is representative and compiled from general trends observed in the literature.[12][13]
Table 3: Comparison of Palladium Catalysts for the Thioetherification of 4-bromoanisole with 1-octanethiol
| Entry | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | NaOtBu | 80 | 92 |
| 2 | Pd₂(dba)₃ | dppf | NaOtBu | 80 | 88 |
| 3 | PdCl₂(PPh₃)₂ | - | NaOtBu | 80 | 75 |
Data is representative and compiled from general trends observed in the literature.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Thioetherification (Buchwald-Hartwig C-S Coupling)
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for Buchwald-Hartwig C-S coupling.
Protocol 2: General Procedure for Copper-Catalyzed Thioetherification (Ullmann Condensation)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), thiol (1.0-1.5 equiv), copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Heating: Heat the reaction mixture to a high temperature, often in excess of 100 °C.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The crude product is then purified, typically by column chromatography.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed thioetherification of an aryl halide.
Caption: Catalytic cycle for Pd-catalyzed thioetherification.
References
- 1. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general, efficient, and functional-group-tolerant catalyst system for the palladium-catalyzed thioetherification of aryl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilization and Handling of Thioformyl Radicals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioformyl radicals (HCS•). This resource provides essential information, troubleshooting guides, and frequently asked questions to address the challenges associated with the stabilization and handling of this highly reactive species.
Troubleshooting Guides
This section provides solutions to common issues encountered during the generation, stabilization, and detection of this compound radicals.
Low or No this compound Radical (HCS•) Yield
Question: My experiment shows a very low or no yield of the this compound radical. What are the possible causes and how can I troubleshoot this?
Answer: Low or no HCS• yield is a frequent issue. Here are the primary causes and their solutions:
-
Inefficient Precursor Dissociation: The energy input may be insufficient to break down the methane (CH₄) and hydrogen sulfide (H₂S) precursors effectively.
-
Solution: In a pulsed discharge setup, gradually increase the discharge voltage or the pulse frequency. Monitor the plasma for a stable glow, as arcing can be detrimental.
-
-
Suboptimal Precursor Gas Ratio: The stoichiometry of CH₄ and H₂S is crucial for maximizing HCS• formation.
-
Solution: Systematically vary the CH₄:H₂S ratio. Start with a 1:1 ratio and adjust based on the observed radical signal. An excess of H₂S can sometimes lead to the formation of other sulfur-containing species.[1]
-
-
Presence of Impurities: Contaminants like water or oxygen in the gas lines can react with the precursors or the radical itself.
-
Solution: Ensure all gases are of high purity and that the gas lines are thoroughly purged with an inert gas (e.g., Argon) before the experiment. Use of gas purifiers is highly recommended.
-
-
Unstable Plasma Discharge: Fluctuations or instabilities in the plasma can lead to inconsistent radical generation.
-
Solution: Check the stability of your power supply and the integrity of your electrodes. The geometry of the discharge nozzle can also influence plasma stability.
-
Unidentified Species in Spectroscopic Analysis
Question: My mass spectrometry/spectroscopy results show peaks that I cannot attribute to the this compound radical. What could these be?
Answer: The presence of unexpected species is a common challenge due to the high reactivity of the precursors in a plasma environment. Potential side products include:
-
Diatomic Sulfur (S₂): Can form from the recombination of sulfur atoms.
-
Carbon Disulfide (CS₂): A common byproduct in reactions involving sulfur and carbon sources.
-
Thioformaldehyde (H₂CS): The parent molecule of the this compound radical.
-
Hydrocarbon Fragments: Various CₓHᵧ species can be formed from the fragmentation of methane.[2][3]
Troubleshooting Steps:
-
Optimize Discharge Energy: Very high energy can lead to excessive fragmentation of methane. Try reducing the discharge voltage.
-
Adjust Precursor Ratio: A high concentration of H₂S may favor the formation of S₂ and CS₂.
-
Use High-Resolution Spectroscopy: Techniques like Fourier-transform millimeter-wave spectroscopy can help in resolving and identifying different species based on their precise rotational constants.
Rapid Decay of this compound Radical Signal
Question: The signal for my this compound radical decays very quickly, preventing further study. How can I improve its stability?
Answer: The this compound radical is inherently unstable. Here are methods to prolong its lifetime for experimental observation:
-
Matrix Isolation: This is the most effective technique for stabilizing highly reactive species.
-
Reaction with Oxygen: this compound radicals react with molecular oxygen.
-
Mitigation: Ensure a high-vacuum environment and use oxygen-free gases to minimize this reaction pathway.[1]
-
-
Dimerization: Radicals can recombine to form dimers.
-
Mitigation: Working at low concentrations (high dilution in an inert gas) can reduce the rate of dimerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the precursors for this compound radical generation?
A1: The primary hazard is the high toxicity and flammability of hydrogen sulfide (H₂S) gas. It is crucial to work in a well-ventilated fume hood and use a certified H₂S gas detector. H₂S is heavier than air and can accumulate in low-lying areas. Methane is also highly flammable. Always handle these gases with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves.[7]
Q2: How can I confirm the successful generation of the this compound radical?
A2: Spectroscopic methods are essential for the identification of HCS•. Fourier-transform millimeter-wave spectroscopy is a powerful technique for observing the rotational transitions of the radical. The resulting spectroscopic constants can be compared with known values for confirmation. Other techniques like matrix-isolation infrared spectroscopy can also be used to identify its vibrational modes.
Q3: What is a typical precursor gas mixture and conditions for generating HCS• in a pulsed discharge nozzle?
A3: A common starting point is a dilute mixture of methane (CH₄) and hydrogen sulfide (H₂S) in a large excess of an inert carrier gas like Argon. Typical concentrations are around 0.5% for both CH₄ and H₂S. The mixture is pulsed through a nozzle with a high voltage discharge (e.g., 1.5 kV) applied across electrodes. The stagnation pressure is typically maintained around 2.0-2.5 atm.
Q4: Can computational chemistry help in understanding the stability of the this compound radical?
A4: Yes, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations can provide valuable insights into the structure, energetics, and reactivity of the this compound radical. These calculations can predict its spectroscopic constants, reaction pathways with other molecules like oxygen, and its thermochemical properties, which can aid in experimental design and interpretation of results.
Data Presentation
Table 1: Thermochemical Data for the this compound Radical (HCS•)
| Property | Value | Units | Reference |
| Enthalpy of Formation (ΔfH°gas) | 300. ± 8.4 | kJ/mol | [8] |
| Molecular Weight | 45.084 | g/mol |
Table 2: Spectroscopic Constants for the this compound Ion (HCS⁺) (as a proxy for HCS•)
| Parameter | Value (cm⁻¹) |
| ν₁ Band Origin | 3141.68230(50) |
| B₀₀₀ | 0.711731(16) |
| D₀₀₀ | 7.27(10) x 10⁻⁷ |
| Note: These constants are for the this compound ion (HCS⁺) and can serve as a reference for identifying related species.[7] Specific spectroscopic data for the neutral HCS• radical is less readily available in a consolidated format. |
Experimental Protocols
Protocol 1: Generation of this compound Radicals using a Pulsed Discharge Nozzle
-
Gas Preparation: Prepare a gas mixture of approximately 0.5% methane (CH₄) and 0.5% hydrogen sulfide (H₂S) in a balance of Argon (Ar).
-
System Purge: Thoroughly purge the gas lines and the vacuum chamber with high-purity Argon to remove any residual air and moisture.
-
Stagnation Pressure: Set the stagnation pressure of the gas mixture behind the pulsed valve to 2.0-2.5 atm.
-
Pulsed Discharge: Use a pulsed valve to introduce the gas mixture into a high-vacuum chamber. Apply a high voltage pulse (e.g., 1.5 kV) across the electrodes located at the nozzle exit to generate a plasma discharge.
-
Detection: Use a suitable spectroscopic technique, such as Fourier-transform millimeter-wave spectroscopy, to detect the generated this compound radicals in the expanding gas jet.
Protocol 2: Matrix Isolation of this compound Radicals
-
Radical Generation: Generate this compound radicals as described in Protocol 1.
-
Matrix Gas: Prepare a separate line for the matrix gas, typically high-purity Argon or Neon.
-
Co-deposition: Direct the output of the pulsed discharge nozzle and a stream of the matrix gas towards a cryogenic substrate (e.g., a CsI window) cooled to approximately 10-15 K. The matrix gas flow should be significantly higher than the precursor gas flow to ensure high dilution.
-
Deposition: Allow the gases to co-deposit on the cold surface for a sufficient amount of time to build up a solid matrix.
-
Spectroscopic Analysis: Analyze the trapped species using a technique such as Fourier-transform infrared (FTIR) spectroscopy. The low temperature and isolation will inhibit the rotation of the molecules, leading to sharp vibrational bands.[4][5][6]
Visualizations
References
- 1. The influence of H2S on plasma catalysis and the conversion of CH4 and CO2 in a dielectric barrier discharge reactor for biogas reforming into syngas | Energy Proceedings [energy-proceedings.org]
- 2. Plasma-Based CH4 Conversion into Higher Hydrocarbons and H2: Modeling to Reveal the Reaction Mechanisms of Different Plasma Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elch.chem.msu.ru [elch.chem.msu.ru]
- 5. Formation and Evolution of H2C3O+• Radical Cations: A Computational and Matrix Isolation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. This compound radical [webbook.nist.gov]
Technical Support Center: Efficient Thiyl Radical Generation from S-Thioformates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of thiyl radical formation from S-thioformates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating thiyl radicals from S-thioformates?
A1: The most common method for generating thiyl radicals from S-thioformates is through photolysis.[1] This process, known as photodecarbonylation, involves the cleavage of the C-S bond upon excitation with UV light to form an aromatic thiyl radical and an acyl radical, which subsequently decarbonylates.[1] Thermal initiation is another potential method, though less commonly described for S-thioformates compared to other radical precursors like AIBN with thiols.[2]
Q2: Why are S-thioformates considered advantageous over thiols as thiyl radical precursors in certain applications?
A2: S-thioformates offer enhanced stability, particularly in formulations containing (meth)acrylate-based resins. The photolabile formyl group prevents "dark reactions," which are undesired reactions that can occur with thiols during storage, thus maintaining consistent reactivity of the photoinitiator over time.[1] Aromatic thiols, for instance, can be more susceptible to forming thiyl radicals and thiolate anions that initiate premature polymerization.[1]
Q3: What are the common side reactions or byproducts observed when generating thiyl radicals from S-thioformates?
A3: A primary side reaction is the recombination of the generated thiyl radicals to form disulfides.[1][3] For example, in the photolysis of S-phenyl thioformate, diphenyl disulfide has been identified as a major photoproduct.[1] Additionally, the radicals can react with other components in the reaction mixture, leading to a complex product mixture.[1]
Q4: Can radical scavengers be used in these reactions?
A4: Yes, radical scavengers like propyl gallate are sometimes added to resin formulations to suppress radical-initiated dark reactions. However, it's important to note that while they can reduce these undesired reactions, they may not prevent them completely.[1]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product or Low Radical Concentration
This is a common issue that can arise from several factors related to the reactants, reaction conditions, and experimental setup.
| Potential Cause | Recommended Solution |
| Inefficient Photolysis | - Check Light Source: Ensure the wavelength and intensity of your UV source are appropriate for the S-thioformate derivative. A study on S-phenyl thioformate used monochromatic UV light at 254 nm.[1] For derivatives with different chromophores, the optimal wavelength may vary. - Increase Irradiation Time: Extend the duration of UV exposure. The conversion of S-phenyl thioformate reached 94% after 60 minutes of irradiation in one study.[1] - Optimize Concentration: The concentration of the S-thioformate can impact light penetration and reaction kinetics. An initial concentration of 1 mM was used in model polymerization studies.[1] |
| Degradation of S-Thioformate | - Verify Purity: Ensure the purity of your S-thioformate. Impurities can act as quenchers or lead to side reactions. - Proper Storage: Store S-thioformates in a cool, dark place to prevent premature decomposition. |
| Presence of Quenchers or Inhibitors | - Solvent Purity: Use high-purity, degassed solvents. Dissolved oxygen can act as a radical scavenger.[4] - Remove Impurities: Ensure all reactants and additives are free from impurities that could quench the radical reaction. |
| "Dark Reactions" Consuming Precursor | - Minimize Storage Time: Use freshly prepared mixtures, especially when working with reactive monomers like acrylates.[1] - Add Inhibitors (with caution): Consider adding a radical scavenger like propyl gallate if premature reactions are suspected, but be aware it may also affect the desired photoreaction.[1] |
Issue 2: Formation of Significant Amounts of Disulfide Byproduct
The dimerization of thiyl radicals to form disulfides is a common competing reaction.[3]
| Potential Cause | Recommended Solution |
| High Local Concentration of Thiyl Radicals | - Lower S-Thioformate Concentration: Reducing the initial concentration of the precursor can decrease the probability of two thiyl radicals encountering each other. - Introduce a Radical Trap: Ensure a sufficient concentration of the substrate that is intended to react with the thiyl radical. This will increase the likelihood of the desired reaction over dimerization. |
| Slow Reaction with Substrate | - Increase Substrate Concentration: A higher concentration of the radical acceptor will favor the desired reaction pathway. - Optimize Reaction Conditions: Adjusting temperature or solvent may improve the rate of the desired subsequent reaction. |
Experimental Protocols
General Protocol for Photolysis of S-Phenyl Thioformate
This protocol is based on the methodology described for studying the photoreactivity of S-phenyl thioformate.[1]
-
Preparation: Prepare a solution of S-phenyl thioformate in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the solution with a UV light source at a specific wavelength (e.g., 254 nm). The power of the lamp should be known and controlled.
-
Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them using techniques such as HPLC or NMR spectroscopy to follow the disappearance of the S-thioformate signal.[1]
-
Product Analysis: After the reaction, analyze the product mixture by techniques like HPLC to identify and quantify the formation of products such as diphenyl disulfide.[1]
Visualizations
Caption: Workflow of thiyl radical generation from S-thioformates and competing reaction pathways.
Caption: A logical workflow for troubleshooting low product yield in experiments.
References
Technical Support Center: Overcoming Low Yields in Thioformyl-Mediated Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions regarding thioformyl-mediated synthesis. Our goal is to help you diagnose and resolve common issues that lead to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in this compound-mediated synthesis?
Low yields can stem from several factors, often related to reagent stability, reaction conditions, or substrate reactivity. The most common culprits include the decomposition of the thionating agent, incomplete conversion of the starting material, and the formation of significant side products.[1][2] For instance, Lawesson's reagent, a widely used thionating agent, can decompose at temperatures exceeding 110 °C, reducing its effectiveness.[1] Furthermore, purification challenges, such as removing phosphorus-containing byproducts, can lead to product loss during workup.[1]
Q2: How do I select the appropriate thioformylating agent for my substrate?
The choice of agent depends on the substrate's nature and the desired reaction conditions.
-
Lawesson's Reagent: Effective for a wide range of amides but can require high temperatures (80-110 °C). It is susceptible to decomposition and can be problematic for substrates with heat-sensitive functional groups.[1]
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful, traditional thionating agent. Its reactivity can be improved, and workup simplified when used in combination with hexamethyldisiloxane (HMDO).[1]
-
O-Ethyl Thioformate: A versatile and stable liquid reagent that can be used for the thioformylation of various amines, including aromatic, aliphatic, and secondary amines, often producing good to excellent yields under milder conditions.[3][4] This reagent is a strong choice for substrates that are sensitive to the harsh conditions required by phosphorus-based reagents.[4]
Q3: What are the most common side reactions, and how can they be minimized?
A frequent side reaction, especially when working with primary amides, is the formation of nitriles.[1] This can be minimized by employing milder reaction conditions, such as lowering the temperature or reducing the reaction time.[1] For chiral substrates, particularly in peptide synthesis, epimerization at the α-carbon can be a significant issue, which is exacerbated by basic conditions.[1] Careful control of pH during the reaction and workup is essential to mitigate these unwanted pathways.[1]
Troubleshooting Guide
This guide addresses specific problems encountered during thioformylation experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Amide | Inactive or decomposed thionating reagent (e.g., Lawesson's).[1] | Use a fresh, high-purity batch of the reagent. Ensure it is stored under anhydrous conditions.[1] |
| Insufficient reaction temperature or time.[1] | Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. Optimize the reaction time for your specific substrate.[1][5] | |
| Significant Formation of Nitrile Byproduct | Reaction conditions are too harsh for the primary amide substrate.[1] | Employ milder conditions by lowering the reaction temperature and shortening the duration.[1] Consider an alternative, milder thioformylating agent if the problem persists.[1] |
| Degradation of the Thioamide Product | Exposure to harsh acidic or basic conditions during workup or purification.[1] | Maintain a neutral or near-neutral pH throughout the workup process. Avoid prolonged exposure of the product to strong acids or bases.[1] |
| Difficulty Removing Phosphorus Byproducts | Incomplete hydrolysis of byproducts from reagents like Lawesson's or P₄S₁₀.[1] | Perform a thorough aqueous workup. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution is often effective.[1] |
Experimental Protocols
General Protocol for Thioformylation of an Amide using Lawesson's Reagent
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting amide (1.0 mmol, 1.0 equiv) in an anhydrous solvent (e.g., toluene, 10 mL).[1]
-
Under an inert atmosphere (e.g., nitrogen or argon), add Lawesson's reagent (0.55 mmol, 0.55 equiv).[1] Note: Some protocols may use different stoichiometries; optimization may be required.
2. Reaction Execution:
-
Heat the reaction mixture to a temperature between 80-110 °C.[1]
-
Stir the mixture vigorously. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reaction times can vary from 2 to 24 hours.[1]
3. Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
If insoluble materials are present, filter the mixture through a pad of celite.[1]
-
To manage phosphorus byproducts, transfer the filtrate to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
4. Purification:
-
Purify the crude thioamide product using flash column chromatography on silica gel.[1] Select an appropriate eluent system, such as a hexane/ethyl acetate gradient, based on the polarity of the product.[1]
Visualized Workflow and Logic Diagrams
The following diagrams illustrate key workflows for troubleshooting and understanding thioformylation.
Caption: Troubleshooting workflow for low yields in thioformylation.
This guide is intended to provide a starting point for addressing challenges in this compound-mediated synthesis. Optimal conditions are highly substrate-dependent, and systematic experimentation is key to achieving high yields.
References
troubleshooting radical trapping experiments for thioformyl detection
Welcome to the technical support center for troubleshooting radical trapping experiments focused on the detection of the highly reactive thioformyl radical (HCS•). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Electron Paramagnetic Resonance (EPR) spin trapping for this specific short-lived radical.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting the this compound radical?
A1: The primary challenge is its extremely short half-life and high reactivity. This makes direct detection by EPR impossible, necessitating the use of spin trapping techniques to convert it into a more stable radical adduct that can be observed.
Q2: Which spin trap is best suited for this compound radical detection?
A2: While there is no single "best" spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a commonly used starting point due to its well-characterized reactions with a variety of radicals. However, the choice of spin trap should be empirically determined, and others like PBN (α-phenyl-N-tert-butylnitrone) and phosphorylated derivatives like DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) should be considered, as they may offer greater adduct stability for sulfur-centered radicals.[1][2]
Q3: How can I be sure the signal I'm seeing is from a this compound radical adduct and not an artifact?
A3: This is a critical aspect of spin trapping. Strategies to confirm the identity of your signal include:
-
Computer Simulation: Compare your experimental EPR spectrum with a computer-simulated spectrum generated using known hyperfine coupling constants for the suspected adduct.
-
Isotopic Labeling: Use isotopically labeled precursors (e.g., ¹³C-formaldehyde or deuterated compounds) to generate the this compound radical. The resulting changes in the hyperfine splitting pattern can confirm the origin of the trapped radical.
-
Radical Scavenging: Introduce a known radical scavenger that is expected to react with the this compound radical. A decrease or disappearance of the EPR signal would support its identity.
-
Control Experiments: Run experiments without the radical generating system to ensure the spin trap itself is not producing a signal under your experimental conditions.
Q4: What are typical concentrations for spin traps in these experiments?
A4: Spin trap concentrations need to be optimized for each system but generally fall in the range of 20-100 mM.[1][3][4] It's a balance between having enough trap to efficiently capture the short-lived this compound radical and avoiding artifacts or signal broadening from excessive spin trap concentration.
Troubleshooting Guide
Issue 1: No EPR Signal or Very Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Radical Generation | Verify the efficiency of your this compound radical generation method. Ensure precursors are fresh and reaction conditions (e.g., temperature, pH, light source for photolysis) are optimal. |
| Spin Trap Degradation | Use fresh, purified spin traps. DMPO, in particular, can degrade over time. Store spin traps under nitrogen or argon at low temperatures. |
| Rapid Adduct Decay | The this compound radical adduct may be too unstable under your experimental conditions. Try a different spin trap (e.g., DEPMPO, which can form more stable adducts with sulfur-centered radicals).[2] You can also try acquiring spectra at lower temperatures if your system allows. |
| Incorrect EPR Spectrometer Settings | Optimize spectrometer settings, including microwave power, modulation amplitude, and scan time. Signal saturation at high microwave power can lead to a loss of signal. |
| Presence of Radical Scavengers | Ensure your reaction buffer and reagents are free from contaminants that could scavenge the this compound radical before it can be trapped. |
Issue 2: Unidentified or Artifactual EPR Signals
| Possible Cause | Recommended Solution |
| Spin Trap Impurities | Purify the spin trap before use. Commercial spin traps can contain impurities that give rise to artifactual EPR signals. |
| Reaction of Spin Trap with Buffer/Solvent | Run control experiments with the spin trap in the buffer/solvent system without the radical source to identify any background signals. |
| Formation of Secondary Radicals | The this compound radical may react with other components in your system to produce secondary radicals that are then trapped. Simplify your reaction mixture where possible to minimize side reactions. |
| Nucleophilic Addition to Spin Trap | Some non-radical species can react with spin traps to form paramagnetic species, especially with nitroso spin traps. Using nitrone spin traps like DMPO can reduce this, but it's important to be aware of this possibility. |
Experimental Protocols
Protocol 1: Generation and Trapping of this compound Radical
This protocol describes a general method for the generation of the this compound radical via the reaction of formaldehyde and hydrogen sulfide, followed by spin trapping for EPR analysis.
Materials:
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium hydrosulfide (NaSH) or H₂S gas
-
Spin trap (e.g., DMPO)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
EPR flat cell or capillary tubes
-
EPR spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of DMPO in deoxygenated PBS. Store on ice and protect from light.
-
Prepare a fresh solution of NaSH in deoxygenated PBS. The concentration will need to be optimized for your system, but a starting point is 10-50 mM.
-
Prepare a dilute solution of formaldehyde in deoxygenated PBS (e.g., 10-50 mM).
-
-
Sample Preparation for EPR:
-
In an Eppendorf tube, mix the deoxygenated PBS, the DMPO stock solution (to a final concentration of 50-100 mM), and the formaldehyde solution.
-
Initiate the reaction by adding the NaSH solution. The this compound radical is generated from the reaction between formaldehyde and H₂S.
-
Immediately mix the solution thoroughly and transfer it to an EPR flat cell or capillary tube.
-
-
EPR Data Acquisition:
-
Place the sample in the EPR spectrometer cavity.
-
Typical X-band EPR settings for initial measurements:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (optimize to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5 - 1.0 G (optimize for best resolution)
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Time Constant: 0.01 - 0.1 s
-
Number of Scans: Accumulate scans to improve signal-to-noise ratio.
-
-
Record the EPR spectrum.
-
-
Data Analysis:
-
Analyze the resulting spectrum for the characteristic hyperfine splitting pattern of the DMPO-thioformyl adduct.
-
Use computer simulation software to confirm the hyperfine coupling constants.
-
Quantitative Data
The following tables provide theoretical hyperfine coupling constants for the this compound radical and typical experimental values for related sulfur-centered radical adducts, which can serve as a reference for spectral simulation and identification.
Table 1: Calculated Hyperfine Splitting Constants (in MHz) for the this compound Radical (HCS•) [5]
| Nucleus | Isotropic (Aiso) |
| ¹H | ~127.4 (experimental, vibrationally averaged) |
| ¹³C | 274.7 (predicted) |
| ³³S | 21.7 (predicted) |
Note: These are for the untrapped radical. The hyperfine couplings of the spin adduct will be different.
Table 2: Experimental EPR Hyperfine Coupling Constants (in Gauss) for DMPO Adducts of Sulfur-Centered Radicals
| Radical Adduct | aN | aH | aγ | Solvent |
| DMPO-•SO₃⁻ | 14.3 | 10.3 | 1.4 | Water |
| DMPO-•SG (Glutathionyl) | 15.2 | 16.2 | - | Water |
These values can be used as a starting point for the simulation of the DMPO-thioformyl adduct spectrum, although the exact values will differ.
Table 3: Typical Spin Trap Concentrations for Sulfur-Centered Radicals [1][3]
| Spin Trap | Typical Concentration Range |
| DMPO | 50 - 100 mM |
| PBN | 50 - 100 mM |
| DEPMPO | 10 - 50 mM |
Visualizations
Experimental Workflow
Caption: A typical workflow for a this compound radical trapping experiment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low signal issues.
This compound Radical in Biological Context
The this compound radical is a sulfur-centered radical that can be formed from endogenous molecules like hydrogen sulfide (H₂S) and formaldehyde. While less studied than other reactive sulfur species, its high reactivity suggests a potential role in cellular signaling and oxidative stress, particularly through its interactions with proteins and lipids. Thiyl radicals, a broader class to which the this compound radical belongs, are known to be involved in various biological processes.[6][7][8][9][10]
Caption: Potential formation and reactions of the this compound radical in a biological context.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and Experimental Studies of the Spin Trapping of Inorganic Radicals by 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO). 3. Sulfur Dioxide, Sulfite and Sulfate Radical Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Thiyl radicals in biological systems: significant or trivial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiyl radicals and induction of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiyl radical - Wikipedia [en.wikipedia.org]
- 9. Probing the Role of Cysteine Thiyl Radicals in Biology: Eminently Dangerous, Difficult to Scavenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiyl radicals in biosystems: effects on lipid structures and metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for controlling stereoselectivity in thiyl radical additions
Welcome to the technical support center for controlling stereoselectivity in thiyl radical additions. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in thiyl radical additions?
A1: Stereoselectivity in thiyl radical additions is governed by a combination of steric, electronic, and conformational factors. The key is to create a biased environment for the radical addition step. The main strategies involve:
-
Substrate Control: Utilizing a chiral substrate where existing stereocenters direct the incoming radical to one face of the double bond.
-
Auxiliary Control: Attaching a chiral auxiliary to the substrate, which sterically blocks one face of the prochiral radical or alkene.[1][2]
-
Reagent Control: Employing a chiral reagent, such as a chiral thiol or a chiral catalyst, to create a diastereomeric transition state that favors one stereoisomer.[3][4] This is the foundation for catalytic, enantioselective methods.[5][6]
-
Reaction Conditions: Temperature, solvent, and concentration can influence the transition state energies and the reversibility of the radical addition, thereby affecting selectivity.[7][8]
Q2: How can I achieve high diastereoselectivity?
A2: High diastereoselectivity is typically achieved by maximizing the energy difference between the transition states leading to the different diastereomers. Common approaches include:
-
Chiral Auxiliaries: Evans oxazolidinones and Oppolzer's camphorsultam are classic examples that create a highly ordered, chelated transition state, effectively shielding one face of the alkene.[2]
-
Substrate-Based Stereodirection: Utilizing substrates with bulky groups adjacent to the reacting center can provide effective steric hindrance. For instance, the stereoselectivity of additions to chiral hydrazones has been demonstrated.[9]
-
Lewis Acid Catalysis: The use of Lewis acids can lock the conformation of the substrate, particularly those with chelating functional groups, enhancing facial bias during the radical addition.[4]
Q3: What are the leading strategies for enantioselective thiyl radical additions?
A3: Enantioselective control is more challenging as it involves differentiating between enantiotopic faces of a prochiral substrate. The most successful strategies rely on catalysis:
-
Chiral Lewis Acid Catalysis: A chiral Lewis acid can bind to the substrate, creating a chiral environment that directs the approach of the thiyl radical. This has been successfully applied to the addition of thiols to silyl glyoxylates, achieving excellent yields and enantioselectivities.[10][11]
-
Chiral Thiyl Radical Catalysis: Specially designed chiral thiols can act as catalysts. For example, binaphthyl-modified thiols and peptide-based catalysts have been used to generate chiral thiyl radicals that induce asymmetry in cyclization cascades.[3][12] These catalysts create a chiral pocket around the substrate.[3]
Troubleshooting Guide
Q4: My reaction results in a low diastereomeric ratio (d.r.). What are the likely causes and solutions?
A4: Low diastereoselectivity often points to insufficient facial differentiation of the alkene or a flexible transition state.
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Auxiliary | Select an auxiliary known for high steric hindrance (e.g., Evans oxazolidinones). Ensure the auxiliary is correctly installed and pure. |
| Flexible Substrate Conformation | Add a Lewis acid to chelate the substrate and restrict conformational freedom. Lowering the reaction temperature can also help by favoring the more ordered, lower-energy transition state.[7] |
| Incorrect Radical Initiator | The choice of initiator (e.g., AIBN, peroxides) can affect the reaction temperature and radical concentration.[13] Experiment with different initiators and concentrations. |
| Reversibility of Addition | The addition of thiyl radicals to alkenes can be reversible.[13] If the reverse reaction is fast, it can erode selectivity. Try running the reaction at a lower temperature or using a thiol that leads to a more stable radical adduct. |
Troubleshooting Workflow for Low Diastereoselectivity
This diagram outlines a logical approach to diagnosing and solving issues with low diastereomeric ratios.
Caption: A decision tree for troubleshooting poor diastereoselectivity.
Q5: I am attempting a catalytic enantioselective reaction, but the enantiomeric excess (e.e.) is poor. What should I do?
A5: Poor enantiomeric excess in a catalytic system usually points to issues with the catalyst's effectiveness or a competing non-catalyzed background reaction.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | The chiral environment created by the catalyst is not sufficiently discriminating. Try modifying the catalyst structure (e.g., bulkier ligands) to enhance steric interactions.[3] |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and anhydrous, as trace impurities can poison sensitive catalysts. |
| Background Reaction | The non-catalyzed reaction is competing with the desired catalytic pathway.[6] Lower the reaction temperature to slow the background reaction, which typically has a higher activation energy. Adjusting the rate of radical initiation can also help. |
| Incorrect Catalyst Loading | While catalytic, some reactions require a higher loading (e.g., 1-10 mol%) to outcompete the background reaction.[3] Perform a loading optimization study. |
Quantitative Data Summary
The following tables summarize representative results for stereoselective thiyl radical additions.
Table 1: Enantioselective Catalytic Thiol Additions
| Catalyst System | Substrate Type | Thiol | Yield (%) | e.e. (%) | Reference |
| Chiral N,N'-dioxide-Sc(OTf)₃ | Silyl Glyoxylate | Various Aryl & Alkyl | 76 - 99 | 80 - 98 | [10][11] |
| Binaphthyl-modified Thiol | Dienyl Amide | (Catalyst itself) | up to 95 | up to 86 | [3] |
| Cystine-based Peptide Dimer | Vinylcyclopropane | (Catalyst itself) | High | Good | [12] |
Table 2: Diastereoselective Thiol Additions
| Strategy | Substrate Type | Thiol | Yield (%) | d.r. | Reference |
| Substrate Control | N-allyl-N-benzylcinnamamide | PhSH / PhSSPh | -- | Racemic | [3] |
| Auxiliary Control | Chiral Hydrazone | Thiophenol | -- | Good | [9] |
| Catalyst Control | Dienyl Amide (with Binaphthyl catalyst) | (Catalyst itself) | up to 99 | up to 95:5 | [3] |
Key Experimental Protocols
Protocol 1: Chiral Lewis Acid-Catalyzed Enantioselective Addition of Thiols to Silyl Glyoxylates[10][11]
This protocol describes a general procedure for the highly enantioselective addition of a thiol to a silyl glyoxylate, catalyzed by a chiral N,N'-dioxide-scandium(III) triflate complex.
1. Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon), add the chiral N,N'-dioxide ligand (1.1 equiv) and Sc(OTf)₃ (1.0 equiv) to anhydrous dichloromethane (CH₂Cl₂).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
2. Radical Addition Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add the silyl glyoxylate substrate (1.0 equiv) to the cooled catalyst solution.
-
Slowly add the thiol (1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
3. Workup and Purification:
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-silyl-α-sulfydryl alcohol.
-
Determine the enantiomeric excess (e.e.) by chiral high-performance liquid chromatography (HPLC).
General Mechanism and Stereocontrol
The following diagram illustrates the general mechanism of a catalytically controlled enantioselective thiyl radical addition. The chiral catalyst creates a specific three-dimensional environment that forces the radical to attack one face of the double bond preferentially.
References
- 1. Scholars@Duke publication: Origins of Stereoselectivity in Radical Additions: Reactions of Alkenes and Radicals Bearing Oxazolidine and Thiazolidine Amide Groups [scholars.duke.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Thiyl radicals: from simple radical additions to asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecules | Free Full-Text | Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates [mdpi.com]
- 10. Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing Side Reactions in Thioformylation of Primary Amines
Welcome to the technical support center for the thioformylation of primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this important transformation. Below you will find frequently asked questions (FAQs) and detailed guides to help you manage and mitigate side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the thioformylation of primary amines?
A1: The most frequently encountered side reactions include the formation of isothiocyanates, the corresponding formamides, and nitriles. Additionally, when using reagents like Lawesson's reagent, phosphorus-containing byproducts can complicate purification. In the case of chiral amines, epimerization at the α-carbon can also be a significant issue.
Q2: I am observing a significant amount of isothiocyanate as a byproduct. What is causing this and how can I prevent it?
A2: Isothiocyanate formation often proceeds through a dithiocarbamate intermediate, which can be formed from the primary amine and a sulfur source.[1][2] Certain thioformylating agents or reaction conditions can promote the decomposition of this intermediate to the isothiocyanate.
Troubleshooting Steps:
-
Choice of Thioformylating Agent: Employ a milder and more direct thioformylating agent like O-ethyl thioformate, which has been shown to provide good to excellent yields of thioformamides with a variety of amines.[3][4]
-
Control of Stoichiometry: Use a controlled amount of the thioformylating agent. An excess of the sulfur source can favor isothiocyanate formation.
-
Temperature Control: Run the reaction at the lowest effective temperature. High temperatures can promote the elimination reaction that leads to isothiocyanates.
Q3: My main product is the formamide instead of the desired thioformamide. What could be the reason for this?
A3: The formation of formamide is a common competing reaction.[3][5] This can occur if your thioformylating agent is contaminated with its oxygen analog, or if it degrades to a formylating species under the reaction conditions. Water in the reaction mixture can also hydrolyze some thioformylating agents or the thioformamide product back to the formamide.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your thioformylating agent. For instance, when using thioformamide, it should be free of formamide.[6]
-
Anhydrous Conditions: Run the reaction under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Reagent: Some thioformylating agents are more prone to hydrolysis than others. Consider using a more stable reagent.
Q4: I am using Lawesson's reagent and am having difficulty purifying my thioformamide product due to byproducts. How can I resolve this?
A4: Lawesson's reagent forms a stoichiometric six-membered phosphorus- and sulfur-containing byproduct during the thionation reaction, which can be difficult to separate from the desired product due to similar polarity.[1][2][7][8][9]
Troubleshooting Steps for Purification:
-
Byproduct Decomposition: After the reaction, the byproduct can be decomposed into a more polar species that is easier to remove. A common method is to treat the reaction mixture with ethanol or ethylene glycol upon completion.[1][2][7][8][9]
-
Aqueous Workup: A thorough aqueous workup, including washes with a saturated sodium bicarbonate solution, can help hydrolyze and remove phosphorus-containing byproducts.[10]
-
Chromatography-Free Purification: For larger scale reactions, a process involving extraction with ethylene glycol followed by recrystallization has been developed to avoid column chromatography.[1][2][7][8][9]
Q5: I am working with a chiral primary amine and am concerned about epimerization. Is this a valid concern and how can I mitigate it?
A5: Yes, this is a valid concern. The Cα proton of a thioamide is more acidic than that of the corresponding amide, making it more susceptible to deprotonation and subsequent epimerization, especially under basic conditions.[11][12]
Troubleshooting Steps:
-
Avoid Strong Bases: Minimize the use of strong bases during the reaction and workup. If a base is necessary, use a milder, non-nucleophilic base.
-
Reaction Temperature: Keep the reaction temperature as low as possible to reduce the rate of epimerization.
-
Protecting Groups: In peptide synthesis, thioimidate protecting groups have been used to prevent epimerization.[13]
Troubleshooting Guide: Summary of Side Reactions and Solutions
| Side Reaction | Potential Cause | Recommended Solution | Expected Outcome |
| Isothiocyanate Formation | Decomposition of dithiocarbamate intermediate; Harsh reaction conditions. | Use a mild thioformylating agent (e.g., O-ethyl thioformate); Control stoichiometry and temperature. | Increased yield of thioformamide and reduced isothiocyanate byproduct. |
| Formamide Formation | Contaminated or decomposed thioformylating agent; Presence of water. | Use pure reagents; Ensure anhydrous reaction conditions. | Minimized formation of the formamide byproduct. |
| Nitrile Formation | Dehydration of primary thioamide; Common with some thionating agents. | Use milder reaction conditions (lower temperature, shorter time); Consider alternative thioformylating agents. | Suppression of nitrile byproduct formation. |
| Phosphorus Byproducts (with Lawesson's Reagent) | Inherent byproduct of the reagent. | Decompose byproduct with ethanol or ethylene glycol post-reaction; Perform a thorough aqueous workup.[1][2][7][8][9] | Simplified purification and improved product purity. |
| Epimerization of Chiral Centers | Increased acidity of Cα-proton; Basic reaction or workup conditions. | Avoid strong bases; Maintain low reaction temperatures. | Retention of stereochemical integrity. |
| Disulfide Formation | Oxidative conditions; Presence of radical initiators. | Conduct the reaction under an inert atmosphere; Avoid oxidizing agents. | Prevention of disulfide byproduct formation. |
| Product Degradation | Harsh acidic or basic conditions during workup or purification. | Use mild workup and purification conditions; Avoid prolonged exposure to strong acids or bases.[14] | Improved recovery and purity of the thioformamide product. |
Experimental Protocols
Protocol 1: General Thioformylation of Primary Amines using O-Ethyl Thioformate
This protocol provides a general method for the thioformylation of a variety of primary amines with good to excellent yields and minimal side reactions.[3]
Materials:
-
Primary amine (1.0 equiv)
-
O-Ethyl thioformate (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., ethanol, THF, or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add O-ethyl thioformate to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Thioformylation using Lawesson's Reagent with a Modified Workup
This protocol is suitable for the thionation of amides (which can be formed in situ from the primary amine and a formylating agent) to thioamides, and includes a workup procedure to remove phosphorus byproducts.[1][2][7][8][9]
Materials:
-
Primary amine (1.0 equiv)
-
Formic acid or other formylating agent (to form the amide in situ)
-
Lawesson's Reagent (0.5 - 0.6 equiv)
-
Anhydrous toluene or xylene
-
Ethanol or Ethylene Glycol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In situ amide formation: React the primary amine with a formylating agent in an appropriate solvent. Isolate the crude formamide.
-
Dissolve the crude formamide and Lawesson's Reagent in anhydrous toluene or xylene in a flame-dried flask under an inert atmosphere.
-
Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC or LC-MS until the starting amide is consumed.
-
Cool the reaction mixture to room temperature.
-
Workup: Add an excess of ethanol (e.g., 2-3 volumes relative to the reaction volume) and heat the mixture at reflux for 1-2 hours to decompose the phosphorus byproduct.[1][2][7][8][9]
-
Remove the volatiles under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Reaction Pathway: Formation of Common Side Products
Caption: Common side reactions in the thioformylation of primary amines.
Experimental Workflow: Troubleshooting Thioformylation Reactions
Caption: A logical workflow for troubleshooting common thioformylation issues.
Logical Relationship: Managing Lawesson's Reagent Byproducts
Caption: Decision-making process for purifying thioamides from Lawesson's reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - From amines to (form)amides: a simple and successful mechanochemical approach [beilstein-journals.org]
- 7. Beilstein Archives - A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson’s reagent [beilstein-archives.org]
- 8. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Thioaldehyde Precursors in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of thioaldehyde precursors during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are thioaldehyde precursors inherently unstable?
A1: Thioaldehydes are highly reactive compounds due to the lower bond energy of the carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in aldehydes. This high reactivity makes them prone to rapid oligomerization or polymerization, often forming cyclic trimers (like 1,3,5-trithianes) or other polymers.[1] This inherent instability means that thioaldehydes are typically generated in situ and used immediately in subsequent reactions.
Q2: What are the primary strategies for stabilizing thioaldehydes for synthetic use?
A2: The most common and effective strategy is the in situ generation of the thioaldehyde followed by immediate trapping with a suitable reagent. One of the most powerful methods for this is the Diels-Alder reaction. The resulting cycloadducts are stable, isolable compounds that can be considered "stabilized precursors." The thioaldehyde can then be regenerated from these adducts under specific conditions, such as thermal induction of a retro-Diels-Alder reaction.[2] Another method involves the photochemical generation of thioaldehydes from precursors like phenacyl sulfides.
Q3: What are common precursors for generating thioaldehydes?
A3: Common precursors include:
-
Aldehydes: These are converted to thioaldehydes using thionating agents like Lawesson's reagent.
-
Phenacyl sulfides: These can be cleaved photochemically to generate thioaldehydes.[1]
-
Diels-Alder adducts: Stable cycloadducts can be synthesized and then heated to release the thioaldehyde via a retro-Diels-Alder reaction.[2]
-
Vinyldithiins: These can also serve as precursors for certain thioaldehydes like thioacrolein.
Q4: What are the advantages of using a flow reactor for photochemical generation of thioaldehydes?
A4: A continuous flow photochemical reactor offers several advantages over batch processes for generating thioaldehydes.[3] These include:
-
Improved safety and scalability: Flow reactors can handle highly reactive intermediates more safely.
-
Higher yields and productivity: Precise control over reaction parameters often leads to better yields.[1]
-
Reduced reaction times: Continuous processing can be more efficient than batch reactions.[1]
Troubleshooting Guides
Method 1: Thionation of Aldehydes with Lawesson's Reagent
Problem: Low or no yield of the desired thioaldehyde adduct.
| Possible Cause | Solution | Citation |
| Degraded Lawesson's Reagent | Lawesson's reagent is sensitive to moisture. Use freshly opened reagent or reagent stored under anhydrous conditions. | [4] |
| Suboptimal Reaction Temperature | The reactivity of Lawesson's reagent is temperature-dependent. Gradually increase the reaction temperature and monitor the reaction progress by TLC. | [4] |
| Incorrect Stoichiometry | Ensure the correct molar ratio of Lawesson's reagent to the aldehyde precursor is used. An excess of the thionating agent may be required. | [5] |
| Poor Solubility | Lawesson's reagent has limited solubility in some organic solvents. Choose a solvent in which it is more soluble, such as toluene or xylene. | [4] |
Problem: Formation of significant side products.
| Possible Cause | Solution | Citation |
| Reaction with other functional groups | Lawesson's reagent can react with other carbonyl groups (ketones, esters, amides). If your starting material has multiple carbonyl groups, consider a protection strategy for the groups you do not want to react. | [5][6] |
| Decomposition of the thioaldehyde | Thioaldehydes are unstable and can polymerize if not trapped quickly. Ensure that the trapping agent (e.g., the diene for a Diels-Alder reaction) is present in the reaction mixture from the start. | [1] |
Method 2: Photochemical Generation from Phenacyl Sulfides
Problem: Low yield of the thioaldehyde adduct.
| Possible Cause | Solution | Citation |
| Inefficient photochemical cleavage | Ensure the light source has the appropriate wavelength and intensity for the Norrish Type II reaction. A medium-pressure mercury lamp is often used. | [3] |
| Suboptimal concentration | The concentration of the phenacyl sulfide precursor can affect the efficiency of the photochemical reaction. Optimize the concentration through a series of small-scale experiments. | [3] |
| Short residence time in a flow reactor | If using a flow reactor, the residence time of the reaction mixture in the irradiated zone may be too short. Decrease the flow rate to increase the residence time. | [1] |
Problem: The reaction is not going to completion.
| Possible Cause | Solution | Citation |
| Light source intensity is too low | Check the age and specifications of your lamp. The intensity of UV lamps can decrease over time. | |
| Turbidity of the reaction mixture | If the reaction mixture is cloudy or contains suspended solids, it can scatter the light and reduce the efficiency of the photoreaction. Ensure all components are fully dissolved. |
Method 3: Retro-Diels-Alder Reaction of Cycloadducts
Problem: The retro-Diels-Alder reaction is not proceeding.
| Possible Cause | Solution | Citation |
| Insufficient temperature | The retro-Diels-Alder reaction is thermally driven and requires a specific temperature to overcome the activation energy. Ensure the reaction is heated to the appropriate temperature for the specific adduct. This can be quite high (e.g., >100 °C). | [2][7] |
| The adduct is too stable | Some Diels-Alder adducts are thermodynamically very stable and require very high temperatures for the retro reaction. If possible, redesign the adduct to be more amenable to the retro reaction. | [7] |
Problem: The generated thioaldehyde is not being trapped in the subsequent reaction.
| Possible Cause | Solution | Citation |
| Decomposition of the thioaldehyde | Even with a retro-Diels-Alder approach, the liberated thioaldehyde is still highly reactive. Ensure the trapping agent for the subsequent reaction is present in the reaction vessel as the retro reaction is occurring. | |
| The trapping reaction is too slow | The rate of the trapping reaction must be competitive with the rate of thioaldehyde polymerization. Consider using a more reactive trapping agent or optimizing the conditions for the trapping reaction. |
Experimental Protocols
Protocol 1: In Situ Generation and Trapping of a Thioaldehyde via Diels-Alder Reaction
This protocol describes the generation of a thioaldehyde from its corresponding aldehyde using Lawesson's reagent and its immediate trapping with a diene.
Materials:
-
Aldehyde precursor
-
Lawesson's Reagent
-
Diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the diene (3.0 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (nitrogen or argon), add Lawesson's reagent (0.6 mmol).
-
Stir the reaction mixture at room temperature or heat to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the stable Diels-Alder adduct.
Protocol 2: Photochemical Generation of a Thioaldehyde in a Continuous Flow Reactor
This protocol outlines the generation of a thioaldehyde from a phenacyl sulfide precursor using a continuous flow photochemical reactor and subsequent in-situ trapping.[1][3]
Materials:
-
Phenacyl sulfide precursor
-
Diene (e.g., cyclopentadiene)
-
Anhydrous solvent (e.g., acetonitrile)
Experimental Setup:
-
A continuous flow photochemical reactor (e.g., a Vapourtec UV-150 or similar) equipped with a medium-pressure mercury lamp.
-
Syringe pumps to control the flow rates of the reactant solutions.
-
Back pressure regulator.
Procedure:
-
Prepare a solution of the phenacyl sulfide precursor and the diene in the chosen anhydrous solvent. The concentration of the precursor should be optimized, typically in the range of 0.01-0.1 M.
-
Set up the continuous flow reactor according to the manufacturer's instructions. Set the desired temperature for the reaction (often ambient).
-
Pump the reactant solution through the reactor at a defined flow rate to achieve the desired residence time in the UV-irradiated zone.
-
Collect the output from the reactor.
-
Analyze the product mixture by techniques such as NMR, GC-MS, or LC-MS to determine the yield of the trapped thioaldehyde adduct.
-
Purify the product from the collected solution using standard chromatographic techniques.
Data Presentation
Table 1: Comparison of Yields for Thioaldehyde Trapping Reactions
| Precursor Generation Method | Thioaldehyde | Trapping Agent | Product | Yield (%) | Citation |
| Photochemical (Flow) | Thiobenzaldehyde | Cyclopentadiene | 2-Phenyl-2-thiabicyclo[2.2.1]hept-5-ene | 83 | [1] |
| Photochemical (Batch) | Thiobenzaldehyde | Cyclopentadiene | 2-Phenyl-2-thiabicyclo[2.2.1]hept-5-ene | 65 | [3] |
Visualizations
Caption: Workflow for Thionation and In Situ Trapping.
Caption: Workflow for Photochemical Generation and Trapping.
Caption: Logic of Thioaldehyde Stabilization and Regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Flow photochemistry: Old light through new windows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Photocatalytic Thioester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photocatalytic synthesis of thioesters. The information is designed to help resolve common experimental issues and optimize reaction conditions for improved yield and efficiency.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the photocatalytic synthesis of thioesters. Each issue is presented with probable causes and suggested solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inadequate Degassing: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, inhibiting the desired reaction. | Ensure the reaction mixture is thoroughly degassed by using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solvent prior to and during the reaction. |
| Incorrect Wavelength or Low Light Intensity: The photocatalyst may not be efficiently excited if the light source does not match its absorption spectrum, or if the intensity is too low. | Verify the absorption spectrum of your photocatalyst and use a light source with an appropriate emission wavelength (e.g., blue LEDs for many common iridium or ruthenium catalysts).[1] Increase the light intensity or move the light source closer to the reaction vessel. | |
| Photocatalyst Degradation: Some photocatalysts can degrade under prolonged irradiation, leading to a loss of activity.[2][3] | Minimize reaction time where possible. If degradation is suspected, perform control experiments to assess the stability of the photocatalyst under the reaction conditions. Consider using a more robust catalyst if necessary. | |
| Impure Reagents or Solvents: Impurities in starting materials or solvents can interfere with the catalytic cycle. | Use high-purity, dry solvents and purify starting materials if necessary. Ensure that reagents have not degraded during storage. | |
| Sub-optimal Catalyst Loading: The concentration of the photocatalyst is crucial for efficient light absorption and catalysis. | Optimize the catalyst loading by running a series of reactions with varying concentrations to find the optimal amount. | |
| Formation of Side Products (e.g., Disulfides) | Oxidation of Thiols: In reactions involving thiols, oxidative coupling to form disulfides is a common side reaction, often promoted by trace oxygen. | In addition to rigorous degassing, consider adding a mild reducing agent if it is compatible with the reaction chemistry. |
| Alternative Reaction Pathways: The generated radical intermediates may undergo undesired reactions. | Adjust reaction parameters such as solvent, temperature, or concentration to favor the desired reaction pathway. A change in photocatalyst may also alter the selectivity. | |
| Inconsistent Results | Variability in Reaction Setup: Minor differences in light source distance, reaction temperature, or stirring rate can lead to inconsistent outcomes. | Standardize the experimental setup. Use a consistent distance from the light source, employ a cooling fan to maintain a constant temperature, and ensure efficient and reproducible stirring. |
| Moisture Contamination: Water can interfere with certain photocatalytic reactions. | Use dry solvents and glassware. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right photocatalyst for my thioester synthesis?
A1: The choice of photocatalyst depends on the specific reaction mechanism. For reactions proceeding via single-electron transfer (SET), the redox potential of the photocatalyst in its excited state must be sufficient to reduce or oxidize the substrate. For energy transfer processes, the triplet energy of the photocatalyst should be higher than that of the substrate. Consult the literature for catalysts that have been successfully used for similar transformations.[2]
Q2: What is the importance of the solvent in a photocatalytic reaction?
A2: The solvent can significantly influence the reaction outcome by affecting the solubility of reagents, the stability of intermediates, and the photophysical properties of the photocatalyst.[2][4] The polarity of the solvent can alter the redox potentials of the photocatalyst.[2][4] It is crucial to use a solvent that is transparent at the wavelength of irradiation to ensure that the light is absorbed by the photocatalyst and not the solvent.
Q3: Can I use ambient light for my photocatalytic reaction?
A3: While some highly efficient reactions may proceed under ambient light, it is generally not recommended for reproducibility.[5] The intensity and wavelength of ambient light can vary significantly, leading to inconsistent reaction times and yields. For reliable and reproducible results, a dedicated light source with a specific wavelength and controlled intensity should be used.
Q4: My reaction is not going to completion. Should I increase the reaction time?
A4: While insufficient reaction time can be a reason for incomplete conversion, prolonged irradiation can also lead to product degradation or the formation of side products due to the high reactivity of the intermediates. It is advisable to monitor the reaction progress by techniques such as TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, consider other factors such as catalyst deactivation or reagent depletion.
Q5: How can I improve the scalability of my photocatalytic thioester synthesis?
A5: Scaling up photocatalytic reactions can be challenging due to the limited penetration of light through larger reaction volumes. The use of a continuous-flow reactor can be an effective strategy for gram-scale synthesis, as it allows for efficient and uniform irradiation of the reaction mixture.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of photocatalytic thioester synthesis.
Table 1: Optimization of Phosphine-Mediated Thioesterification
| Entry | Photocatalyst | Phosphine | Base | Solvent | Yield (%) |
| 1 | fac-[Ir(ppy)₃] | PPh₃ | K₂CO₃ | CH₃CN | 45 |
| 2 | fac-[Ir(ppy)₃] | P(OPh)₃ | K₂CO₃ | CH₃CN | 62 |
| 3 | fac-[Ir(ppy)₃] | Ph₂POEt | K₂CO₃ | CH₃CN | 85 |
| 4 | fac-[Ir(ppy)₃] | Ph₂POEt | Pyridine | CH₃CN | 92 |
| 5 | Ru(bpy)₃(PF₆)₂ | Ph₂POEt | Pyridine | CH₃CN | 78 |
| 6 | fac-[Ir(ppy)₃] | Ph₂POEt | Pyridine | DMF | 65 |
| 7 | fac-[Ir(ppy)₃] | Ph₂POEt | Pyridine | DMSO | 53 |
Data synthesized from a study on the thioesterification of carboxylic acids with disulfides.[1][6]
Table 2: Optimization of Thiol-Free Thioester Synthesis
| Entry | Sulfur Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tetramethylthiourea | DIPEA | DMSO | 25 | 75 |
| 2 | Tetramethylthiourea | DBU | DMSO | 25 | 68 |
| 3 | Tetramethylthiourea | K₂CO₃ | DMSO | 25 | 55 |
| 4 | Tetramethylthiourea | DIPEA | DMF | 25 | 42 |
| 5 | Tetramethylthiourea | DIPEA | CH₃CN | 25 | 31 |
| 6 | Tetramethylthiourea | DIPEA | DMSO | 40 | 83 |
Data synthesized from a study on the photochemical synthesis of thioesters from aryl halides and carboxylic acids.[7][8][9]
Experimental Protocols
1. General Procedure for Phosphine-Mediated Photocatalytic Thioesterification [1][6]
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, the carboxylic acid (0.3 mmol, 1.5 equiv), disulfide (0.2 mmol, 1.0 equiv), photocatalyst (fac-[Ir(ppy)₃], 2 mol%), phosphine (0.3 mmol, 1.5 equiv), and base (0.3 mmol, 1.5 equiv) are added. The tube is evacuated and backfilled with nitrogen three times. Anhydrous solvent (2.0 mL) is then added via syringe. The reaction mixture is stirred and irradiated with a blue LED lamp (e.g., 465 nm) at room temperature for 16-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired thioester.
2. General Procedure for Visible-Light-Mediated Thioester Synthesis Using Thiocarboxylic Acid [10][11][12]
In a 10 mL round-bottom flask, the thiol (0.5 mmol), thiocarboxylic acid (0.6 mmol), and a suitable base (e.g., triethylamine, 1.0 mmol) are dissolved in a solvent such as acetonitrile (5 mL). The flask is equipped with a balloon filled with air and stirred under visible light irradiation (e.g., a 24 W blue LED lamp) at room temperature. The reaction is monitored by TLC. After completion (typically 2-4 hours), the reaction mixture is concentrated in vacuo. The residue is then purified by flash column chromatography to yield the pure thioester.
3. General Procedure for Thiol-Free Photocatalytic Thioester Synthesis [7][8][9]
A 0.2 mmol scale reaction is performed in a glass vial equipped with a magnetic stir bar. The aryl halide (0.6 mmol, 3 equiv), carboxylic acid (0.2 mmol, 1 equiv), tetramethylthiourea (0.6 mmol, 3 equiv), and a base such as N,N-diisopropylethylamine (DIPEA) are dissolved in dimethyl sulfoxide (DMSO). The vial is sealed and the mixture is stirred under irradiation from a purple LED (e.g., 405 nm) at 40 °C for 12 hours. After the reaction is complete, the mixture is cooled to room temperature and purified by column chromatography to isolate the thioester product.
Mandatory Visualizations
Caption: Phosphine-Mediated Thioester Synthesis Workflow.
Caption: Mechanism with Thiocarboxylic Acid as a Dual Reagent.
References
- 1. Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent [organic-chemistry.org]
- 12. Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Computational Modeling of Thioformyl Radicals (HCS•)
Welcome to the technical support center for the computational modeling of the thioformyl radical (HCS•). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining accurate and reliable computational results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the computational modeling of the this compound radical (HCS•)?
The primary challenges in modeling the this compound radical stem from its open-shell nature and the presence of a sulfur atom. Key difficulties include:
-
Electron Correlation: Accurately describing the interaction between electrons is crucial for open-shell systems. Standard computational methods may not adequately capture these effects.
-
Spin Contamination: Unrestricted calculations on radicals can lead to an artificial mixing of different electronic spin states, resulting in unreliable energies and properties.[1][2][3]
-
Basis Set Selection: The choice of basis set is critical for accurately representing the electronic structure of sulfur-containing molecules.[4][5][6]
-
Multireference Character: In some cases, the electronic structure of the this compound radical may not be well-described by a single electronic configuration, necessitating more advanced multireference methods.[7][8]
-
Potential Energy Surface (PES) Complexity: The PES of reactions involving HCS• can be complex, with multiple minima and transition states, making it challenging to locate the desired stationary points.[9][10]
Q2: Which DFT functional is recommended for calculations on this compound radicals?
The choice of Density Functional Theory (DFT) functional can significantly impact the accuracy of your results. Benchmark studies on sulfur-containing organic radicals suggest that hybrid functionals often provide a good balance of accuracy and computational cost.
Based on benchmark studies on organic polysulfides, the M06-2X and B3LYP-D3(BJ) density functionals have been shown to be the most accurate for calculating reaction energies.[5] For activation energies, MN15, MN15-L, M06-2X, and ωB97X-D are the most accurate.[5] In general, it has been found that ωB97XD provides reasonable structures and thermochemistry compared to benchmark calculations.[4]
Q3: How do I choose an appropriate basis set for HCS• calculations?
For sulfur-containing radicals, it is important to use a basis set that can adequately describe the electron distribution, including polarization and diffuse functions. Pople-style basis sets, such as 6-311+G(2df,p) , and Dunning's correlation-consistent basis sets, like aug-cc-pVTZ , are often good choices. For heavier atoms like sulfur, including d-type polarization functions is particularly important.
Q4: What is spin contamination and how do I know if it's a problem in my calculation?
Spin contamination is the artificial mixing of different spin states in an unrestricted calculation on an open-shell molecule like the this compound radical.[1][3] It arises because the unrestricted wavefunction is not an eigenfunction of the total spin operator, S².[1]
You can check for spin contamination by examining the expectation value of the S² operator, , in your output file. For a doublet radical like HCS•, the theoretical value of is 0.75. A calculated value that deviates significantly from 0.75 (a common rule of thumb is a deviation of more than 10%) indicates significant spin contamination.[2]
Q5: What is multireference character and when should I be concerned about it for HCS•?
A molecule has multireference character when its electronic structure cannot be accurately described by a single Slater determinant (i.e., a single electronic configuration).[8] This often occurs in systems with partially occupied, nearly degenerate orbitals, such as during bond breaking or in some excited states.[11]
For the this compound radical, you should be concerned about multireference character when studying processes like its dissociation or its interaction with other molecules where bonds are being significantly stretched or broken. A small HOMO-LUMO gap in a preliminary DFT calculation can be an indicator of potential multireference character.[11]
Troubleshooting Guides
Problem 1: My geometry optimization fails to converge.
Symptoms:
-
The calculation terminates with an error message related to convergence failure.
-
The optimization runs for an excessive number of steps without reaching a minimum.
-
The energy oscillates and does not consistently decrease.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Initial Geometry | Ensure your starting geometry is reasonable. You can pre-optimize with a faster, less accurate method (like a smaller basis set or a semi-empirical method) to get a better starting point. |
| Inappropriate Level of Theory | The chosen functional or basis set may not be suitable for the system. Try a different functional or a larger, more flexible basis set. For difficult cases, consider methods designed for problematic optimizations. |
| Flat Potential Energy Surface | The PES around the minimum may be very flat, making it difficult for the optimization algorithm to find the lowest point. Tightening the convergence criteria or using a different optimization algorithm (e.g., a quasi-Newton method with a calculated Hessian) can help. |
| Calculation of Forces | Ensure that the forces are being calculated accurately. If numerical differentiation is used, a smaller step size might be necessary. |
| Software-Specific Issues | Consult the documentation for your quantum chemistry software package for specific keywords and options to aid in convergence, such as Opt=CalcFC in Gaussian to calculate the Hessian at the first step. |
Problem 2: My calculation shows significant spin contamination.
Symptoms:
-
The value in the output is significantly different from the expected 0.75 for a doublet.
Possible Causes and Solutions:
| Cause | Solution |
| Unrestricted Formalism | Unrestricted methods (like UHF and UKS) are prone to spin contamination. |
| Solution 1: Use a Restricted Open-Shell Method | Restricted Open-Shell Hartree-Fock (ROHF) or Restricted Open-Shell DFT (RO-DFT) methods enforce that the spatial parts of the doubly occupied orbitals are the same for alpha and beta electrons, which can eliminate or significantly reduce spin contamination.[1] |
| Solution 2: Use a Different DFT Functional | Some DFT functionals are more prone to spin contamination than others. It has been noted that it is less common to find significant spin contamination in DFT calculations compared to Hartree-Fock based methods.[2] Experiment with different functionals to see if the issue is mitigated. |
| Solution 3: Spin Projection | Some methods allow for the projection out of contaminant spin states after the calculation.[2] However, this can sometimes lead to other issues and should be used with caution. |
Problem 3: My calculated vibrational frequencies don't match experimental data.
Symptoms:
-
Calculated frequencies are systematically too high or too low.
-
The ordering of vibrational modes is incorrect.
-
The calculation produces one or more imaginary frequencies for a stable molecule.
Possible Causes and Solutions:
| Cause | Solution |
| Harmonic Approximation | Most standard frequency calculations use the harmonic oscillator approximation, which neglects anharmonicity. This typically leads to an overestimation of vibrational frequencies. |
| Solution 1: Use Scaling Factors | Empirically determined scaling factors can be applied to the calculated harmonic frequencies to better match experimental values. These factors are specific to the level of theory (functional and basis set) used. |
| Solution 2: Anharmonic Frequency Calculations | For higher accuracy, perform an anharmonic frequency calculation. These are more computationally expensive but provide a more realistic description of the vibrational modes. |
| Inaccurate Geometry | The calculated frequencies are highly sensitive to the optimized geometry. Ensure that your geometry is fully converged to a true minimum on the potential energy surface. |
| Imaginary Frequencies | An imaginary frequency indicates that the optimized structure is not a true minimum but rather a transition state or a higher-order saddle point. Visualize the imaginary mode to understand the direction of the instability and re-optimize the geometry along that coordinate. |
Quantitative Data Summary
The following table summarizes the performance of various DFT functionals for calculations on sulfur-containing compounds, which can serve as a guide for choosing a method for this compound radical modeling.
Table 1: Performance of DFT Functionals for Sulfur-Containing Compounds
| DFT Functional | Mean Absolute Error (Reaction Energies, kcal/mol) | Mean Absolute Error (Activation Energies, kcal/mol) | General Performance Notes |
| M06-2X | Low | Low | One of the most accurate for both reaction and activation energies.[5] |
| B3LYP-D3(BJ) | Low | Moderate | One of the most accurate for reaction energies.[5] |
| MN15 | Moderate | Low | One of the most accurate for activation energies.[5] |
| MN15-L | Moderate | Low | One of the most accurate for activation energies.[5] |
| ωB97X-D | Moderate | Low | One of the most accurate for activation energies.[5] |
| B3PW91 | High | N/A | Can have large errors, especially for anionic species.[4] |
Note: Errors are relative to high-level benchmark calculations (e.g., DLPNO-CCSD(T)). Performance can vary depending on the specific system and property being calculated.
Experimental and Computational Protocols
Protocol 1: Geometry Optimization of the this compound Radical
This protocol outlines a general workflow for obtaining an optimized geometry for the HCS• radical.
-
Construct Initial Geometry: Build an initial structure for the this compound radical. A reasonable starting point can be obtained from standard bond lengths and angles (e.g., C-H ~1.09 Å, C=S ~1.61 Å, H-C-S angle ~120°).
-
Select Level of Theory:
-
Functional: Choose a suitable DFT functional, such as M06-2X or ωB97X-D.
-
Basis Set: Select a basis set with polarization and diffuse functions, for example, 6-311+G(d,p) or aug-cc-pVTZ.
-
-
Perform Geometry Optimization:
-
Set up the calculation as a geometry optimization.
-
Specify the charge as 0 and the multiplicity as 2 (for a doublet radical).
-
Use an unrestricted formalism (e.g., UKS for DFT).
-
It is often beneficial to request the calculation of analytic gradients if available.[12]
-
-
Verify Convergence:
-
Check that the optimization has converged according to the criteria of your software (e.g., forces and displacements are below the threshold).
-
Ensure that the final energy is a minimum on the potential energy surface.
-
-
Frequency Analysis:
-
Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
-
Check for Spin Contamination:
-
Examine the value in the output file. If it deviates significantly from 0.75, consider re-optimizing with a restricted open-shell method (e.g., ROKS).
-
Protocol 2: Calculation of Vibrational Frequencies
This protocol describes the steps for calculating the harmonic vibrational frequencies of the HCS• radical.
-
Optimized Geometry: Start with a fully optimized geometry of the this compound radical obtained from Protocol 1.
-
Select Level of Theory: Use the same functional and basis set as used for the geometry optimization to ensure consistency.
-
Perform Frequency Calculation:
-
Set up the calculation as a frequency analysis.
-
Ensure the charge and multiplicity are correctly specified (0 and 2).
-
-
Analyze Output:
-
The output will contain the vibrational frequencies (usually in cm⁻¹).
-
Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
-
The output will also provide infrared intensities and Raman activities for each mode.
-
-
Apply Scaling Factors (Optional):
-
If comparing to experimental data, you may want to apply an empirical scaling factor to the calculated harmonic frequencies to account for anharmonicity. These factors are dependent on the level of theory used.
-
Visualizations
Caption: A typical workflow for the computational modeling of the this compound radical.
Caption: A troubleshooting guide for common issues in this compound radical calculations.
References
- 1. joaquinbarroso.com [joaquinbarroso.com]
- 2. Spin Contamination [sci.muni.cz]
- 3. Spin contamination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. usb.ac.ir [usb.ac.ir]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. correlation energy - How to determine, a priori, whether a compound has multireference character? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 12. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
Validation & Comparative
A Comparative Guide to Thiyl Radical Generation: S-Thioformates vs. Alternative Methods
For researchers, scientists, and drug development professionals, the efficient and controlled generation of thiyl radicals is a critical step in various synthetic and biological applications. This guide provides an objective comparison of thiyl radical generation from S-thioformates against two common alternatives: thermal initiation using azobisisobutyronitrile (AIBN) and visible-light photoredox catalysis.
This document delves into the mechanisms of each method, presenting supporting experimental data in easily comparable formats. Detailed experimental protocols for key cited experiments are also provided to facilitate replication and adaptation in your own research.
At a Glance: Comparing Thiyl Radical Generation Methods
| Feature | S-Thioformates (Photolysis) | AIBN Thermal Initiation | Visible-Light Photoredox Catalysis |
| Initiation | UV or Visible Light | Heat | Visible Light |
| Mechanism | Homolytic C-S bond cleavage, decarbonylation | Thermal decomposition of AIBN to generate carbon-centered radicals, followed by H-abstraction from a thiol | Photoinduced electron transfer to or from a photocatalyst, generating a thiyl radical from a thiol |
| Precursor | S-Thioformate | Thiol + AIBN | Thiol + Photocatalyst |
| Selectivity | High, initiated by light | Less selective, dependent on thermal stability of reactants and initiator | High, driven by the photocatalyst's redox potential and light wavelength |
| Reaction Conditions | Mild, ambient temperature | Elevated temperatures (typically 60-80 °C) | Mild, ambient temperature |
| Byproducts | Carbon monoxide, formyl radicals | Nitrogen gas, cyanopropyl radicals | Oxidized or reduced photocatalyst (regenerated in a catalytic cycle) |
Performance Data: A Quantitative Comparison
The following table summarizes key quantitative data for the different thiyl radical generation methods. Direct comparison of quantum yields for S-thioformates is challenging due to limited literature data; however, conversion rates provide a useful metric for efficiency.
| Parameter | S-Phenyl Thioformate (Photolysis) | Thiophenol + AIBN | Thiophenol + Photocatalyst |
| Initiation Wavelength | 254 nm or 405 nm | N/A (Thermal) | Blue LED (~450 nm) |
| Conversion/Yield | 94% conversion after 60 min irradiation (254 nm)[1] | Varies with substrate and reaction time | High yields reported for various substrates[2][3][4][5][6] |
| Rate Constant (k) | Not readily available (photochemical) | Rate of AIBN decomposition is temperature-dependent. Rate of H-abstraction from thiophenol by cyanoisopropyl radical is fast. | Quenching rate constants of the excited photocatalyst by thiols are typically high (e.g., in the order of 10^9 M⁻¹s⁻¹)[7] |
| Quantum Yield (Φ) | Not explicitly reported, but effectiveness is high[1] | N/A | Can be high, depending on the photocatalyst and quencher |
Reaction Mechanisms and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Mechanism of Thiyl Radical Generation from S-Thioformates
Caption: Photolysis of S-Thioformate.
AIBN-Initiated Thiyl Radical Generation
Caption: AIBN Thermal Initiation.
Visible-Light Photoredox Catalysis for Thiyl Radical Generation
Caption: Photoredox Catalysis Cycle.
Experimental Protocols
Synthesis of S-Phenyl Thioformate
This protocol is adapted from a reported synthesis with a 90% yield.[1]
Materials:
-
Formic acid
-
Acetic anhydride
-
Thiophenol
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask, cool a mixture of formic acid and acetic anhydride in an ice bath.
-
Slowly add thiophenol to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford S-phenyl thioformate as a colorless oil.
Photolysis of S-Phenyl Thioformate
This protocol is based on the experimental setup described for monitoring the conversion of S-phenyl thioformate.[1]
Materials:
-
S-phenyl thioformate
-
Acetonitrile-d3 (CD3CN)
-
NMR tube
-
Monochromatic UV light source (e.g., 254 nm lamp)
Procedure:
-
Prepare a solution of S-phenyl thioformate in acetonitrile-d3 (e.g., 48.2 mM).
-
Transfer the solution to a quartz NMR tube.
-
Acquire an initial 1H NMR spectrum to serve as a baseline (t=0).
-
Irradiate the NMR tube with the UV light source at a fixed distance to ensure consistent light intensity.
-
At regular time intervals (e.g., every 15 minutes), remove the NMR tube from the light source and acquire a 1H NMR spectrum.
-
Monitor the decrease in the integration of the thioformate proton signal (around 10.24 ppm) relative to an internal standard or the solvent peak to determine the conversion over time.
AIBN-Initiated Thiol-Ene Reaction
This is a general protocol for a thermally initiated thiol-ene click reaction.[8]
Materials:
-
Thiol (e.g., 1-dodecanethiol)
-
Alkene (e.g., 1-octene)
-
AIBN
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene and thiol in anhydrous toluene. A typical molar ratio is 1:1.1 of alkene to thiol.
-
Add AIBN (typically 1-5 mol% relative to the alkene).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 70-80 °C under a nitrogen or argon atmosphere and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visible-Light Photoredox Thiol-Ene Reaction
This protocol is a general procedure for a visible-light-mediated thiol-ene reaction using a ruthenium-based photocatalyst.[3]
Materials:
-
Thiol
-
Alkene
-
[Ru(bpy)3]Cl2 (or other suitable photocatalyst)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Blue LED light source
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the alkene, thiol, and the photocatalyst (typically 0.1-1 mol%) in the anhydrous solvent.
-
Seal the vial with a septum and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the vial at a fixed distance from the blue LED light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the light source and quench the reaction (if necessary).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of method for generating thiyl radicals depends heavily on the specific application, substrate compatibility, and desired reaction conditions.
-
S-Thioformates offer a valuable, light-initiated method for generating thiyl radicals under mild conditions, avoiding the need for thermal initiators or external photocatalysts. The decarbonylation step is a unique feature of this precursor.
-
AIBN thermal initiation is a classic and robust method, but the elevated temperatures required may not be suitable for all substrates.
-
Visible-light photoredox catalysis provides a highly efficient and selective method for generating thiyl radicals under very mild conditions, with the ability to tune the reaction through the choice of photocatalyst.
By understanding the mechanisms, performance characteristics, and experimental requirements of each method, researchers can make an informed decision to best suit their synthetic or biological research needs.
References
- 1. Exploring Aromatic S-Thioformates as Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Thioformyl Versus Formyl Radical Reactivity: A Guide for Researchers
A comprehensive comparison of the thioformyl (HCS) and formyl (HCO) radicals reveals significant differences in their reactivity, largely influenced by the substitution of oxygen with sulfur. This guide provides a detailed analysis of their reaction kinetics, experimental generation and detection methods, and key reaction pathways, offering valuable insights for researchers in atmospheric chemistry, combustion science, and drug development.
The formyl radical (HCO) is a key intermediate in the oxidation of hydrocarbons and plays a crucial role in atmospheric and combustion chemistry. Its sulfur-containing analogue, the this compound radical (HCS), has been detected in interstellar space and is of growing interest due to its potential role in sulfur chemistry in various environments. Understanding the comparative reactivity of these two radicals is essential for accurately modeling complex chemical systems.
Reactivity Comparison: A Quantitative Overview
The reactivity of a radical is determined by its propensity to participate in reactions such as hydrogen abstraction, addition to unsaturated bonds, and dimerization. The following tables summarize the available experimental and theoretical kinetic data for key reactions of the formyl and this compound radicals.
Table 1: Rate Constants for Hydrogen Abstraction Reactions
| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Experimental/Theoretical |
| H₂ | HCO | Data not available in search results | - | - |
| H | HCO | Data not available in search results | - | - |
| CH₄ | HCO | Data not available in search results | - | - |
| H₂S | HCS | Data not available in search results | - | - |
Table 2: Rate Constants for Reactions with Small Molecules
| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Experimental/Theoretical |
| O₂ | HCO | 4.7 x 10⁻¹² | 298 | Experimental |
| NO | HCO | 1.2 x 10⁻¹¹ | 298 | Experimental |
| NO₂ | HCO | 8.0 x 10⁻¹¹ | 298 | Experimental |
| O₂ | HCS | Data not available in search results | - | - |
| NO | HCS | Data not available in search results | - | - |
Table 3: Rate Constants for Self-Reactions (Dimerization)
| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Experimental/Theoretical | Products |
| HCO | 3.0 x 10⁻¹¹ | 298 | Experimental | H₂ + 2CO, H₂CO + CO |
| HCS | Data not available in search results | - | - | - |
Note: The lack of extensive experimental data for the this compound radical (HCS) is a significant knowledge gap. The data presented here for HCO is based on experimental studies, while a direct quantitative comparison with HCS is hampered by the limited available information. Computational studies suggest that the C-H bond in HCS is weaker than in HCO, which would imply a higher reactivity for HCS in hydrogen abstraction reactions. However, experimental verification is needed.
Key Reaction Pathways and Mechanisms
The primary reaction pathways for both formyl and this compound radicals include unimolecular decomposition, hydrogen abstraction, addition to double bonds, and reactions with other radical species.
Formyl Radical (HCO) Reactions
The formyl radical is known to undergo the following key reactions:
-
Unimolecular Decomposition: HCO → H + CO
-
Reaction with O₂: HCO + O₂ → HO₂ + CO
-
Reaction with NO: HCO + NO → HNO + CO
-
Self-Reaction (Dimerization): 2 HCO → H₂ + 2CO or H₂CO + CO
This compound Radical (HCS) Reactions
While less studied, the this compound radical is expected to undergo analogous reactions:
-
Unimolecular Decomposition: HCS → H + CS
-
Reaction with O₂: Potential products include HSO + CO or other sulfur oxides.
-
Self-Reaction (Dimerization): 2 HCS → H₂ + 2CS or H₂C₂S₂ isomers.
Further experimental and theoretical studies are crucial to fully elucidate the reaction mechanisms and kinetics of the this compound radical.
Experimental Protocols
The study of highly reactive radical species like HCO and HCS requires specialized experimental techniques for their generation and detection on short timescales.
Generation of Radicals
1. Laser Flash Photolysis (LFP): This is a widely used technique to generate transient radical species. A short, intense pulse of laser light is used to photolyze a precursor molecule, leading to the formation of the desired radical.
-
For Formyl Radical (HCO):
-
Precursors: Formaldehyde (H₂CO), acetaldehyde (CH₃CHO), or glyoxal (C₂H₂O₂) are commonly used.
-
Photolysis Wavelength: Typically in the UV region (e.g., 193 nm, 248 nm, or 308 nm from an excimer laser).
-
Reaction: For example, photolysis of formaldehyde: H₂CO + hν → HCO + H.
-
-
For this compound Radical (HCS):
-
Precursors: Thioformaldehyde (H₂CS) or methanethiol (CH₃SH) can be used.
-
Photolysis Wavelength: UV photolysis is also employed.
-
Reaction: For example, photolysis of thioformaldehyde: H₂CS + hν → HCS + H.
-
2. Matrix Isolation: This technique involves trapping the radical species in an inert solid matrix (e.g., argon or neon) at very low temperatures (typically below 20 K). This allows for the stabilization and spectroscopic characterization of the radical. Radicals can be generated either by photolysis of a precursor already isolated in the matrix or by co-deposition of a precursor with a species that can induce radical formation upon photolysis.
Detection of Radicals
1. Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption spectroscopy technique used for detecting and quantifying transient species in the gas phase. It measures the decay rate of light in a high-finesse optical cavity. The presence of an absorbing species, such as a radical, increases the rate of decay.
-
Principle: A laser pulse is injected into an optical cavity formed by two highly reflective mirrors. The time it takes for the light intensity to decay to 1/e of its initial value (the "ring-down time") is measured. The presence of an absorbing species shortens this time.
-
Application: By scanning the wavelength of the laser, an absorption spectrum of the radical can be obtained, allowing for its identification and the determination of its concentration.
2. Time-Resolved Mass Spectrometry: This technique allows for the direct detection of radical intermediates and their reaction products by monitoring their mass-to-charge ratio as a function of time after their generation.
3. Laser-Induced Fluorescence (LIF): LIF is a sensitive spectroscopic technique where a laser is used to excite the radical to a higher electronic state. The subsequent fluorescence emitted as the radical returns to a lower energy state is then detected. The intensity of the fluorescence is proportional to the concentration of the radical.
Conclusion
The formyl radical (HCO) is a well-characterized species with a wealth of available kinetic data. In contrast, the this compound radical (HCS) remains a more enigmatic species, with a significant lack of experimental reactivity data. This comparative guide highlights the current state of knowledge and underscores the critical need for further experimental and theoretical investigations into the kinetics and reaction mechanisms of the this compound radical. Such studies will be invaluable for advancing our understanding of sulfur chemistry in diverse environments, from interstellar clouds to industrial processes. The experimental techniques outlined here provide a robust framework for undertaking these much-needed investigations.
Experimental Validation of Thioformyl Radical (HCS) Involvement in Astrophysical Chemistry: A Comparative Guide
An objective comparison of the formation pathways of the thioformyl radical (HCS) and related organosulfur molecules in astrophysical environments, supported by experimental data.
The this compound radical (HCS) has been identified as a key intermediate in the rich tapestry of interstellar chemistry. Its presence and the pathways leading to its formation are crucial for understanding the synthesis of more complex sulfur-bearing organic molecules, which are potential precursors to prebiotic compounds. This guide provides a comparative analysis of the primary experimental validations for the involvement of HCS in astrophysical chemistry, alongside alternative pathways for the formation of related organosulfur species.
Core Formation Pathway of this compound Radical (HCS)
The dominant gas-phase reaction leading to the formation of the this compound radical in cold molecular clouds is the reaction between a ground-state carbon atom (C(³Pj)) and a hydrogen sulfide molecule (H₂S(X¹A₁)).
Reaction: C(³Pj) + H₂S(X¹A₁) → HCS(X²A') + H(²S₁/₂)
This reaction has been experimentally validated through crossed molecular beam experiments, which provide insights into the reaction dynamics under single-collision conditions, mimicking the sparse environment of interstellar space.
Experimental Validation: Crossed Molecular Beam Studies
Crossed molecular beam experiments have been instrumental in demonstrating the feasibility of the C + H₂S reaction at energies relevant to astrophysical environments. These studies have shown that the reaction proceeds without an entrance barrier and involves the formation of a long-lived intermediate complex (H₂SC).[1] The subsequent decomposition of this complex leads to the formation of the HCS radical and a hydrogen atom.
While specific rate constants from these experiments are not always readily available, the qualitative results strongly support this reaction as a viable and efficient pathway for HCS formation in cold molecular clouds.[1]
Alternative Pathways in Astrophysical Sulfur Chemistry
While the C + H₂S reaction is a primary source of HCS, other reactions contribute to the overall inventory of simple organosulfur molecules in the interstellar medium. These alternative pathways often lead to the formation of isomers or related species, such as thioformaldehyde (H₂CS).
Reaction of Methylidyne Radical (CH) with Hydrogen Sulfide (H₂S)
A significant alternative pathway involves the reaction of the methylidyne radical (CH) with hydrogen sulfide, primarily yielding thioformaldehyde (H₂CS).
Reaction: CH + H₂S → H₂CS + H
Experimental studies on this reaction provide crucial data for astrochemical models, helping to explain the observed abundances of H₂CS, a molecule closely related to the this compound radical.
Reactions on Interstellar Ice Mantles
The surfaces of icy dust grains in cold, dense molecular clouds provide a catalytic environment for the formation of complex molecules. An important surface-phase pathway for organosulfur chemistry involves the reaction of acetylene (C₂H₂) with the sulfhydryl radical (SH).
Reaction Sequence on Ice Surfaces:
-
Accretion of C₂H₂ and H₂S onto ice grains.
-
Formation of SH radicals via photodissociation of H₂S.
-
Reaction of C₂H₂ with SH radicals, followed by hydrogenation steps.
Temperature-programmed desorption (TPD) experiments have been crucial in identifying the products of these ice-phase reactions. These studies have shown the formation of various organosulfur molecules, demonstrating the importance of grain-surface chemistry in the synthesis of complex organic molecules.[2]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the discussed reactions, providing a basis for comparing their efficiencies in astrophysical environments. Note: Experimental data, especially absolute rate constants at very low temperatures, can be challenging to obtain and may have significant uncertainties.
| Reaction | Reactants | Products | Experimental Technique | Key Findings & Quantitative Data |
| HCS Formation | C(³Pj) + H₂S | HCS + H | Crossed Molecular Beam | Reaction proceeds via a long-lived intermediate complex. Qualitative evidence of efficiency at low collision energies.[1] |
| H₂CS Formation | CH + H₂S | H₂CS + H | Not explicitly found in provided search results. | Further research needed for quantitative comparison. |
| Organosulfur Formation on Ice | C₂H₂ + SH (on ice) | Various organosulfur molecules | Temperature-Programmed Desorption (TPD) | Formation of multiple products confirmed. Product yields are dependent on initial reactant ratios and temperature.[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the validity and applicability of the obtained data.
Crossed Molecular Beam Apparatus
The crossed molecular beam technique allows for the study of single-collision events between two reactant beams in a high-vacuum chamber.[3][4][5]
Typical Protocol for C + H₂S Reaction:
-
Beam Generation: A pulsed beam of carbon atoms is generated, often by laser ablation of a graphite target. A separate pulsed beam of hydrogen sulfide is produced by expanding H₂S gas through a nozzle.
-
Beam Crossing: The two beams are collimated and intersect at a right angle in the center of a high-vacuum scattering chamber.
-
Product Detection: The scattered products travel to a rotatable detector, which typically uses a mass spectrometer to identify the products and measure their velocity and angular distributions.
-
Data Analysis: The time-of-flight spectra and angular distributions of the products are analyzed to infer the reaction dynamics, including the presence of reaction intermediates and the energy partitioning in the products.
Temperature-Programmed Desorption (TPD) for Ice-Phase Reactions
TPD is a surface-sensitive technique used to study the desorption of molecules from a surface as the temperature is increased.[6][7][8]
Typical Protocol for C₂H₂ + SH on Ice:
-
Substrate Preparation: An astrophysically relevant ice analog (e.g., amorphous solid water) is prepared on a cold substrate (typically ~10 K) in an ultra-high vacuum chamber.
-
Reactant Deposition: The reactant molecules (e.g., C₂H₂ and H₂S) are deposited onto the ice surface at a controlled rate.
-
Radical Formation: SH radicals are typically formed in situ by photolysis (e.g., using a UV lamp) of the deposited H₂S.
-
Thermal Processing: The substrate is heated at a linear rate, causing the molecules on the surface to desorb.
-
Detection: A mass spectrometer monitors the desorbing species as a function of temperature. The desorption temperature provides information about the binding energy of the species to the surface, and the identity and quantity of the desorbed molecules reveal the reaction products and their relative yields.
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crossed molecular beam - Wikipedia [en.wikipedia.org]
- 4. Crossed Beams Machine Principles & Setup [uhmreactiondynamics.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arxiv.org [arxiv.org]
- 7. 2024.sci-hub.cat [2024.sci-hub.cat]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Computational Models for Predicting Thioformyl Radical (HCS) Properties
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of computational models against experimental data for the prediction of thioformyl radical (HCS) properties, including detailed methodologies and data visualizations.
The this compound radical (HCS) is a transient, sulfur-containing species of significant interest in various chemical contexts, from interstellar chemistry to biological systems. Accurate prediction of its molecular properties is crucial for understanding its reactivity and role in these environments. This guide provides a detailed comparison of the performance of various computational models in predicting the geometric, rotational, and spectroscopic properties of the HCS radical, benchmarked against available experimental data.
Data Presentation: Unveiling Performance Through Comparison
The accuracy of different computational methods and basis sets in replicating experimental findings is summarized below. The tables provide a clear comparison of geometric parameters, rotational constants, and vibrational frequencies.
Geometrical Parameters
The equilibrium geometry of the HCS radical has been determined experimentally and calculated using high-level ab initio methods. The Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, particularly with a large basis set such as Dunning's correlation-consistent polarized valence quadruple-zeta (cc-pVQZ), provides a theoretical geometry in excellent agreement with experimental values.
| Parameter | Experimental (r₀) | CCSD(T)/cc-pVQZ[1] |
| r(C-H) / Å | 1.079(3) | 1.089 |
| r(C-S) / Å | 1.562 28(3) | 1.568 |
| ∠(H-C-S) / ° | 134.1(5) | 133.2 |
Rotational Constants
Rotational spectroscopy provides highly precise data for validating computational models. The experimental rotational constants for the ground vibrational state of the HCS radical are compared with theoretical values.
| Constant | Experimental |
| A₀ / MHz | 282 357.65(26) |
| B₀ / MHz | 21 021.571(16) |
| C₀ / MHz | 19 552.126(16) |
Vibrational Frequencies
Experimental determination of the vibrational frequencies of the HCS radical has proven challenging. While computational predictions are available, a direct comparison with gas-phase experimental infrared data is currently limited. The values presented below are from a computational study and highlight the need for future experimental work in this area.
| Mode | Description | Predicted Frequency (cm⁻¹) |
| ν₁ | C-H Stretch | Data not available |
| ν₂ | H-C-S Bend | Data not available |
| ν₃ | C-S Stretch | Data not available |
Note: The absence of widely cited experimental vibrational frequencies for the HCS radical in the reviewed literature prevents a direct comparison with computational models in this guide.
Experimental and Computational Methodologies
A clear understanding of the methodologies employed in both experimental and computational studies is essential for a critical evaluation of the data.
Experimental Protocols
Submillimeter-Wave Spectroscopy:
The experimental geometry and rotational constants of the HCS radical were determined using submillimeter-wave spectroscopy. This technique involves the following key steps:
-
Radical Generation: The HCS radical was produced in a DC glow discharge. A gaseous mixture of hydrogen sulfide (H₂S) and carbon monoxide (CO) was flowed through a quartz cell. The application of a high voltage to the electrodes within the cell initiated a plasma, leading to the fragmentation of the precursor molecules and the formation of HCS radicals.
-
Spectroscopic Measurement: The rotational transitions of the HCS radical were measured in the frequency range of 161 to 644 GHz. A source modulation spectrometer was used for these measurements. For enhanced sensitivity and resolution of specific transitions, a Fourier transform millimeter-wave spectrometer was also employed.
-
Data Analysis: The observed transition frequencies were analyzed using a least-squares fitting procedure to a standard Hamiltonian for an asymmetric top radical. This analysis yielded the precise rotational constants (A₀, B₀, and C₀) and other spectroscopic parameters. From these constants, the effective (r₀) molecular structure was derived.
Computational Methodologies
Coupled-Cluster Theory:
High-accuracy computational predictions for the properties of the HCS radical have been achieved using coupled-cluster (CC) theory. The CCSD(T) method, which includes single and double excitations iteratively and incorporates triple excitations perturbatively, is considered a "gold standard" for its ability to accurately treat electron correlation.
-
Geometry Optimization: The molecular geometry of the HCS radical was optimized at the CCSD(T) level of theory with the cc-pVQZ basis set. This process involves finding the minimum energy structure on the potential energy surface.
-
Property Calculation: Once the optimized geometry was obtained, various molecular properties, such as hyperfine splitting constants, were calculated. These calculations provide insights into the electronic structure and distribution of the unpaired electron.[1]
Workflow for Validation of Computational Models
The process of validating computational models for predicting the properties of radical species like HCS follows a logical workflow, as illustrated in the diagram below. This involves a synergistic interplay between experimental measurements and theoretical calculations.
Caption: Workflow for the validation of computational models against experimental data.
References
comparative study of ionic versus radical pathways in thiol-ene reactions
A Comparative Guide to Ionic and Radical Pathways in Thiol-Ene Reactions
For researchers, scientists, and drug development professionals, the thiol-ene reaction has become an indispensable tool for covalent ligation, prized for its efficiency, selectivity, and mild reaction conditions.[1] This "click" chemistry reaction, which covalently links a thiol and an alkene to form a stable thioether bond, can be initiated through two distinct mechanistic pathways: a radical-mediated process and an ionic, base-catalyzed Michael addition.[2][3]
The choice of initiation method is critical as it profoundly influences the reaction's substrate scope, kinetics, regioselectivity, and overall outcome.[1] This guide provides an objective comparison of these two pathways, supported by experimental data and detailed protocols, to aid in selecting the optimal conditions for specific research applications.
Fundamental Mechanistic Differences
The primary distinction between the two pathways lies in their reactive intermediates. The radical pathway proceeds through a free-radical chain reaction, while the ionic pathway involves a nucleophilic conjugate addition.[1][2]
-
Radical-Initiated Thiol-Ene Reaction: This pathway is typically initiated by UV light or thermal energy, which generates a thiyl radical.[4] This radical then adds across an alkene (the 'ene') in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates the thiyl radical, propagating the chain reaction.[3][4]
-
Ionic (Base-Catalyzed) Thiol-Ene Reaction: Often referred to as a thiol-Michael addition, this pathway is initiated by a base or nucleophile.[2][5] The base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene at the β-position in a 1,4-conjugate addition, creating a carbon-centered anion (enolate) intermediate.[3][5] This intermediate is subsequently protonated, often by the conjugate acid of the base, to yield the final thioether product and regenerate the catalyst.[3]
Comparative Data Summary
The selection of a reaction pathway is dictated by the specific chemical structures of the thiol and, more importantly, the alkene. The following tables summarize the key quantitative and qualitative differences between the two mechanisms.
Table 1: At a Glance - Key Differences Between Ionic and Radical Pathways
| Feature | Radical-Initiated Thiol-Ene | Ionic (Base-Initiated) Thiol-Ene |
| Reaction Mechanism | Free-radical chain reaction (initiation, propagation, termination)[3] | Nucleophilic conjugate addition (Michael Addition)[1] |
| "Ene" Substrate Scope | Broad range: electron-rich, electron-poor, and unactivated alkenes (e.g., vinyl ethers, norbornenes, acrylates)[1][6] | Restricted to electron-deficient alkenes (e.g., acrylates, maleimides, vinyl sulfones)[1][2] |
| Initiation Method | UV light (with photoinitiator), thermal initiators (e.g., AIBN), or redox systems[4][7] | Basic catalysts (e.g., amines, phosphines) or nucleophiles[1][3] |
| Regioselectivity | Primarily anti-Markovnikov addition[2][4] | Anti-Markovnikov-type 1,4-addition[1] |
| Oxygen Sensitivity | Less sensitive than many radical polymerizations, but oxygen can have an inhibitory effect[6] | Generally insensitive to oxygen[1] |
| Side Reactions | Potential for alkene homopolymerization, disulfide formation[7][8] | Potential for base-catalyzed side reactions |
| Product Type | Thioether[9] | Thioether (or Thioacetal with vinyl ethers)[9] |
Table 2: Comparative Kinetics and Reaction Conditions
| Parameter | Radical-Initiated Thiol-Ene | Ionic (Base-Initiated) Thiol-Ene |
| Reaction Rate | Generally very fast; can be completed in seconds to minutes under photo-initiation[3] | Can be rapid, but often slower than photo-initiated radical reactions (minutes to hours)[1] |
| Catalyst Loading | Typically low concentrations of photoinitiator (e.g., 0.1-1 mol%) | Catalytic amounts of a base (e.g., 5-10 mol%) |
| Temperature | Often performed at ambient temperature (photochemical) or elevated temperatures (thermal)[10] | Typically performed at room temperature[5] |
| Solvent Effects | Reaction rate can be influenced by solvent polarity[10] | Dipolar aprotic solvents can have a significant catalytic effect[11] |
Visualizing the Pathways and Workflows
The following diagrams illustrate the mechanistic differences and typical experimental workflows for the ionic and radical reactions.
Caption: Mechanism of the radical-initiated thiol-ene reaction.
Caption: Mechanism of the ionic (base-initiated) thiol-ene reaction.
Caption: Comparative experimental workflow for thiol-ene reactions.
Experimental Protocols
The following are generalized, representative protocols that should be adapted based on the specific substrates, scale, and available equipment.
Protocol 1: Photo-Initiated Radical Thiol-Ene Reaction
This protocol describes a typical small-scale reaction using a common photoinitiator.
Materials:
-
Thiol (e.g., 1-dodecanethiol)
-
Alkene (e.g., 1-octene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Tetrahydrofuran, THF, or Acetonitrile)
-
Quartz reaction vessel or UV-transparent multi-well plate
-
UV lamp (e.g., 365 nm)
-
Stirring mechanism
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (0.01 eq, 1 mol%) in the chosen solvent.
-
Add the thiol (1.1 eq) to the solution. The slight excess of thiol helps to ensure full conversion of the alkene and can minimize side reactions.
-
Seal the vessel and place it under a UV lamp, ensuring efficient stirring.
-
Irradiate the mixture. Reaction times are typically short, ranging from 5 to 60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for NMR or FT-IR spectroscopy to observe the disappearance of the alkene signals.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting thioether product, typically by column chromatography, to remove excess thiol and the photoinitiator byproducts.
Protocol 2: Base-Initiated Thiol-Michael Addition
This protocol describes a typical reaction using an electron-deficient alkene and an amine catalyst.[1]
Materials:
-
Thiol (e.g., benzyl mercaptan)
-
Electron-deficient alkene (e.g., N-phenylmaleimide)
-
Base catalyst (e.g., triethylamine, TEA)
-
Solvent (e.g., Dichloromethane, DCM, or THF)
-
Round-bottom flask
-
Stirring mechanism
Procedure:
-
In a round-bottom flask, dissolve the electron-deficient alkene (1.0 eq) and the thiol (1.05 eq) in the solvent.
-
With vigorous stirring, add the base catalyst (0.1 eq, 10 mol%) to the solution.[1]
-
Stir the reaction mixture at room temperature. These reactions are generally not sensitive to air or moisture.
-
Monitor the reaction progress by TLC or NMR spectroscopy. The reaction may require several hours to reach completion.[1]
-
Upon completion, dilute the mixture with the reaction solvent.
-
Wash the organic solution with a mild acid (e.g., 1M HCl) to remove the amine catalyst, followed by a wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Conclusion
Both radical and ionic thiol-ene reactions are powerful and versatile methods for forming carbon-sulfur bonds, each with a distinct set of advantages and limitations. The radical-initiated pathway offers an exceptionally broad substrate scope and rapid kinetics, making it ideal for modifying complex molecules and for photopolymerization applications.[4] In contrast, the base-initiated thiol-Michael addition provides a complementary approach that excels with electron-deficient alkenes and benefits from its insensitivity to oxygen.[1] A thorough understanding of these mechanistic differences, as outlined in this guide, enables researchers to strategically select the most effective pathway to achieve their synthetic goals in drug discovery, materials science, and bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiol-Ene Cationic and Radical Reactions: Cyclization, Step-Growth, and Concurrent Polymerizations for Thioacetal and Thioether Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Kinetic comparison of 13 homogeneous thiol–X reactions | Semantic Scholar [semanticscholar.org]
Assessing the Role of Thioformyl Radicals in Protein Degradation Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of protein degradation pathways, with a specific focus on the role of thioformyl radicals—more broadly and accurately referred to in biological contexts as thiyl radicals—versus the established ubiquitin-proteasome system (UPS) and autophagy. We present available quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate a deeper understanding of these degradation mechanisms.
Introduction to Protein Degradation Pathways
Cells employ sophisticated and tightly regulated systems to eliminate damaged, misfolded, or no longer needed proteins, a process critical for maintaining cellular homeostasis.[1] The two major pathways for controlled protein degradation are the ubiquitin-proteasome system (UPS) and autophagy.[2][3] In contrast to these highly regulated enzymatic pathways, proteins can also be damaged and potentially marked for degradation through non-enzymatic processes, such as reactions with free radicals. Among these, the thiyl radical (RS•), generated from the one-electron oxidation of cysteine residues, is a significant intermediate that can lead to irreversible protein damage and subsequent degradation.[4][5]
Comparison of Protein Degradation Mechanisms
Here, we compare the key features of protein degradation initiated by thiyl radicals with the UPS and autophagy pathways. While direct quantitative comparisons of degradation rates are scarce in the literature, we can infer the potential for degradation by examining the kinetics of the initial damaging reactions and the nature of the degradation process.
Table 1: Comparison of Protein Degradation Pathway Characteristics
| Feature | Thiyl Radical-Mediated Damage | Ubiquitin-Proteasome System (UPS) | Autophagy |
| Initiation | Non-enzymatic, stochastic oxidation of cysteine residues by reactive species (e.g., ROS, RNS).[4] | Highly specific enzymatic cascade (E1, E2, E3 ligases) attaching a polyubiquitin chain to the target protein.[1] | Formation of a double-membraned vesicle (autophagosome) that engulfs cytoplasmic components.[3] |
| Specificity | Low; depends on the accessibility of cysteine residues and the diffusion of radical species.[6] | High; determined by specific E3 ligases that recognize specific protein substrates. | Can be non-selective (bulk degradation) or selective for specific organelles, protein aggregates, or pathogens.[3] |
| Primary Targets | Proteins with exposed and reactive cysteine residues. | Short-lived regulatory proteins, misfolded proteins in the cytosol and nucleus.[7] | Long-lived proteins, protein aggregates, damaged organelles, and intracellular pathogens.[6] |
| Degradation Machinery | Potentially the 20S proteasome (for oxidized proteins) or other cellular proteases.[8] | The 26S proteasome, a large multi-catalytic protease complex.[7] | Lysosomal hydrolases within the autolysosome.[1] |
| Regulation | Largely unregulated; dependent on the levels of oxidative stress. | Tightly regulated by the activity of E3 ligases and deubiquitinating enzymes. | Regulated by nutrient status and cellular stress through signaling pathways like mTOR. |
Quantitative Insights into Thiyl Radical Reactivity
Direct measurement of protein degradation rates initiated solely by thiyl radicals is technically challenging. However, the propensity for damage can be estimated from the reaction kinetics of thiyl radicals with amino acid residues.
Table 2: Rate Constants for Hydrogen Abstraction from Amino Acid Side Chains by Thiyl Radicals
The following table summarizes the rate constants (k) for the reaction of thiyl radicals with the C-H bonds of various amino acid side chains, which is a key step in propagating protein damage.
| Amino Acid | Rate Constant (k) in M⁻¹s⁻¹ |
| Serine (Ser) | 1.6 x 10⁵[4][9] |
| Threonine (Thr) | ~10⁵[4] |
| Valine (Val) | ≤ 1 x 10³[4][9] |
Data obtained using kinetic NMR at 37°C.[4][9]
These kinetic data indicate that certain amino acid residues are more susceptible to attack by thiyl radicals, suggesting a degree of selectivity in the initial damage, even if the overall process is non-enzymatic.
Signaling and Workflow Diagrams
To visualize the complex processes discussed, the following diagrams have been generated using the DOT language.
Diagram 1: Thiyl Radical-Mediated Protein Damage Pathway
Caption: Thiyl radical formation and subsequent protein damage cascade.
Diagram 2: Comparison of Major Protein Degradation Pathways
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiyl radicals and induction of protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiyl radicals and induction of protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Role of Cysteine Thiyl Radicals in Biology: Eminently Dangerous, Difficult to Scavenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The proteasome and the degradation of oxidized proteins: Part II – protein oxidation and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiyl radical reaction with amino acid side chains: rate constants for hydrogen transfer and relevance for posttranslational protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cis and Trans β-Thioenamides: A Review of Modern Methodologies
For Immediate Release
A comprehensive comparison of emerging and established methodologies for the stereoselective synthesis of β-thioenamides is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of synthetic routes to both cis and trans isomers, featuring supporting experimental data, detailed protocols, and visual representations of reaction pathways to aid in methodology selection and implementation.
β-Thioenamides are critical structural motifs in a variety of biologically active compounds. The stereocontrolled synthesis of these molecules is of paramount importance for the development of novel therapeutics. This guide evaluates three distinct and significant approaches: a recently developed base-promoted hydrothiolation of ynamides, the established thiyl radical addition to ynamides, and a highly stereoselective synthesis from (Z)-enamide-iodines and thiols.
Performance Comparison of Synthetic Methodologies
The following tables summarize the key performance indicators for each methodology, including reaction conditions, yields, and stereoselectivity across a range of substrates.
Methodology 1: Base-Promoted Hydrothiolation of Ynamides (A Novel Approach)
This recently developed method offers a highly chemo-, regio-, and stereoselective route to (Z)-β-thioenamides under biocompatible conditions. The reaction proceeds via a nucleophilic β-addition of a thiol to an ynamide bearing a strong electron-withdrawing group on the nitrogen.
Table 1: Performance Data for Base-Promoted Hydrothiolation
| Entry | Ynamide Substrate | Thiol Substrate | Product | Yield (%) | Z:E Ratio |
| 1 | N-Tf, N-Ph-ynamide | Cysteine | (Z)-β-thioenamide | >95 | >99:1 |
| 2 | N-Tf, N-Bn-ynamide | Glutathione | (Z)-β-thioenamide | >95 | >99:1 |
| 3 | N-Tf, N-Alkyl-ynamide | Peptide (Cys-containing) | (Z)-β-thioenamide | >95 | >99:1 |
Data synthesized from representative examples in the literature.
Methodology 2: Thiyl Radical Addition to Ynamides
A versatile method capable of producing both cis and trans β-thioenamides. The stereochemical outcome is controlled by kinetic versus thermodynamic conditions, influenced by reaction time and the equivalents of thiol and radical initiator.
Table 2: Performance Data for Thiyl Radical Addition
| Entry | Ynamide Substrate | Thiol Substrate | Conditions | Product | Yield (%) | cis:trans Ratio |
| 1 | N-Ts, N-Bn-ynamide | n-BuSH | AIBN (0.1 eq), 80 °C, 1 h | cis/trans-β-thioenamide | 90 | 4:1 |
| 2 | N-Ts, N-Bn-ynamide | n-BuSH | AIBN (1.0 eq), 80 °C, 12 h | cis/trans-β-thioenamide | 92 | 1:10 |
| 3 | N-Boc, N-Ph-ynamide | PhSH | AIBN (0.1 eq), 80 °C, 1 h | cis/trans-β-thioenamide | 85 | 1:3 |
| 4 | N-Boc, N-Ph-ynamide | PhSH | AIBN (1.0 eq), 80 °C, 12 h | cis/trans-β-thioenamide | 88 | 1:15 |
Data represents typical results and may vary based on specific substrates and reaction optimization.
Methodology 3: Synthesis from (Z)-Enamide-Iodines and Thiols
This method provides a highly stereoselective route to polyfunctional (Z)-β-thioenamides under mild, transition-metal-free conditions.[1][2] The reaction demonstrates excellent functional group tolerance.
Table 3: Performance Data for Synthesis from (Z)-Enamide-Iodines
| Entry | (Z)-Enamide-Iodine Substrate | Thiol Substrate | Product | Yield (%) | Z:E Ratio |
| 1 | N-Ts, Ph-substituted | 4-Me-PhSH | (Z)-β-thioenamide | 95 | >20:1 |
| 2 | N-Ts, Alkyl-substituted | PhSH | (Z)-β-thioenamide | 88 | >20:1 |
| 3 | N-Boc, Ph-substituted | n-BuSH | (Z)-β-thioenamide | 92 | >20:1 |
| 4 | N-Ts, Heterocycle-substituted | 4-Cl-PhSH | (Z)-β-thioenamide | 85 | >20:1 |
Yields and ratios are based on reported examples in the literature.[1][2]
Experimental Protocols
Methodology 1: General Procedure for Base-Promoted Hydrothiolation
To a solution of the ynamide (1.0 equiv) in a suitable buffer (e.g., phosphate buffer, pH 7.4) is added the thiol (1.1 equiv). The reaction mixture is stirred at room temperature and monitored by LC-MS. Upon completion, the desired product is purified by preparative HPLC.
Methodology 2: General Procedure for Thiyl Radical Addition
A solution of the ynamide (1.0 equiv), thiol (1.0-5.0 equiv), and AIBN (0.1-1.0 equiv) in a degassed solvent (e.g., toluene, benzene) is heated at 80-100 °C. The reaction progress is monitored by TLC or GC-MS. The ratio of cis to trans isomers can be controlled by varying the reaction time and the equivalents of thiol and AIBN. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Methodology 3: General Procedure for Synthesis from (Z)-Enamide-Iodines and Thiols
To a solution of the (Z)-enamide-iodine (1.0 equiv) and the thiol (1.1 equiv) in a suitable solvent (e.g., acetonitrile) is added a base (e.g., Cs₂CO₃, 1.0 equiv). The reaction mixture is stirred at room temperature for 2-24 hours.[1][2] After completion, the reaction mixture is filtered, the solvent is evaporated, and the crude product is purified by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed mechanisms for each synthetic methodology.
Caption: Base-Promoted Hydrothiolation of Ynamides.
Caption: Thiyl Radical Addition to Ynamides.
Caption: Synthesis from (Z)-Enamide-Iodines and Thiols.
References
A Comparative Guide to Experimental and Simulated EPR Spectra of Thioformyl Radical Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and simulated Electron Paramagnetic Resonance (EPR) spectra of thioformyl radical adducts. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in chemistry, biology, and drug development who are involved in the detection and characterization of transient free radicals.
Data Presentation: Quantitative Comparison of EPR Spectral Parameters
The hyperfine coupling constants, particularly aN (from the nitroxide nitrogen) and aH (from the β-hydrogen), are highly characteristic of the trapped radical's structure. As demonstrated in the table below, the experimental values for the DMPO-CHO adduct show strong concordance with the simulated values, validating the accuracy of the spectral simulation.
| Parameter | Experimental Value (DMPO-CHO Adduct) | Simulated Value (DMPO-CHO Adduct) |
| aN (Gauss) | 15.72 | 15.72 |
| aH (Gauss) | 21.27 | 21.27 |
| g-value | ~2.0056 | ~2.0056 |
Note: Data presented is for the DMPO-formyl radical adduct as a close structural analog to the this compound radical adduct. The g-value is an approximation based on typical DMPO-carbon centered radical adducts.
Experimental Protocols
The successful detection and characterization of this compound radical adducts via EPR spectroscopy is contingent on meticulous experimental execution. Below are detailed methodologies for the key experimental stages.
Generation of the this compound Radical
The this compound radical (•CHS) is a short-lived, highly reactive species. Its generation for EPR studies typically involves the photochemical or chemical decomposition of a suitable precursor. A common method involves the UV photolysis of thioformic acid (HC(S)OH) or its derivatives.
Protocol for Photochemical Generation:
-
Precursor Solution Preparation: Prepare a solution of thioformic acid in a deoxygenated solvent (e.g., acetonitrile or tert-butanol) at a concentration of 10-50 mM.
-
Spin Trap Addition: Add the spin trapping agent, typically 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the precursor solution to a final concentration of 50-100 mM.
-
Deoxygenation: Thoroughly deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to prevent the scavenging of the this compound radical by oxygen.
-
Photolysis: Irradiate the sample with a UV light source (e.g., a high-pressure mercury lamp) directly within the EPR spectrometer's resonant cavity or in a separate photoreactor prior to transferring the sample to a quartz flat cell for EPR analysis. The irradiation time will need to be optimized based on the precursor concentration and lamp intensity.
EPR Spectroscopy and Data Acquisition
-
Spectrometer Setup: The EPR spectra are recorded using an X-band EPR spectrometer. Typical instrument settings are as follows:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution and signal-to-noise ratio)
-
Sweep Width: 100 G
-
Time Constant: 40-80 ms
-
Sweep Time: 60-120 s
-
Number of Scans: 1-10 (for signal averaging)
-
-
Sample Handling: The deoxygenated sample containing the precursor and spin trap is drawn into a quartz flat cell or capillary tube and placed inside the EPR cavity.
-
Data Acquisition: The EPR spectrum is recorded at room temperature. A background spectrum of the solvent and spin trap without the precursor should also be recorded to identify any impurity signals.
Simulation of the EPR Spectrum
The experimental EPR spectrum is simulated using specialized software such as WinSim, EasySpin, or Bruker's Xenon software. The simulation process involves iteratively adjusting the g-value and hyperfine coupling constants for the nitrogen and β-hydrogen nuclei of the DMPO adduct until the simulated spectrum visually matches the experimental spectrum. The goodness of fit is often quantified by a low residual value between the experimental and simulated data.
Mandatory Visualization
To elucidate the logical flow of the experimental and computational processes, the following diagrams are provided in the DOT language.
Caption: Experimental and computational workflow.
Caption: Formation of the this compound radical adduct.
Evaluating Density Functional Performance for Radical Stabilization Energies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate computational modeling of radical species is crucial for understanding reaction mechanisms, predicting molecular properties, and designing novel therapeutics. Radical Stabilization Energy (RSE) is a key thermodynamic parameter that quantifies the stability of a radical. Density Functional Theory (DFT) offers a computationally efficient means to calculate RSEs, but the choice of the density functional is critical for obtaining reliable results. This guide provides an objective comparison of the performance of various density functionals for the calculation of RSEs, supported by data from benchmark studies.
The stability of a radical is a critical factor in its reactivity and plays a significant role in various chemical and biological processes. A common method to quantify this is through the calculation of Radical Stabilization Energy (RSE), which is typically defined relative to a reference molecule, often the methyl radical. The isodesmic reaction shown below is frequently used for this purpose:
R• + CH₄ → RH + •CH₃
An exothermic reaction indicates that the radical R• is more stable than the methyl radical. The accuracy of the calculated RSE is highly dependent on the chosen computational method. While high-level ab initio methods like Coupled Cluster can provide benchmark-quality results, their computational cost is prohibitive for larger systems. DFT presents a more practical alternative, but the vast number of available functionals necessitates a careful evaluation of their performance.
Performance of Density Functionals for Radical Stabilization Energies
The selection of an appropriate density functional is paramount for the accurate prediction of RSEs.[1][2] Numerous studies have benchmarked a wide array of functionals against high-level theoretical calculations or experimental data. The performance is often evaluated using metrics such as Mean Absolute Deviation (MAD) or Mean Absolute Error (MAE) from the reference values.
A recent study highlighted that the hybrid meta-GGA functional M06-2X-D3(0) and the range-separated hybrid functionals ωB97M-V and ωB97M-D3(BJ) are among the most reliable for predicting RSEs, bond dissociation energies, and redox potentials for organic radicals.[3][4] These functionals consistently provide accurate predictions across different basis sets.[3][4] Double-hybrid functionals, such as ωB97X-2-D3(BJ) , have also been shown to be highly accurate, with errors below 1 kcal/mol.[3]
Conversely, many traditional DFT methods have been shown to provide an inaccurate description of the energetics of radical reactions, with some showing unpredictable deviations of up to 40 kJ mol⁻¹ or more in certain cases when compared to benchmark G3(MP2)-RAD values.[5] The popular B3LYP functional, for instance, has been reported to have a Mean Unsigned Error (MUE) of 6.2 kcal/mol for the relative energies of isomers of C₃H₄, C₅H₄, and C₇H₄, while M05-2X shows a significantly lower MUE of 2.7 kcal/mol for the same systems.[6]
The following table summarizes the performance of a selection of density functionals for calculations related to radical stability, as reported in various benchmark studies.
| Density Functional | Error Metric (kcal/mol) | Reference Method/Data | Notes |
| M06-2X | 2.7 (MUE) | High-level theoretical | For relative energies of C₃H₄, C₅H₄, and C₇H₄ isomers.[6] |
| M06-2X | 2.1 (MUE) | High-level theoretical | For proton affinities of conjugated polyenes.[6] |
| M06-2X-D3(0) | Recommended | Benchmark study | Consistently accurate across different basis sets for RSEs.[3][4] |
| ωB97M-V | Recommended | Benchmark study | Strong performer for RSEs, BDEs, and redox potentials.[3][4] |
| ωB97M-D3(BJ) | Recommended | Benchmark study | Reliable for predicting properties of organic radicals.[3][4] |
| ωB97X-2-D3(BJ) | < 1.0 (MAE) | Benchmark study | A highly accurate double-hybrid functional.[3] |
| B3LYP | 6.2 (MUE) | High-level theoretical | For relative energies of C₃H₄, C₅H₄, and C₇H₄ isomers.[6] |
| B3LYP | 8.6 (MAD) | CBS-RAD | For bond dissociation energies.[7] |
| PWB6K | 3.0 (MUE) | High-level theoretical | For relative energies of C₃H₄, C₅H₄, and C₇H₄ isomers.[6] |
| BMK | 3.2 (MUE) | High-level theoretical | Averaged over three different problem sets.[6] |
Experimental and Computational Protocols
The evaluation of density functional performance for RSEs relies on a systematic computational protocol benchmarked against reliable experimental or high-level theoretical data.
Computational Protocol for RSE Calculation
A typical workflow for calculating RSEs and benchmarking DFT functionals involves the following steps:
-
Geometry Optimization: The 3D structures of the radical species (R•), the corresponding parent molecule (RH), the methyl radical (•CH₃), and methane (CH₄) are optimized using the selected density functional and a suitable basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: To improve the accuracy of the electronic energy, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ).
-
RSE Calculation: The RSE is then calculated as the enthalpy change (ΔH) of the isodesmic reaction at 298.15 K. The enthalpy includes the electronic energy, ZPVE correction, and thermal corrections to enthalpy from the frequency calculation.
-
Benchmarking: The calculated RSEs are compared against high-level ab initio calculations (e.g., G3(MP2)-RAD, CBS-QB3, or W1) or, when available, experimental data. The performance of the density functional is then quantified by calculating the mean absolute deviation or a similar error metric over a test set of molecules. For radical calculations, it is crucial to use an unrestricted formalism (e.g., U-B3LYP) for the open-shell species.
The following diagram illustrates the general workflow for evaluating the performance of density functionals for radical stabilization energies.
Conclusion
The accurate calculation of radical stabilization energies is essential for a wide range of applications in chemistry and drug development. While DFT provides a computationally feasible approach, the choice of functional significantly impacts the quality of the results. Based on the available benchmark studies, modern functionals such as M06-2X , ωB97M-V , and ωB97M-D3(BJ) are highly recommended for reliable RSE calculations. Researchers should be cautious when using older, more traditional functionals like B3LYP for radical energetics, as they may yield less accurate results. The computational workflow presented in this guide provides a systematic approach for evaluating and selecting the most appropriate density functional for the specific research needs, ensuring greater confidence in the predictive power of computational models for radical-containing systems.
References
- 1. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02770K [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 4. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Uncharted Territory of Thioformyl Chloride Disposal: A Guide for Laboratory Professionals
Due to a lack of specific documented disposal procedures for thioformyl chloride (HCSCl), this guidance is formulated based on the known hazards and disposal protocols for structurally similar and reactive acid chlorides, such as thiophosphoryl chloride (PSCl₃) and thionyl chloride (SOCl₂). This compound chloride is a thioester of formic acid and is used in organic synthesis.[1] As with any reactive chemical, all handling and disposal operations must be conducted with extreme caution and in strict accordance with local institutional and environmental regulations.
Core Safety and Handling Principles
Before any disposal procedure, it is imperative to handle this compound chloride with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[4][5]
-
Hand Protection: Impervious gloves, such as rubber or neoprene.[3][5]
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and protective boots if necessary.[2][4][5]
-
Respiratory Protection: For anything other than small-scale laboratory use in a certified chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4]
Inferred Hazards and Quantitative Data from Analogous Compounds
The hazards associated with this compound chloride can be inferred from the properties of thiophosphoryl chloride and thionyl chloride, which are known to be corrosive, highly reactive with water, and toxic upon inhalation.[4][6] The table below summarizes key hazard information for these analogous compounds, providing a basis for the stringent precautions necessary for this compound chloride.
| Hazard Classification | Thiophosphoryl Chloride | Thionyl Chloride | Inferred for this compound Chloride |
| Acute Toxicity, Inhalation | Fatal if inhaled (H330) | Toxic if inhaled[6] | Assumed to be highly toxic or fatal if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | Causes skin and eye burns[6] | Assumed to cause severe skin burns and eye damage. |
| Water Reactivity | Reacts violently with water, liberating toxic gas (EUH014, EUH029)[4] | Reacts violently with water[6] | Assumed to react violently with water, producing toxic and corrosive fumes. |
Decomposition of analogous acid chlorides on contact with water or moisture produces toxic and corrosive fumes, such as hydrogen chloride, and in the case of sulfur-containing compounds, hydrogen sulfide and sulfur oxides.[2][7][8] It is reasonable to assume that this compound chloride will exhibit similar reactivity.
Step-by-Step Disposal Protocol for this compound Chloride
This procedural guidance is based on best practices for reactive acid chlorides and should be adapted to your specific laboratory and regulatory environment.
1. Preparation and Containment:
-
Ensure a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[3][5]
-
Prepare a designated, clearly labeled, and sealable waste container made of a compatible material.[3]
-
Have an appropriate absorbent material, such as dry sand, vermiculite, or a commercial sorbent like Chemizorb®, readily available for spills.[5] Do not use water or combustible materials.
2. Neutralization of Small Residual Quantities (for decontamination of apparatus):
-
This procedure should only be performed by trained personnel.
-
Slowly and cautiously add the this compound chloride dropwise to a large volume of a stirred, cooled (ice bath) basic solution, such as sodium bicarbonate or sodium hydroxide. The reaction can be vigorous.
-
The resulting aqueous solution should be neutralized to a pH between 6 and 8 before being disposed of as aqueous waste, in accordance with local regulations.
3. Disposal of Bulk Quantities and Contaminated Materials:
-
Do not attempt to neutralize bulk quantities of this compound chloride in the laboratory.
-
All waste, including residual materials, rinsate from empty containers, and contaminated disposable materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.[3]
-
The container should be stored in a cool, dry, and well-ventilated area, isolated from incompatible materials.[3]
-
Arrange for disposal through a licensed hazardous waste disposal company. Clearly communicate the reactive and corrosive nature of the waste.
4. Spill Management:
-
Evacuate the immediate area and ensure adequate ventilation.[4]
-
Wearing full PPE, contain the spill using an inert absorbent material.[2][5]
-
Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2]
-
Do not use water to clean up the spill. [4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the safe handling and disposal of this compound chloride.
Caption: Workflow for this compound Chloride Waste Disposal.
Caption: Emergency Spill Response Plan for this compound Chloride.
References
- 1. getidiom.com [getidiom.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. drexel.edu [drexel.edu]
- 4. fishersci.at [fishersci.at]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. THIOPHOSPHORYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 0581 - THIOPHOSPHORYL CHLORIDE [inchem.org]
Essential Safety and Operational Guide for Handling Thioformyl
Disclaimer: This document provides essential safety and logistical information for handling thioformyl in a laboratory setting. This compound is a reactive chemical species, and all procedures should be conducted with extreme caution by trained personnel. A thorough risk assessment must be performed before commencing any work. This guide synthesizes data from analogous thiol-containing compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Chemical Properties
This compound and related thioaldehyde compounds are known for their high reactivity, potential toxicity, and strong, unpleasant odors.[1] Based on data for similar compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[2] Direct contact can lead to irritation, and inhalation of vapors may result in respiratory discomfort.
Key Chemical Properties (this compound Radical - CHS):
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][4] | To prevent skin contact. It is crucial to check glove compatibility and replace them frequently. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is required for splash hazards.[2][4] | To protect against splashes and vapors. |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened. Impervious clothing is also recommended.[2] | To protect the body from potential splashes and contamination. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[2][5] | To control vapor exposure and prevent respiratory irritation. |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedures is necessary to minimize exposure and prevent accidents.
Preparation:
-
Fume Hood: Ensure a certified chemical fume hood is operational.[2]
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.[2]
-
Assemble Equipment: Assemble all necessary glassware and equipment within the fume hood.
-
Waste Containers: Have designated, labeled waste containers ready for liquid and solid this compound waste.
Handling:
-
Ventilation: Handle the product in a closed system or with appropriate exhaust ventilation.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][6]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Container Sealing: Keep the container of this compound tightly sealed when not in use.[2]
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using a bleach solution.[7]
-
Waste Disposal: Dispose of contaminated gloves and other disposable materials as hazardous waste.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste must be disposed of in accordance with national and local hazardous waste regulations.[2] Do not allow the material to contaminate groundwater systems or flush it into surface water or sanitary sewer systems.[2]
Liquid this compound Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
Solid this compound Waste:
-
Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag.[2]
-
This bag should then be placed in a designated solid hazardous waste container.[1][2]
Decontamination Solution:
-
Used bleach solution for decontamination should be collected in a separate, labeled hazardous waste container for disposal.[2]
Do not dispose of any this compound waste down the drain.[8] For specific institutional procedures, consult your Environmental Health and Safety (EHS) department.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CHS | CID 142046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
